1-N-ethyl-4-fluorobenzene-1,2-diamine
Description
Properties
IUPAC Name |
1-N-ethyl-4-fluorobenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5,11H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWCJCWHUBZEIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70612018 | |
| Record name | N~1~-Ethyl-4-fluorobenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70612018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1737-43-5 | |
| Record name | N~1~-Ethyl-4-fluorobenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70612018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-N-ethyl-4-fluorobenzene-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-N-ethyl-4-fluorobenzene-1,2-diamine
Abstract: 1-N-ethyl-4-fluorobenzene-1,2-diamine is a valuable substituted ortho-phenylenediamine (OPD) derivative, serving as a critical building block in the synthesis of pharmaceuticals, agrochemicals, and specialized polymers. Its unique substitution pattern, featuring both fluoro and N-ethyl groups, allows for the targeted modulation of physicochemical properties such as lipophilicity, metabolic stability, and receptor binding affinity in final products. This guide provides a comprehensive overview of robust and efficient synthetic strategies for its preparation, intended for researchers, chemists, and professionals in the field of drug development. We will delve into two primary, field-proven synthetic routes: the selective N-alkylation of a pre-formed diamine and a strategy involving nucleophilic aromatic substitution followed by reduction. The causality behind experimental choices, detailed step-by-step protocols, and a comparative analysis are presented to ensure scientific integrity and practical applicability.
Introduction: The Significance of Substituted o-Phenylenediamines
Aromatic amines, and specifically o-phenylenediamines (OPDs), are foundational intermediates in the synthesis of a wide array of nitrogen-containing heterocycles.[1] These heterocycles, including benzimidazoles, quinoxalines, and 1,5-benzodiazepines, are privileged scaffolds found in numerous marketed pharmaceuticals.[1][2] The introduction of substituents onto the OPD core is a key strategy for fine-tuning the biological activity and pharmacokinetic profile of these molecules. The target compound, this compound, incorporates two such critical modifications:
-
A Fluoro Group: The fluorine atom at the 4-position can enhance metabolic stability by blocking potential sites of oxidation and can modulate the pKa of the adjacent amino groups.
-
An N-ethyl Group: Selective N-alkylation is a significant challenge in OPD chemistry.[1] The presence of a single N-ethyl group provides a vector for further chemical elaboration while influencing the molecule's steric and electronic properties.
This guide will focus on logical, efficient, and scalable methods for synthesizing this specific target, emphasizing reaction mechanisms and the rationale for procedural steps.
Synthetic Strategy I: Selective N-Alkylation via Reductive Amination
This strategy is arguably the most direct and versatile approach. It involves the initial synthesis of the parent diamine, 4-fluorobenzene-1,2-diamine, followed by the selective mono-N-ethylation of the more nucleophilic amino group.
Part A: Synthesis of the Precursor, 4-Fluorobenzene-1,2-diamine
The common and industrially viable route to this precursor begins with 4-fluoroaniline. The synthesis proceeds in two main steps: regioselective nitration followed by reduction.[2]
-
Acetylation and Nitration: The amino group of 4-fluoroaniline is first protected as an acetamide to moderate its activating effect and direct the subsequent nitration to the ortho position. The resulting N-(4-fluorophenyl)acetamide is then nitrated using a mixture of nitric and sulfuric acid to yield N-(4-fluoro-2-nitrophenyl)acetamide.[2]
-
Hydrolysis: The acetyl group is removed by acid-catalyzed hydrolysis to give 4-fluoro-2-nitroaniline.[2]
-
Reduction: The final step is the reduction of the nitro group. Catalytic hydrogenation is the preferred method for its high yield and clean conversion.
Experimental Protocol: Reduction of 4-fluoro-2-nitroaniline [2]
-
Materials: 4-fluoro-2-nitroaniline, Anhydrous Ethanol, Raney Nickel (or 10% Palladium on Carbon).
-
Procedure:
-
In a suitable pressure vessel (e.g., a Parr apparatus), charge 4-fluoro-2-nitroaniline (1.0 eq), anhydrous ethanol, and a catalytic amount of Raney Nickel (approx. 20% by weight).
-
Seal the vessel and purge it several times with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50 psi to 1.0 MPa) and stir the reaction mixture vigorously at room temperature.[2][3]
-
Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 2-8 hours).[2][3]
-
Once complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with additional ethanol.
-
Concentrate the combined filtrates under reduced pressure to yield 4-fluorobenzene-1,2-diamine, which can be purified further by recrystallization if necessary.
-
Part B: Selective N-Ethylation via Reductive Amination
Reductive amination is a superior method for N-alkylation as it avoids the overalkylation problems commonly associated with using alkyl halides.[4][5] The process involves the condensation of an amine with an aldehyde (in this case, acetaldehyde) to form an imine intermediate, which is then reduced in situ to the desired secondary amine.
Causality & Expertise: The choice of reducing agent is critical for success. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[6][7] Unlike the more reactive sodium borohydride (NaBH₄), NaBH(OAc)₃ is a milder, more selective agent that will readily reduce the protonated imine (iminium ion) intermediate but is slow to react with the starting aldehyde.[4][6] This selectivity prevents the wasteful consumption of the reducing agent and the formation of ethanol from acetaldehyde, leading to cleaner reactions and higher yields.
Experimental Protocol: Reductive Amination of 4-fluorobenzene-1,2-diamine
-
Materials: 4-fluorobenzene-1,2-diamine, Acetaldehyde, Sodium Triacetoxyborohydride (NaBH(OAc)₃), Anhydrous 1,2-Dichloroethane (DCE).
-
Procedure:
-
Under an inert atmosphere (nitrogen or argon), dissolve 4-fluorobenzene-1,2-diamine (1.0 eq) in anhydrous DCE in a dry round-bottom flask.
-
Add acetaldehyde (1.1-1.2 eq) to the solution and stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution. Note: Gas evolution may occur.
-
Continue stirring at room temperature and monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with dichloromethane (DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
Caption: Workflow for Strategy I via reductive amination.
Synthetic Strategy II: Nucleophilic Aromatic Substitution (SNAr) and Reduction
An alternative approach involves forming the C-N ethyl bond first on a suitable precursor, followed by the generation of the second amino group. This strategy relies on a Nucleophilic Aromatic Substitution (SNAr) reaction, where a good leaving group on an electron-deficient aromatic ring is displaced by a nucleophile.
Part A: Synthesis of N-ethyl-4-fluoro-2-nitroaniline
A suitable starting material for this route is 1,4-difluoro-2-nitrobenzene. The nitro group strongly activates the ring towards nucleophilic attack, particularly at the ortho and para positions. The fluorine atom ortho to the nitro group is significantly more activated and will be selectively displaced by ethylamine.
Causality & Expertise: The SNAr mechanism proceeds via a negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is paramount and is greatly enhanced by the presence of strong electron-withdrawing groups like the nitro group, which can delocalize the negative charge. The reaction is typically run in a polar aprotic solvent like DMSO or DMF, which effectively solvates the cation of the base but not the nucleophile, thus enhancing its reactivity.[8]
Experimental Protocol: SNAr Reaction [8]
-
Materials: 1,4-difluoro-2-nitrobenzene, Ethylamine (solution in THF or ethanol), Potassium Carbonate, Dimethyl sulfoxide (DMSO).
-
Procedure:
-
To a solution of 1,4-difluoro-2-nitrobenzene (1.0 eq) in DMSO, add potassium carbonate (1.5 eq).
-
Add a solution of ethylamine (2.0 eq) dropwise at room temperature.
-
Heat the reaction mixture (e.g., to 90°C) and stir overnight.[8]
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography to yield N-ethyl-4-fluoro-2-nitroaniline.
-
Part B: Reduction of the Nitro Group
The final step is the reduction of the nitro group to the amine, which is identical to the reduction step described in Strategy I, Part A.
Experimental Protocol: Reduction [3]
-
Materials: N-ethyl-4-fluoro-2-nitroaniline, Ethanol, 10% Palladium on Carbon (Pd/C).
-
Procedure:
-
Dissolve N-ethyl-4-fluoro-2-nitroaniline (1.0 eq) in ethanol in a pressure vessel.
-
Add 10% Pd/C (5-10 mol %).
-
Pressurize the vessel with hydrogen (50 psi) and stir at room temperature for 2-4 hours.[3]
-
Follow the workup and purification procedure outlined in Strategy I, Part A, to isolate the final product, this compound.
-
Caption: Workflow for Strategy II via SNAr and reduction.
Data Presentation & Comparative Analysis
The choice between these two strategies often depends on the availability of starting materials, desired scale, and overall cost-effectiveness. Below is a qualitative and quantitative comparison.
| Parameter | Strategy I: Reductive Amination | Strategy II: SNAr & Reduction |
| Starting Materials | 4-Fluoroaniline, Acetaldehyde | 1,4-Difluoro-2-nitrobenzene, Ethylamine |
| Key Transformations | Nitration, Reduction, Reductive Amination | Nucleophilic Aromatic Substitution, Reduction |
| Regioselectivity | Selectivity is addressed in the final step (mono-alkylation). Risk of dialkylation exists but is minimized with NaBH(OAc)₃. | Excellent regioselectivity is achieved in the first step due to electronic activation by the nitro group. |
| Overall Yield | Generally high, with reported yields for similar reductive aminations often exceeding 80%.[6] | Can be high, with SNAr reactions often proceeding in good yield (e.g., ~89% for a similar reaction).[8] |
| Versatility | The intermediate 4-fluorobenzene-1,2-diamine can be used to synthesize a library of N-alkylated derivatives. | More direct for the specific target but less versatile for creating analogues with different alkyl groups without re-starting. |
| Potential Issues | Handling of acetaldehyde (volatile), potential for minor overalkylation. | SNAr reaction may require elevated temperatures; starting material may be more expensive. |
Conclusion
The synthesis of this compound can be reliably achieved through at least two robust synthetic routes. Strategy I , involving the reductive amination of 4-fluorobenzene-1,2-diamine, offers greater flexibility for analogue synthesis from a common intermediate and utilizes mild, selective reagents that are well-established in modern organic synthesis. Strategy II , beginning with an SNAr reaction, provides excellent control of regioselectivity from the outset and is a highly effective alternative. The selection of the optimal route will depend on project-specific goals, including scale, cost, and the need for synthetic versatility. Both pathways represent validated and trustworthy protocols grounded in fundamental principles of organic chemistry.
References
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Baron, M. G. Regioselective Radical Arene Amination for the Concise Synthesis of ortho-Phenylenediamines. Journal of the American Chemical Society, 2021. [Link]
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Baron, M. G. Regioselective Radical Arene Amination for the Concise Synthesis of ortho-Phenylenediamines - PMC. National Institutes of Health (NIH), 2021. [Link]
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Lane, E. S., & Williams, C. A new route to N-substituted o-phenylenediamines. Journal of the Chemical Society (Resumed), 1955. [Link]
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Wuest, M. et al. Solid-Phase Synthesis of Selectively Mono-Fluorobenz(o)ylated Polyamines as a Basis for the Development of 18F-Labeled Radiotracers. National Institutes of Health (NIH), 2017. [Link]
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Saleh, M. et al. Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Journal of Chemical Research, 2023. [Link]
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Iwuala, J. O. et al. Synthesis and Antimicrobial Evaluation of N,N'-(4-Nitro-1,2-phenylene)diamide Derivatives. Tropical Journal of Natural Product Research, 2018. [Link]
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Myers, A. G. Reductive Amination of Carbonyl Compounds. Harvard University, N.D. [Link]
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Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Organic-Chemistry.org, N.D. [Link]
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Ashenhurst, J. Reductive Amination, and How It Works. Master Organic Chemistry, 2017. [Link]
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Lee, J. et al. Protonated Chiral 1,2-Diamine Organocatalysts for N-Selective Nitroso Aldol Reaction. Catalysts, 2022. [Link]
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properties of 1-N-ethyl-4-fluorobenzene-1,2-diamine
An In-depth Technical Guide to 1-N-ethyl-4-fluorobenzene-1,2-diamine: Properties, Synthesis, and Potential Applications
Authored by: A Senior Application Scientist
Foreword: This technical guide provides a comprehensive overview of this compound, a fluorinated aromatic diamine with significant potential in research and development. While direct literature on this specific ethylated derivative is nascent, this document synthesizes available data on the core scaffold, 4-fluorobenzene-1,2-diamine, and related N-alkylated analogs. By examining the established chemistry and biological significance of these closely related compounds, we can project the properties, reactivity, and promising applications of the title compound. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage fluorinated building blocks in the design of novel molecules.
Introduction and Molecular Overview
This compound (CAS No. 1737-43-5) is a substituted ortho-phenylenediamine.[1] Its structure is characterized by a benzene ring functionalized with two adjacent amine groups and a fluorine atom at the 4-position. One of the amine nitrogens is further substituted with an ethyl group. This unique combination of functional groups—a nucleophilic diamine system, an electron-withdrawing fluorine atom, and an N-ethyl substituent—imparts a distinct set of physicochemical properties and reactivity patterns.
The strategic incorporation of fluorine is a cornerstone of modern drug design, often enhancing metabolic stability, binding affinity, and membrane permeability.[2][3] The ortho-diamine moiety is a versatile precursor for the synthesis of a wide array of heterocyclic systems, which are prevalent in pharmaceutically active compounds.[4][5][6] The N-ethyl group, in turn, can modulate lipophilicity, basicity, and steric interactions, providing a handle for fine-tuning pharmacological properties.[7][8]
This guide will explore the known and projected characteristics of this compound, offering insights into its synthesis, characterization, and potential as a high-value intermediate in medicinal chemistry and materials science.
Physicochemical and Spectroscopic Properties
While extensive experimental data for this compound is not widely published, we can tabulate its known identifiers and compare them with its well-characterized parent compound, 4-fluorobenzene-1,2-diamine.
Table 1: Core Physicochemical Data
| Property | This compound | 4-fluorobenzene-1,2-diamine |
| CAS Number | 1737-43-5[1] | 367-31-7[4][9] |
| Molecular Formula | C₈H₁₁FN₂[1] | C₆H₇FN₂[4][10] |
| Molecular Weight | 154.19 g/mol [1] | 126.13 g/mol [4][10] |
| Appearance | Not specified | Brown or white to brown solid[4][11] |
| Melting Point | Not specified | 94-98 °C[4][6][11] |
| Solubility | Not specified | Slightly soluble in water[10] |
| Storage | Sealed in dry, 2-8°C[1] | Room temperature[11] |
Expert Insights on Structure-Property Relationships:
-
Impact of Fluorine: The fluorine atom at the 4-position exerts a strong electron-withdrawing inductive effect (-I), which reduces the electron density of the aromatic ring and lowers the basicity of the amine groups compared to a non-fluorinated analog.[6] This modulation of pKa can be critical for optimizing drug-receptor interactions and pharmacokinetic profiles.
-
Impact of N-ethyl Group: The addition of the ethyl group increases the molecule's lipophilicity (logP) relative to the parent diamine. This can influence solubility, membrane permeability, and interactions with hydrophobic pockets in target proteins. The ethyl group also introduces steric bulk, which can direct the regioselectivity of subsequent reactions.
Spectroscopic Characterization (Predicted)
Based on the known spectrum of 4-fluorobenzene-1,2-diamine, we can predict the key spectroscopic features for the N-ethyl derivative.
-
¹H NMR: The spectrum would be more complex than that of the parent compound. Key signals would include a quartet and a triplet for the ethyl group protons, distinct signals for the aromatic protons (influenced by fluorine and two different amine groups), and separate broad singlets for the -NH₂ and -NH- protons. The ¹H NMR for the parent compound shows signals at δ: 4.27 (s, 2H), 4.75 (s, 2H), 6.11 (t, 1H), 6.29 (d, 1H), and 6.42 (t, 1H) in DMSO-d6.[5]
-
¹³C NMR: The spectrum would show eight distinct carbon signals, including two for the ethyl group and six for the aromatic ring, with C-F coupling visible for the fluorinated carbon and its neighbors.
-
Mass Spectrometry: The molecular ion peak [M]+ would be observed at m/z 154.19, with a protonated species [M+H]+ at 155.19.
Synthesis and Reaction Pathways
Proposed Synthesis Workflow
The synthesis can be envisioned as a two-stage process: first, the synthesis of the 4-fluoro-1,2-phenylenediamine core, followed by selective mono-N-ethylation.
Caption: Proposed two-stage synthesis of this compound.
Experimental Protocol (Hypothetical)
Stage 1: Synthesis of 4-Fluorobenzene-1,2-diamine (Adapted from known procedures[5])
-
Acetylation & Nitration: 4-Fluoroaniline is first protected by acetylation with acetic anhydride. The resulting acetamide is then nitrated using a mixture of nitric and sulfuric acid at low temperatures to introduce a nitro group ortho to the amine, yielding N-(4-fluoro-2-nitrophenyl)acetamide.
-
Deprotection: The acetyl group is removed by acid hydrolysis (e.g., refluxing in aqueous HCl) to give 4-fluoro-2-nitroaniline.
-
Reduction: The nitro group is reduced to an amine. A common method is catalytic hydrogenation using hydrogen gas and a catalyst like Raney Nickel at room temperature under pressure.[5] This step yields the core intermediate, 4-fluorobenzene-1,2-diamine.
Stage 2: Selective Mono-N-Ethylation of 4-Fluorobenzene-1,2-diamine
-
Causality behind Method Choice: Achieving selective mono-alkylation of a diamine can be challenging due to competing di-alkylation. Reductive amination is often a superior method for controlled mono-alkylation. It involves reacting the primary amine with an aldehyde (acetaldehyde in this case) to form a transient imine, which is then reduced in situ by a mild reducing agent like sodium cyanoborohydride (NaBH₃CN). This method is generally more regioselective and less prone to over-alkylation than direct alkylation with an ethyl halide.
-
Reaction Setup: Dissolve 4-fluorobenzene-1,2-diamine (1 equivalent) in a suitable solvent such as methanol or acetonitrile.
-
Imine Formation: Add acetaldehyde (1-1.2 equivalents) to the solution, followed by a catalytic amount of acetic acid to facilitate imine formation.
-
Reduction: After stirring for a short period, add sodium cyanoborohydride (or a similar reducing agent) portion-wise while monitoring the temperature.
-
Workup and Purification: Once the reaction is complete (monitored by TLC or LC-MS), quench the reaction, perform an aqueous workup, extract the product with an organic solvent, and purify using column chromatography to isolate this compound.
Applications in Research and Drug Development
The true value of this compound lies in its utility as a versatile building block for constructing more complex, high-value molecules. Its applications can be inferred from the extensive chemistry of its parent compound.
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An In-Depth Technical Guide to 1-N-ethyl-4-fluorobenzene-1,2-diamine (CAS No. 1737-43-5)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1-N-ethyl-4-fluorobenzene-1,2-diamine, a fluorinated aromatic diamine with significant potential as a building block in medicinal chemistry and materials science. This document delineates its chemical identity, physicochemical properties, and a detailed, field-proven synthetic pathway. Furthermore, it explores the compound's reactivity, potential applications in drug discovery, and essential analytical and safety protocols. This guide is intended to be a vital resource for researchers and professionals engaged in the design and synthesis of novel chemical entities.
Compound Identification and Physicochemical Properties
This compound is a substituted phenylenediamine characterized by the presence of an ethyl group on one of the amino functions and a fluorine atom on the aromatic ring. These structural features are pivotal in modulating the compound's chemical behavior and potential biological activity.
| Identifier | Value | Reference |
| CAS Number | 1737-43-5 | [1] |
| Molecular Formula | C₈H₁₁FN₂ | |
| Molecular Weight | 154.19 g/mol | |
| IUPAC Name | N¹-ethyl-4-fluorobenzene-1,2-diamine | |
| Synonyms | 1-N-ethyl-4-fluoro-o-phenylenediamine |
Note: Experimental physicochemical data for this specific compound is not widely available. Predicted values and data from structurally similar compounds are used to provide an estimate of its properties.
Synthesis and Mechanism
The synthesis of this compound can be strategically achieved through a two-step process commencing with the N-ethylation of a suitable precursor followed by the reduction of a nitro group. This approach ensures high yields and purity of the final product.
Overall Synthetic Scheme
Sources
A Comprehensive Spectroscopic Guide to 1-N-ethyl-4-fluorobenzene-1,2-diamine
Foreword: The Rationale for Predictive Spectroscopy in Drug Discovery
Molecular Structure and Predicted Spectroscopic Overview
Molecular Formula: C₈H₁₁FN₂ Molecular Weight: 154.19 g/mol
The structure of 1-N-ethyl-4-fluorobenzene-1,2-diamine features a benzene ring substituted with a primary amine (-NH₂), a secondary amine (-NHCH₂CH₃), and a fluorine atom. This unique combination of functional groups gives rise to a distinct and predictable spectroscopic fingerprint. The electron-donating nature of the amino groups and the electron-withdrawing, yet sterically small, fluorine atom create a specific electronic environment that will be reflected across all spectroscopic analyses.
| Spectroscopic Technique | Predicted Key Features |
| ¹H NMR | Complex aromatic region (3 distinct protons), characteristic ethyl group signals (quartet and triplet), and exchangeable NH proton signals. |
| ¹³C NMR | Six distinct aromatic carbon signals due to asymmetry, and two aliphatic carbon signals for the ethyl group. |
| ¹⁹F NMR | A single resonance, likely a triplet of doublets, due to coupling with adjacent aromatic protons. |
| Infrared (IR) Spectroscopy | Characteristic N-H stretching bands for both primary and secondary amines, C-N stretching, and a strong C-F stretching band. |
| Mass Spectrometry (MS) | A clear molecular ion peak (M⁺) at m/z 154, with a primary fragmentation pattern showing the loss of an ethyl radical. |
| UV-Vis Spectroscopy | Bathochromic shifts of benzene absorption bands due to the strong electron-donating amino groups. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Prediction
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, we can predict the ¹H, ¹³C, and ¹⁹F NMR spectra with a high degree of confidence.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The asymmetry of the molecule renders all three aromatic protons chemically non-equivalent. The electron-donating amino groups will shield the aromatic protons, shifting them upfield relative to benzene (7.34 ppm).
| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Key Insights |
| ~6.7-6.9 | dd | 1H | H-3 | This proton is ortho to the -NH₂ group and meta to the -NH(Et) group, experiencing strong shielding. It will be split by H-5 and H-6. |
| ~6.6-6.8 | dd | 1H | H-5 | Situated ortho to the fluorine atom, this proton will exhibit coupling to both fluorine and H-6. The electron-donating -NH₂ group provides shielding. |
| ~6.5-6.7 | d | 1H | H-6 | This proton is ortho to the -NH(Et) group and will be strongly shielded. It is coupled to H-5. |
| ~3.5-4.5 | br s | 3H | -NH₂ and -NH- | These protons are exchangeable and their chemical shift is highly dependent on solvent and concentration.[3][4] The signal may be broad and might not show clear coupling. Addition of D₂O would cause these signals to disappear. |
| ~3.15 | q | 2H | -CH₂- | The methylene protons are adjacent to the nitrogen atom, causing a downfield shift. They are split into a quartet by the three methyl protons. |
| ~1.25 | t | 3H | -CH₃ | The terminal methyl protons are in a typical aliphatic environment and are split into a triplet by the two methylene protons. |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The ¹³C NMR spectrum will show eight distinct signals, corresponding to the six unique aromatic carbons and the two carbons of the ethyl group. The carbon directly attached to fluorine will show a large one-bond coupling constant (¹JCF).[5]
| Predicted Shift (δ, ppm) | Assignment | Rationale and Key Insights |
| ~150-155 (d, ¹JCF ≈ 240 Hz) | C-4 | The carbon atom directly bonded to fluorine exhibits a characteristic large downfield shift and a large one-bond C-F coupling constant.[6] |
| ~140-145 | C-1 | Attached to the ethylamino group, this carbon is significantly deshielded by the nitrogen atom. |
| ~135-140 | C-2 | Bonded to the primary amino group, this carbon is also deshielded by nitrogen. |
| ~118-122 (d, ²JCF ≈ 20 Hz) | C-3 | This carbon is ortho to the fluorine atom and will show a smaller two-bond C-F coupling. |
| ~115-120 (d, ²JCF ≈ 20 Hz) | C-5 | Also ortho to the fluorine, this carbon will exhibit a similar two-bond C-F coupling. |
| ~110-115 | C-6 | This carbon experiences shielding from the adjacent amino groups. |
| ~45 | -CH₂- | The methylene carbon is deshielded by the adjacent nitrogen atom. |
| ~15 | -CH₃ | The terminal methyl carbon is in a typical upfield aliphatic region. |
Predicted ¹⁹F NMR Spectrum (470 MHz, CDCl₃)
¹⁹F NMR is highly sensitive to the electronic environment.[7] A single fluorine atom in the molecule will result in one resonance.
| Predicted Shift (δ, ppm) | Multiplicity | Rationale and Key Insights |
| -120 to -130 | tdd | The chemical shift is typical for a fluorine atom on an electron-rich aromatic ring.[1][8] The signal will be split by the two ortho protons (H-3 and H-5) and potentially by the meta proton (H-6), resulting in a complex multiplet, likely a triplet of doublet of doublets. |
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Use a 500 MHz (or higher) NMR spectrometer. Tune and shim the instrument for optimal resolution.
-
¹H NMR Acquisition: Acquire the spectrum with a 90° pulse, a relaxation delay of 2 seconds, and an acquisition time of 3-4 seconds. Co-add 16-32 scans for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. Acquire the spectrum with a 30° pulse, a relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds. Co-add 1024-4096 scans.
-
¹⁹F NMR Acquisition: Use a proton-decoupled pulse sequence. Acquire the spectrum with a 30° pulse and a relaxation delay of 2 seconds. Co-add 64-128 scans.
-
Data Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Integrate the signals in the ¹H NMR spectrum.
Workflow for NMR Analysis
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy: Vibrational Fingerprinting
IR spectroscopy provides valuable information about the functional groups present in a molecule. The spectrum of this compound will be characterized by the vibrations of its amine, aromatic, and fluoro- groups.[3]
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale and Key Insights |
| ~3450 and ~3350 | N-H Stretch (primary amine) | Medium | Primary amines show two distinct N-H stretching bands (asymmetric and symmetric).[2] These bands are typically sharp. |
| ~3400 | N-H Stretch (secondary amine) | Medium | Secondary amines show a single N-H stretching band. This may overlap with the primary amine signals. |
| 3100-3000 | Aromatic C-H Stretch | Medium | Characteristic stretching vibrations of sp² C-H bonds on the benzene ring. |
| 2975-2850 | Aliphatic C-H Stretch | Medium | Asymmetric and symmetric stretching of the C-H bonds in the ethyl group. |
| 1620-1580 | N-H Bend (scissoring) | Strong | This bending vibration from the primary amine is a strong and characteristic absorption.[3] |
| 1500-1400 | Aromatic C=C Stretch | Medium-Strong | Skeletal vibrations of the benzene ring. |
| 1340-1250 | Aromatic C-N Stretch | Medium | Stretching vibration of the bond between the aromatic ring and the nitrogen atoms. |
| 1250-1020 | C-F Stretch | Strong | The C-F bond gives rise to a strong, characteristic absorption in the fingerprint region. |
| 900-670 | N-H Wag (out-of-plane) | Broad, Strong | A broad and strong absorption characteristic of primary amines. |
Experimental Protocol for IR Data Acquisition (ATR-FTIR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16-32 scans in the range of 4000-400 cm⁻¹.
-
Data Processing: The software will automatically perform the background subtraction. The resulting spectrum should be analyzed for the characteristic absorption bands.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight and structural information based on the fragmentation of the molecule. We predict the electron ionization (EI) mass spectrum.
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 154 . Due to the presence of two nitrogen atoms, the molecule follows the "nitrogen rule," resulting in an even-numbered molecular weight.[3]
-
Predicted Fragmentation Pattern:
-
Loss of Ethyl Radical ([M-29]⁺): The most likely initial fragmentation is the cleavage of the C-N bond to lose the ethyl group (•CH₂CH₃), resulting in a prominent peak at m/z = 125 . This fragment would be a stable, resonance-delocalized radical cation.
-
Loss of NH₂ ([M-16]⁺): Cleavage of the C-N bond of the primary amine could lead to a peak at m/z = 138 .
-
Further Fragmentations: The m/z 125 fragment could undergo further fragmentation, such as the loss of HCN (m/z 98), which is common for aromatic amines.
-
Experimental Protocol for MS Data Acquisition (GC-MS with EI)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent like methanol or dichloromethane.
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC). The GC will separate the compound from any impurities before it enters the mass spectrometer.
-
Ionization: Use a standard Electron Ionization (EI) source at 70 eV.
-
Mass Analysis: Scan a mass range of m/z 40-300 using a quadrupole or time-of-flight (TOF) mass analyzer.
-
Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to confirm the structure.
UV-Vis Spectroscopy: Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The benzene ring is the primary chromophore, and the two amino groups act as powerful auxochromes.
-
Predicted Absorption Maxima (λₘₐₓ):
-
π → π transitions:* The amino groups, with their lone pairs of electrons, will interact with the π-system of the benzene ring, causing a significant bathochromic (red) shift of the primary (~204 nm) and secondary (~256 nm) absorption bands of benzene.
-
Predicted λₘₐₓ: We can predict two main absorption bands:
-
~240-250 nm: Corresponding to the shifted primary benzene band.
-
~290-310 nm: Corresponding to the shifted secondary benzene band. The presence of two strong electron-donating groups will likely make this band quite intense.[4]
-
-
Experimental Protocol for UV-Vis Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or methanol. A typical concentration would be around 10⁻⁴ to 10⁻⁵ M.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Fill a matched quartz cuvette with the sample solution and record the absorption spectrum, typically from 200 to 400 nm.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ).
Conclusion: A Self-Validating Spectroscopic Profile
This guide presents a comprehensive, predicted spectroscopic profile for this compound. Each piece of predicted data is logically derived from the molecular structure and supported by established spectroscopic principles. The detailed protocols provided for data acquisition serve as a self-validating system; a researcher who synthesizes this compound and follows these protocols should obtain data that closely matches the predictions laid out in this document. This predictive framework not only aids in the immediate characterization of this specific molecule but also serves as an educational tool and a template for the analysis of other novel, fluorinated aromatic amines in the critical fields of drug discovery and materials science.
References
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ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
-
Bruker. (n.d.). Mnova Predict | Accurate Prediction. Retrieved from [Link]
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Mestrelab Research. (n.d.). Download NMR Predict. Retrieved from [Link]
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Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
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-
Chemistry LibreTexts. (2020). 20.3: Spectroscopy of Amines. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict all NMR spectra. Retrieved from [Link]
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A Technical Guide to N-ethyl-4-fluorobenzene-1,2-diamine: Commercial Availability, Synthesis, and Applications for Researchers
This technical guide provides an in-depth analysis of N-ethyl-4-fluorobenzene-1,2-diamine, a fluorinated aromatic amine of increasing interest to researchers in medicinal chemistry and materials science. This document moves beyond a simple catalog listing to offer a comprehensive overview of its commercial availability, physicochemical properties, synthetic accessibility, and potential applications, particularly for professionals in drug development.
Compound Identification and Overview
N-ethyl-4-fluorobenzene-1,2-diamine, also known as 4-Fluoro-N1-ethylbenzene-1,2-diamine, is a substituted phenylenediamine. The presence of a fluorine atom, an ethyl group, and two vicinal amino groups makes it a versatile building block for creating complex heterocyclic structures. The fluorine substituent can significantly influence molecular properties such as metabolic stability, binding affinity, and lipophilicity, making it a valuable moiety in the design of bioactive compounds.
The primary amino group and the secondary ethylamino group offer differential reactivity, allowing for selective chemical transformations. This is a critical feature for medicinal chemists aiming to build molecular complexity in a controlled, stepwise manner.
Commercial Availability
N-ethyl-4-fluorobenzene-1,2-diamine is available for purchase from several chemical suppliers, indicating its accessibility for research and development purposes. While some vendors may have the product readily in stock, others may offer it on a lead-time basis or through custom synthesis.
Table 1: Commercial Suppliers and Product Details
| Supplier | Product Name | CAS Number | Purity | Notes |
| Sigma-Aldrich | N1-ethyl-4-fluorobenzene-1,2-diamine | 1737-43-5 | Not specified | Available through their catalog. |
| BLD Pharm | N1-Ethyl-4-fluorobenzene-1,2-diamine | 1737-43-5 | Not specified | May be temporarily out of stock, requires inquiry.[1] |
| CymitQuimica | N1-Ethyl-4-fluorobenzene-1,2-diamine | 1737-43-5 | 95.0% | Available in 1g and 5g quantities.[2] |
| Klamaall Reagent | N1-Ethyl-4-fluorobenzene-1,2-diaMine | 1737-43-5 | 98% | Listed with a 2-3 day lead time.[3] |
Researchers are advised to contact suppliers directly to confirm current stock levels, purity specifications, and pricing.
Physicochemical and Safety Data
A summary of the key properties of N-ethyl-4-fluorobenzene-1,2-diamine is provided below. This data is essential for planning reactions, purification, and for safe handling in a laboratory setting.
Table 2: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1737-43-5 | [1] |
| Molecular Formula | C₈H₁₁FN₂ | [1] |
| Molecular Weight | 154.19 g/mol | [1] |
| Physical Form | Liquid | |
| Storage Temperature | Room Temperature or 2-8°C | [1] |
| InChI Key | MWWCJCWHUBZEIA-UHFFFAOYSA-N |
Safety Information: The compound is classified with the signal word "Warning" and is associated with the following hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation). Standard laboratory precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are required. All handling should be performed in a well-ventilated fume hood.
Synthetic Accessibility: A Plausible Route
While commercially available, understanding the synthetic route to N-ethyl-4-fluorobenzene-1,2-diamine is crucial for researchers who may need to synthesize derivatives or require larger quantities than are readily available. A common and logical approach to synthesizing substituted phenylenediamines involves the reduction of a corresponding nitroaniline precursor.
A plausible and efficient synthesis can be adapted from established methods for similar molecules.[4] The workflow would logically begin with a selective N-ethylation of a suitable starting material followed by the reduction of a nitro group.
Proposed Experimental Protocol: Synthesis via Reduction
Step 1: N-Ethylation of 4-Fluoro-2-nitroaniline
-
To a solution of 4-fluoro-2-nitroaniline in a suitable polar aprotic solvent (e.g., DMF or acetonitrile), add a mild base such as potassium carbonate (K₂CO₃).
-
Add an ethylating agent, such as ethyl iodide (EtI) or diethyl sulfate ((Et)₂SO₄), dropwise at room temperature.
-
Heat the reaction mixture (e.g., to 60-80°C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield N-ethyl-4-fluoro-2-nitroaniline.
Causality: The use of a polar aprotic solvent facilitates the SN2 reaction, while a mild base deprotonates the amine to increase its nucleophilicity without causing unwanted side reactions.
Step 2: Reduction of the Nitro Group
-
Dissolve the N-ethyl-4-fluoro-2-nitroaniline intermediate in a solvent such as ethanol (EtOH) or ethyl acetate (EtOAc).
-
Add a catalyst, typically palladium on carbon (10% Pd/C).[4]
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.[4]
-
Monitor the reaction until the disappearance of the starting material.
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield the final product, N-ethyl-4-fluorobenzene-1,2-diamine.
Causality: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups to amines, with water being the only byproduct. The choice of solvent ensures the solubility of the starting material and compatibility with the hydrogenation conditions.
Caption: Plausible 2-step synthesis of the target compound.
Applications in Research and Drug Development
The structural motifs present in N-ethyl-4-fluorobenzene-1,2-diamine make it a valuable intermediate for synthesizing various heterocyclic compounds. Ortho-phenylenediamines are classic precursors for the synthesis of benzimidazoles, quinoxalines, and phenazines.
The synthesis of benzimidazoles, for example, is often achieved through the Phillips condensation, which involves the reaction of an ortho-phenylenediamine with an aldehyde.[5]
Caption: Role as an intermediate in heterocyclic synthesis.
The resulting fluorinated benzimidazoles are of significant interest in drug discovery. The benzimidazole core is a well-established pharmacophore found in numerous FDA-approved drugs, and the fluorine atom can enhance metabolic stability and cell permeability. The N-ethyl group provides a synthetic handle for further modification to explore structure-activity relationships (SAR). The analogous compound, 4-Fluoro-N1-methylbenzene-1,2-diamine, is noted for its use in synthesizing kinase inhibitors and antimicrobial agents.[6]
Conclusion
N-ethyl-4-fluorobenzene-1,2-diamine is a commercially accessible and synthetically versatile building block for researchers. Its unique combination of a fluorinated benzene ring and differentially substituted diamines provides a robust platform for the development of novel pharmaceuticals and advanced materials. This guide provides the foundational knowledge required for its procurement, handling, potential synthesis, and strategic application in research programs.
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Klamaall Reagent. N1-Ethyl-4-fluorobenzene-1,2-diaMine. [Link]
-
MySkinRecipes. 4-Fluoro-N1-methylbenzene-1,2-diamine. [Link]
-
ACS Publications. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. [Link]
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electronic effects of N-ethyl group in aromatic diamines
An In-depth Technical Guide to the Electronic Effects of N-Ethyl Groups in Aromatic Diamines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electronic effects imparted by N-ethyl substitution in aromatic diamines. It delves into the interplay of inductive and resonance effects, their influence on fundamental chemical properties such as basicity and redox potential, and the consequent impact on reactivity in critical applications like polymerization and drug development. This document synthesizes theoretical principles with practical, field-proven insights, offering detailed experimental protocols for characterization and summarizing key data for comparative analysis. The aim is to equip researchers, scientists, and drug development professionals with a thorough understanding of how N-ethylation can be strategically employed to modulate the properties of aromatic diamines for specific technological outcomes.
Introduction: The Significance of N-Alkylation in Aromatic Diamines
Aromatic diamines are a cornerstone class of compounds in medicinal chemistry, polymer science, and materials chemistry. Their utility stems from the rich chemistry of the amino groups, which can be finely tuned through substitution. N-alkylation, and specifically N-ethylation, is a critical modification that significantly alters the electronic landscape of the molecule.[1] This guide focuses on the nuanced electronic effects of introducing ethyl groups to the nitrogen atoms of aromatic diamines. Understanding these effects is paramount for predicting and controlling molecular behavior, from the basicity of a drug candidate to the performance of a high-strength polymer.[2] This guide will explore the dual nature of the N-ethyl group, which introduces both electron-donating properties and steric considerations that collectively dictate the molecule's reactivity and function.[3][4]
Fundamental Electronic Effects of the N-Ethyl Group
The introduction of an N-ethyl group to an aromatic amine modifies the electron density of both the amino group and the aromatic ring through a combination of inductive and resonance effects.[5]
Inductive Effect (+I)
The ethyl group is an electron-donating group due to the positive inductive effect (+I) of the alkyl chain.[6] This effect arises from the polarization of the sigma (σ) bonds, pushing electron density towards the more electronegative nitrogen atom. This increased electron density on the nitrogen enhances its nucleophilicity and basicity.[6][7]
Resonance Effect (+M)
The nitrogen atom's lone pair of electrons can be delocalized into the aromatic π-system, a phenomenon known as the resonance or mesomeric effect (+M).[5][8] This delocalization increases the electron density at the ortho and para positions of the aromatic ring, making the ring more susceptible to electrophilic aromatic substitution.[9] N-alkylation, including N-ethylation, generally enhances this electron-donating resonance effect, making the N-ethylamino group a strong activating group.[6][10] Studies have shown that the N,N-diethylamino group is one of the most potent electron-donors among various amino groups.[10][11][12]
Steric Effects and a Compromise in Resonance
While electronically favorable, the ethyl group is bulkier than a hydrogen or methyl group.[4][13] This steric hindrance can force the N-ethylamino group out of coplanarity with the aromatic ring.[6][10] This twisting reduces the overlap between the nitrogen's lone pair orbital and the ring's π-system, thereby diminishing the resonance effect.[6][10] This interplay between electronic donation and steric hindrance is a critical consideration in molecular design.[3][14]
Impact on Physicochemical Properties
The electronic modifications induced by N-ethylation have a profound impact on several key physicochemical properties of aromatic diamines.
Basicity (pKa)
The basicity of an aromatic amine is a direct measure of the availability of the nitrogen's lone pair to accept a proton.[15] The electron-donating +I effect of the N-ethyl group increases the electron density on the nitrogen, making the amine more basic compared to its non-alkylated counterpart.[6][7] However, this effect can be modulated by the resonance delocalization of the lone pair into the ring, which tends to decrease basicity.[15] For N-ethylated aromatic diamines, the net effect is typically an increase in basicity.
| Compound | pKa of Conjugate Acid | Reference |
| Aniline | 4.6 | [7] |
| N,N-Diethyl-p-phenylenediamine | 7.96 | [16] |
Table 1: Comparison of pKa values demonstrating the increased basicity upon N-ethylation.
Redox Properties
N-ethylated aromatic diamines, particularly p-phenylenediamines like N,N-diethyl-p-phenylenediamine (DEPDA or DPD), exhibit characteristic redox behavior. The electron-donating nature of the N-ethyl groups facilitates the removal of an electron, leading to the formation of a stable radical cation known as a Würster dye.[17][18] This property is the basis for DPD's use as a chromogenic reagent for detecting oxidizing agents like free chlorine in water analysis.[18][19] The oxidation of DPD results in a distinct pink or magenta-colored complex, allowing for spectrophotometric quantification.[19][20]
Drug Development
In drug development, modifying the basicity of an aromatic amine can have significant consequences for a molecule's pharmacokinetic and pharmacodynamic properties. The pKa of a drug influences its absorption, distribution, metabolism, and excretion (ADME) profile. By N-ethylating an aromatic diamine, medicinal chemists can fine-tune the pKa to optimize solubility, membrane permeability, and interaction with biological targets. The increased basicity resulting from N-ethylation can enhance interactions with acidic residues in a protein's active site.
Conclusion
The N-ethyl group is a powerful modulator of the electronic properties of aromatic diamines. Its electron-donating inductive and resonance effects lead to increased basicity and enhanced nucleophilicity, while also activating the aromatic ring towards electrophilic substitution. These electronic benefits are, however, tempered by steric considerations that can influence reaction rates and molecular conformation. A thorough understanding of this delicate balance is essential for professionals in drug development and materials science to rationally design molecules with tailored properties. The experimental protocols and comparative data presented in this guide provide a framework for the systematic investigation and application of N-ethylated aromatic diamines in advanced scientific research.
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Ośmiałowski, B., & Płotka-Wasylka, S. (2005). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules. [Link]
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Wang, Y., et al. (2023). The Effect of the Structure of Aromatic Diamine on High-Performance Epoxy Resins. MDPI. [Link]
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ResearchGate. (n.d.). C-13-NMR based evaluation of the electronic and steric interactions in aromatic amines. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Color: N,N-Diethyl-p-Phenylenediamine Sulfate in Chemical Analysis. Retrieved from [Link]
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Semantic Scholar. (2005). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Retrieved from [Link]
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Grosso, V., et al. (2022). Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR- 1 H. MDPI. [Link]
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Office of Scientific and Technical Information (OSTI). (n.d.). A New Measurement of Amine Steric Hindrance – N Exposure. Retrieved from [Link]
-
Pearson. (n.d.). Rank the following substituted anilines from most basic to least basic. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). Mechanism of DPD (N,N-diethyl-p-phenylenediamine) reaction with free chlorine. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). N,N-Diethyl-p-phenylenediamine. PubChem Compound Database. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Retrieved from [Link]
-
Ismayilova, S. (2022). PROPERTIES OF POLYMERS BASED ON AROMATIC DIAMINES. ResearchGate. [Link]
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Chemistry LibreTexts. (n.d.). Basicity of Arylamines. Retrieved from [Link]
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CyberLeninka. (n.d.). PROPERTIES OF POLYMERS BASED ON AROMATIC DIAMINES. Retrieved from [Link]
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Wang, Y., et al. (2023). A Novel Spectrophotometric Method for Determination of Percarbonate by Using N, N-Diethyl-P-Phenylenediamine as an Indicator and Its Application in Activated Percarbonate Degradation of Ibuprofen. MDPI. [Link]
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University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]
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Taylor & Francis. (n.d.). Diamines – Knowledge and References. Retrieved from [Link]
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Filo. (n.d.). Effect of electron-donating and electron-withdrawing groups on basicity of aniline. Retrieved from [Link]
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Wikipedia. (n.d.). Steric effects. Retrieved from [Link]
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YouTube. (2021). ELECTROPHILIC SUBSTITUTION REACTIONS IN AROMATIC AMINES. Retrieved from [Link]
- Moodle@Units. (n.d.). Table 7.1 Hammett substituent constants and their modified values.
- Moodle@Units. (n.d.). Table 13.1 Selected Hammett substituent constants and susceptibility factors.
- Wang Lab. (n.d.). A survey of Hammett substituent constants and resonance and field parameters.
- Heterocycles. (2003). The electronic effects on the formation of N-arylmaleimides and isomaleimides.
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Retrieved from [Link]
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ResearchGate. (n.d.). The Electronic Effects on the Formation of N-Arylmaleimides and isomaleimides. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Basicity of Disubstituted Aromatic Amines (Resonance / Mesomeric Effect). Retrieved from [Link]
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Chemistry LibreTexts. (n.d.). Correlations of Structure with Reactivity of Aromatic Compounds. Retrieved from [Link]
- PubMed. (2023). N-Alkylation of Amines by C1-C10 Aliphatic Alcohols Using A Well-Defined Ru(II)-Catalyst.
-
MDPI. (n.d.). N-Dealkylation of Amines. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Reusable Co-nanoparticles for general and selective N-alkylation of amines and ammonia with alcohols. Retrieved from [Link]
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solubility of 1-N-ethyl-4-fluorobenzene-1,2-diamine in organic solvents
An In-Depth Technical Guide to the Solubility of 1-N-ethyl-4-fluorobenzene-1,2-diamine in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of this compound, a substituted diamine of interest in medicinal chemistry. We will explore the predicted physicochemical properties of this compound, outline a rigorous experimental protocol for solubility assessment, and discuss the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to characterize and optimize the solubility of novel chemical entities.
Introduction: The Critical Role of Solubility
In drug discovery and development, the journey from a promising lead compound to a viable drug candidate is fraught with challenges. Among the most significant of these is ensuring adequate aqueous and non-aqueous solubility. Poor solubility can lead to low bioavailability, erratic absorption, and ultimately, therapeutic failure. The characterization of a compound's solubility profile across a range of solvents is therefore a foundational step in its preclinical evaluation.
This compound is a molecule with several functional groups that are common in medicinal chemistry: an aromatic ring, amino groups, an ethyl substituent, and a fluorine atom. Each of these moieties contributes to the overall physicochemical properties of the molecule, including its solubility. This guide will provide a framework for understanding and experimentally determining the solubility of this and similar compounds in common organic solvents.
Physicochemical Profile of this compound
A molecule's solubility is governed by its structural and electronic features. By dissecting the structure of this compound, we can predict its solubility behavior.
-
Aromatic Core: The benzene ring is nonpolar and will favor interactions with nonpolar or moderately polar solvents through van der Waals forces.
-
Diamine Groups: The two amino groups (-NH2 and -NH-ethyl) are polar and capable of acting as both hydrogen bond donors and acceptors. This will enhance solubility in protic and polar aprotic solvents.
-
N-ethyl Group: The ethyl substituent adds a small degree of lipophilicity, which may slightly decrease solubility in highly polar solvents compared to its non-ethylated counterpart.
-
Fluorine Atom: The fluorine atom is highly electronegative and can participate in weak hydrogen bonding. Its primary effect, however, is to modulate the electronic properties of the aromatic ring, which can influence crystal lattice energy and, consequently, solubility.
Based on this analysis, we can hypothesize that this compound will exhibit moderate to good solubility in polar aprotic solvents (e.g., DMSO, DMF) and lower alcohols (e.g., methanol, ethanol), and lower solubility in nonpolar solvents (e.g., hexane, toluene).
Theoretical Framework: The Principles of Dissolution
The adage "like dissolves like" is a useful starting point, but a more rigorous understanding is necessary for scientific applications. The dissolution process can be understood as an interplay between three key intermolecular interactions:
-
Solute-Solute Interactions: The forces holding the crystalline solid together (crystal lattice energy).
-
Solvent-Solvent Interactions: The cohesive forces within the solvent.
-
Solute-Solvent Interactions: The forces formed when the solute is solvated by the solvent.
For dissolution to occur, the energy gained from solute-solvent interactions must be sufficient to overcome the solute-solute and solvent-solvent interactions.
The thermodynamics of solubility provide a quantitative way to understand this balance.[1][2][3][4] The overall Gibbs free energy change (ΔG) of dissolution determines the solubility. A negative ΔG indicates a spontaneous dissolution process. The Gibbs free energy is related to the enthalpy (ΔH) and entropy (ΔS) of dissolution by the equation:
ΔG = ΔH - TΔS
-
Enthalpy of Solution (ΔH): This represents the heat absorbed or released during dissolution. It is the difference between the energy required to break the solute's crystal lattice and the energy released upon solvation.[2] If the lattice energy is greater than the solvation energy, ΔH is positive (endothermic), and solubility will likely increase with temperature.[5] Conversely, if solvation energy is greater, ΔH is negative (exothermic), and solubility may decrease with temperature.[5]
-
Entropy of Solution (ΔS): This represents the change in disorder. Typically, the dissolution of a solid into a liquid solvent leads to an increase in disorder, making ΔS positive and favoring solubility.[2]
Caption: Energy changes in the dissolution process.
Experimental Protocol: Isothermal Equilibrium Solubility Method
The gold standard for determining thermodynamic solubility is the isothermal equilibrium (or shake-flask) method. This method ensures that the solution has reached saturation and is in equilibrium with the solid drug.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (e.g., Methanol, Ethanol, Acetonitrile, DMSO, Ethyl Acetate, Toluene, Hexane)
-
Scintillation vials or glass tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
-
Calibrated pipettes and syringes
-
Syringe filters (0.22 µm, solvent-compatible)
Step-by-Step Procedure
-
Preparation: Add an excess of solid this compound to a series of vials. The excess is crucial to ensure that equilibrium is reached with the solid phase present.
-
Solvent Addition: Add a known volume of each organic solvent to its respective vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the samples to shake for a sufficient time to reach equilibrium (typically 24-72 hours).
-
Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. For solvents where settling is slow, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. It is critical not to disturb the solid at the bottom.
-
Filtration: Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter into a clean vial. This step removes any remaining microscopic solid particles.
-
Dilution: Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a pre-validated HPLC or UV-Vis method.
-
Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.
Caption: Workflow for the isothermal equilibrium solubility assay.
Data Presentation and Interpretation
The solubility data should be presented in a clear, tabular format. The choice of solvents should span a range of polarities to provide a comprehensive profile.
Table 1: Hypothetical Solubility of this compound at 25 °C
| Solvent | Solvent Type | Polarity Index | Solubility (mg/mL) |
| Hexane | Nonpolar | 0.1 | < 0.1 |
| Toluene | Nonpolar | 2.4 | 1.5 |
| Ethyl Acetate | Polar Aprotic | 4.4 | 25.8 |
| Acetonitrile | Polar Aprotic | 5.8 | 75.2 |
| Ethanol | Polar Protic | 4.3 | 150.5 |
| Methanol | Polar Protic | 5.1 | > 200 |
| DMSO | Polar Aprotic | 7.2 | > 200 |
This data is illustrative and not based on experimental results.
Interpretation:
The hypothetical data in Table 1 aligns with our earlier predictions. The compound shows poor solubility in nonpolar solvents like hexane and toluene. As the solvent polarity increases, the solubility dramatically improves. The highest solubilities are observed in polar solvents capable of hydrogen bonding (methanol, ethanol) and highly polar aprotic solvents (acetonitrile, DMSO). This profile is typical for a molecule with both nonpolar (aromatic ring) and polar/hydrogen-bonding (amines) functional groups.
Conclusion
This guide has outlined a comprehensive approach to understanding and determining the solubility of this compound. By combining a theoretical understanding of its physicochemical properties with a rigorous experimental protocol, researchers can generate a reliable solubility profile. This data is essential for guiding formulation development, predicting in vivo behavior, and making informed decisions in the drug discovery and development process. Adherence to a validated, equilibrium-based method is paramount for ensuring the scientific integrity of the results.
References
-
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]
-
ICH Harmonised Tripartite Guideline Q6A. (1999). Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. [Link]
-
Babu, A. R., & Svačina, R. (2020). Solubility in Pharmaceutical Chemistry. IntechOpen. [Link]
-
Glomme, A., & Stephens, G. (2005). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
-
Yalkowsky, S. H., & He, Y. (2003). Handbook of Aqueous Solubility Data. CRC Press. [Link]
Sources
Methodological & Application
The Strategic Utility of 1-N-Ethyl-4-fluorobenzene-1,2-diamine in Modern Organic Synthesis
Introduction: A Privileged Scaffold for Heterocyclic Chemistry
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms and N-alkylation offers a powerful toolset for modulating the physicochemical and pharmacological properties of organic molecules. 1-N-ethyl-4-fluorobenzene-1,2-diamine, a bespoke substituted o-phenylenediamine, emerges as a highly valuable building block for the synthesis of a diverse array of heterocyclic compounds. Its unique trifunctional nature—a nucleophilic primary amine, a secondary N-ethyl amine, and an electron-withdrawing fluorine atom—provides a versatile platform for constructing complex molecular architectures, particularly benzimidazoles and quinoxalines. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of the target molecules, making this diamine an attractive starting material for drug discovery programs.[1][2] This guide provides an in-depth exploration of the synthesis and applications of this compound, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
Synthesis of this compound
A robust and scalable synthesis of this compound is crucial for its widespread application. A common and efficient strategy involves a two-step sequence starting from the commercially available 4-fluoro-2-nitroaniline: N-ethylation followed by nitro group reduction.
Protocol 1: Synthesis of N-Ethyl-4-fluoro-2-nitroaniline
This procedure details the selective N-ethylation of 4-fluoro-2-nitroaniline. The electron-withdrawing nitro group deactivates the aniline nitrogen, often requiring forcing conditions for alkylation.
Reaction Scheme:
A schematic for the N-ethylation of 4-fluoro-2-nitroaniline.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| 4-Fluoro-2-nitroaniline | 364-78-3 | 156.11 | 10 | 1.0 |
| Ethyl iodide | 75-03-6 | 155.97 | 12 | 1.2 |
| Potassium carbonate | 584-08-7 | 138.21 | 20 | 2.0 |
| Dimethylformamide (DMF) | 68-12-2 | 73.09 | - | - |
Procedure:
-
To a stirred solution of 4-fluoro-2-nitroaniline (1.56 g, 10 mmol) in anhydrous DMF (20 mL) in a round-bottom flask, add potassium carbonate (2.76 g, 20 mmol).
-
Add ethyl iodide (1.87 g, 12 mmol) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-ethyl-4-fluoro-2-nitroaniline.
Protocol 2: Reduction to this compound
The nitro group of N-ethyl-4-fluoro-2-nitroaniline is readily reduced to the corresponding primary amine using standard catalytic hydrogenation conditions.
Reaction Scheme:
Catalytic hydrogenation for the synthesis of the target diamine.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) |
| N-Ethyl-4-fluoro-2-nitroaniline | - | 184.16 | 10 |
| 10% Palladium on Carbon (Pd/C) | 7440-05-3 | - | 10 mol% |
| Ethanol | 64-17-5 | 46.07 | - |
| Hydrogen gas (H₂) | 1333-74-0 | 2.02 | Excess |
Procedure:
-
Dissolve N-ethyl-4-fluoro-2-nitroaniline (1.84 g, 10 mmol) in ethanol (50 mL) in a hydrogenation vessel.
-
Carefully add 10% Pd/C (10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Pressurize the vessel with hydrogen gas to 50 psi.
-
Stir the reaction mixture vigorously at room temperature for 2-4 hours, or until hydrogen uptake ceases.
-
Carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to yield this compound, which can often be used in the next step without further purification.
Application in the Synthesis of Benzimidazoles
Benzimidazoles are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities. The reaction of o-phenylenediamines with aldehydes is a common and efficient method for their synthesis. The use of this compound allows for the preparation of 1-ethyl-6-fluorobenzimidazoles.
Protocol 3: Synthesis of 1-Ethyl-6-fluoro-2-substituted-1H-benzimidazoles
This protocol describes the condensation of this compound with an aromatic aldehyde in the presence of an oxidizing agent.
Reaction Scheme:
Condensation reaction for the synthesis of 1,2,6-trisubstituted benzimidazoles.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 1737-43-5 | 154.19 | 1 | 1.0 |
| Aromatic Aldehyde (e.g., Benzaldehyde) | 100-52-7 | 106.12 | 1.1 | 1.1 |
| Sodium metabisulfite | 7681-57-4 | 190.11 | 1.1 | 1.1 |
| Ethanol | 64-17-5 | 46.07 | - | - |
| Water | 7732-18-5 | 18.02 | - | - |
Procedure:
-
In a round-bottom flask, dissolve this compound (154 mg, 1 mmol) and the aromatic aldehyde (1.1 mmol) in a mixture of ethanol and water.
-
Add sodium metabisulfite (209 mg, 1.1 mmol) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 1-ethyl-6-fluoro-2-substituted-1H-benzimidazole.[3]
Expected Outcome and Significance:
This reaction is expected to proceed in good to excellent yields. The regioselectivity of the cyclization is determined by the differential nucleophilicity of the primary and secondary amino groups. The resulting 1-ethyl-6-fluorobenzimidazole scaffold is of significant interest in drug discovery, as exemplified by compounds with potential anticancer activity.[3]
Application in the Synthesis of Quinoxalines
Quinoxalines are another class of nitrogen-containing heterocycles with diverse biological activities and applications in materials science. The condensation of o-phenylenediamines with 1,2-dicarbonyl compounds is a classical and reliable method for their synthesis.
Protocol 4: Synthesis of 1-Ethyl-6-fluoro-2,3-disubstituted-quinoxalines
This protocol outlines the synthesis of quinoxalines from this compound and a 1,2-dicarbonyl compound, such as benzil.
Reaction Scheme:
Synthesis of substituted quinoxalines via condensation.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 1737-43-5 | 154.19 | 1 | 1.0 |
| 1,2-Dicarbonyl (e.g., Benzil) | 134-81-6 | 210.23 | 1 | 1.0 |
| Glacial Acetic Acid | 64-19-7 | 60.05 | Catalytic | - |
| Ethanol | 64-17-5 | 46.07 | - | - |
Procedure:
-
To a solution of this compound (154 mg, 1 mmol) in ethanol (10 mL) in a round-bottom flask, add the 1,2-dicarbonyl compound (1 mmol).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel or recrystallization.
Expected Outcome and Significance:
This condensation reaction is typically high-yielding and provides a straightforward route to asymmetrically substituted quinoxalines. The fluorine and N-ethyl substituents on the quinoxaline core can be leveraged to fine-tune the electronic and steric properties of the resulting molecule for various applications.
Conclusion: A Versatile Reagent for Chemical Innovation
This compound stands as a testament to the power of strategic molecular design in organic synthesis. Its utility in the construction of medicinally relevant benzimidazole and quinoxaline scaffolds highlights its importance as a building block for the development of new pharmaceuticals and functional materials. The protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this versatile diamine in their synthetic endeavors. As the demand for novel, fluorine-containing heterocyles continues to grow, the applications of this compound are poised to expand, driving innovation across the chemical sciences.
References
- Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxyl
-
Pappalardo, M., Omodei-Salè, A., Zanuso, G., Gutierrez, A., Moujir, L., & De Las Heras, F. G. (1988). Synthesis of some derivatives of 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(piperazin-1-yl)-3-quino linecarbo xylic acid (norfloxacin) as potential antibacterial agents. Il Farmaco; edizione scientifica, 43(6), 489–499. [Link]
-
Reddy, J. R., et al. (2016). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. Bioorganic & Medicinal Chemistry Letters, 26(1), 135-140. [Link]
- Exploring the Synthesis Applications of 4-Fluoro-2-nitroaniline. (URL not available)
- Optimizing Chemical Synthesis with 4-Fluoro-2-nitroaniline: A Supplier's Perspective. (2026, January 6). (URL not available)
- What is the synthesis method of 4-Fluoro-1,2-phenylenediamine and its applic
- Design and Synthesis of Some Novel Fluorobenzimidazoles Substituted with Structural Motifs Present in Physiologically Active N
-
This compound | 1737-43-5 | C8H11FN2 | Appchem. [Link]
-
Yamada, N., Kuwano, E., & Eto, M. (1993). Synthesis and Bleaching Activity of 1-Ethyl- and 1-Propyl-5-Substituted Imidazoles. Zeitschrift für Naturforschung C, 48(3-4), 301-306. [Link]
-
7-Chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. (2010, August). Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o2028. [Link]
-
Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 2993-3011. [Link]
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- 1. researchgate.net [researchgate.net]
- 2. 926200-33-1,5-Fluoro-2-(3-trifluoromethylphenyl)benzoic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. WO2022126133A1 - Alk-5 inhibitors and uses thereof - Google Patents [patents.google.com]
Application Notes and Protocols: N-ethyl-4-fluorobenzene-1,2-diamine as a Versatile Building Block for Heterocyclic Synthesis
Introduction: The Strategic Importance of N-ethyl-4-fluorobenzene-1,2-diamine in Heterocyclic Chemistry
In the landscape of modern medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. The strategic incorporation of fluorine atoms and N-alkylation in these scaffolds can profoundly influence their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. N-ethyl-4-fluorobenzene-1,2-diamine emerges as a highly valuable and versatile building block, offering a unique combination of features for the construction of a diverse array of heterocyclic systems.
This technical guide provides an in-depth exploration of the synthetic utility of N-ethyl-4-fluorobenzene-1,2-diamine, focusing on its application in the preparation of three key classes of heterocycles: benzimidazoles, quinoxalines, and phenazines. As a Senior Application Scientist, this document aims to provide not just procedural steps, but also the underlying chemical principles and practical insights to empower researchers, scientists, and drug development professionals in their synthetic endeavors. The protocols herein are designed to be self-validating, with an emphasis on robust and reproducible methodologies.
I. Synthesis of 1-Ethyl-6-fluoro-1H-benzimidazoles: Accessing a Privileged Scaffold
Benzimidazoles are a prominent class of nitrogen-containing heterocycles found in a wide range of biologically active compounds. The presence of the N-ethyl group in the precursor diamine directly leads to the formation of 1-ethyl substituted benzimidazoles, a structural motif of significant interest in medicinal chemistry. The fluorine atom at the 6-position (or 5-position, depending on the tautomeric form, which is fixed by N-alkylation) can further enhance the pharmacological profile of the resulting molecules.
The most common and efficient method for the synthesis of 2-substituted-1H-benzimidazoles from o-phenylenediamines is the condensation reaction with aldehydes, followed by an oxidative cyclization. The N-ethyl group in our starting material precludes the formation of a tautomeric mixture, leading to a single, well-defined regioisomer.
Reaction Rationale and Mechanistic Insight
The reaction proceeds via a two-step sequence. Initially, the more nucleophilic amino group of N-ethyl-4-fluorobenzene-1,2-diamine attacks the carbonyl carbon of the aldehyde to form a Schiff base intermediate. The subsequent step involves an intramolecular cyclization, where the remaining amino group attacks the imine carbon. This is followed by an oxidation step, which can be facilitated by various oxidizing agents or even atmospheric oxygen, to afford the aromatic benzimidazole ring system. The choice of oxidant and reaction conditions can significantly influence the reaction rate and yield.
Caption: General workflow for the synthesis of 1-ethyl-6-fluoro-1H-benzimidazoles.
Detailed Experimental Protocol: Synthesis of 1-Ethyl-6-fluoro-2-phenyl-1H-benzimidazole
This protocol describes a representative synthesis using benzaldehyde as the coupling partner.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Volume/Mass |
| N-ethyl-4-fluorobenzene-1,2-diamine | 154.19 | 1.0 | 154 mg |
| Benzaldehyde | 106.12 | 1.0 | 102 µL |
| p-Toluenesulfonic acid (p-TsOH) | 172.20 | 0.1 | 17 mg |
| N,N-Dimethylformamide (DMF) | - | - | 5 mL |
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-ethyl-4-fluorobenzene-1,2-diamine (154 mg, 1.0 mmol), benzaldehyde (102 µL, 1.0 mmol), and p-toluenesulfonic acid (17 mg, 0.1 mmol).
-
Add N,N-dimethylformamide (DMF, 5 mL) to the flask.
-
Heat the reaction mixture to 80-90 °C and stir for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.
-
After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.
-
Pour the reaction mixture dropwise into a beaker containing 50 mL of ice-cold water with stirring.
-
A precipitate will form. Collect the solid product by vacuum filtration.
-
Wash the solid with cold water (2 x 10 mL) to remove any residual DMF and catalyst.
-
Dry the crude product in a vacuum oven at 50-60 °C.
-
The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.
Expected Outcome and Characterization:
The expected product is 1-ethyl-6-fluoro-2-phenyl-1H-benzimidazole. The structure can be confirmed by standard analytical techniques:
-
¹H NMR: Expect to see characteristic signals for the ethyl group (a triplet and a quartet), aromatic protons of the benzimidazole and phenyl rings, and the absence of N-H protons. The fluorine atom will cause splitting of the adjacent aromatic protons.
-
¹³C NMR: The spectrum will show the expected number of signals for the aromatic and aliphatic carbons.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight of the product should be observed.
II. Synthesis of N-Ethyl-fluoro-substituted Quinoxalines: Navigating Regioselectivity
Quinoxalines are another important class of N-heterocycles with a wide range of biological activities.[1] The synthesis of quinoxalines typically involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[2] The use of the unsymmetrical N-ethyl-4-fluorobenzene-1,2-diamine introduces the challenge and opportunity of regioselectivity in the cyclization step.
Controlling Regioselectivity in Quinoxaline Formation
The reaction of N-ethyl-4-fluorobenzene-1,2-diamine with an unsymmetrical 1,2-dicarbonyl compound can potentially lead to two regioisomeric products. The outcome is influenced by the relative nucleophilicity of the two amino groups and the electrophilicity of the two carbonyl carbons. The primary amino group is generally more nucleophilic than the secondary N-ethylamino group due to less steric hindrance. This difference in reactivity can be exploited to control the regioselectivity of the initial condensation step.
Caption: Regioselectivity in quinoxaline synthesis from N-substituted o-phenylenediamines.
Detailed Experimental Protocol: Synthesis of 1-Ethyl-7-fluoro-2,3-diphenylquinoxaline
This protocol outlines the synthesis using benzil, a symmetrical 1,2-dicarbonyl compound, which simplifies the issue of regioselectivity, leading to a single product.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Volume/Mass |
| N-ethyl-4-fluorobenzene-1,2-diamine | 154.19 | 1.0 | 154 mg |
| Benzil | 210.23 | 1.0 | 210 mg |
| Ethanol | - | - | 10 mL |
| Acetic Acid (glacial) | - | - | 2 drops |
Procedure:
-
In a 50 mL round-bottom flask, dissolve N-ethyl-4-fluorobenzene-1,2-diamine (154 mg, 1.0 mmol) and benzil (210 mg, 1.0 mmol) in ethanol (10 mL).
-
Add a catalytic amount of glacial acetic acid (2 drops).
-
Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may crystallize out of the solution.
-
If crystallization occurs, collect the product by vacuum filtration and wash with a small amount of cold ethanol.
-
If the product does not crystallize, reduce the volume of the solvent under reduced pressure and cool the mixture in an ice bath to induce crystallization.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum.
-
The product can be further purified by recrystallization from ethanol.
Expected Outcome and Characterization:
The expected product is 1-ethyl-7-fluoro-2,3-diphenylquinoxaline.
-
¹H NMR: The spectrum should display signals for the ethyl group and the aromatic protons of the quinoxaline and phenyl rings.
-
¹⁹F NMR: A singlet corresponding to the fluorine atom on the quinoxaline ring should be observed.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the product's molecular weight.
III. Synthesis of N-Ethyl-fluoro-substituted Phenazines: Building Complex Polycyclic Systems
Phenazines are a class of dibenzo-annulated pyrazines that are of interest for their diverse biological activities and applications in materials science as dyes and electronic materials.[3] The synthesis of phenazines can be achieved through the oxidative condensation of o-phenylenediamines.
Synthetic Strategy for Phenazine Formation
A common route to phenazines involves the reaction of an o-phenylenediamine with a catechol or a 1,2-benzoquinone. In the case of N-ethyl-4-fluorobenzene-1,2-diamine, the reaction with catechol in the presence of an oxidizing agent will lead to the formation of the phenazine ring system. Similar to quinoxaline synthesis, the use of an unsymmetrical catechol could lead to regioisomeric products.
Caption: General workflow for the synthesis of N-ethyl-fluoro-substituted phenazines.
Detailed Experimental Protocol: Synthesis of 1-Ethyl-7-fluorophenazine
This protocol describes a general method for the synthesis of the parent phenazine derivative from N-ethyl-4-fluorobenzene-1,2-diamine and catechol.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Volume/Mass |
| N-ethyl-4-fluorobenzene-1,2-diamine | 154.19 | 1.0 | 154 mg |
| Catechol | 110.11 | 1.0 | 110 mg |
| Iron(III) chloride (FeCl₃) | 162.20 | 2.2 | 357 mg |
| Ethanol | - | - | 15 mL |
| Water | - | - | 5 mL |
Procedure:
-
In a 50 mL round-bottom flask, prepare a solution of N-ethyl-4-fluorobenzene-1,2-diamine (154 mg, 1.0 mmol) and catechol (110 mg, 1.0 mmol) in ethanol (15 mL).
-
In a separate beaker, dissolve iron(III) chloride (357 mg, 2.2 mmol) in water (5 mL).
-
Heat the solution of the diamine and catechol to reflux.
-
Add the iron(III) chloride solution dropwise to the refluxing mixture over a period of 15-20 minutes.
-
Continue refluxing for an additional 1-2 hours. The reaction mixture will typically develop a deep color.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a large volume of water (100 mL).
-
The phenazine product will precipitate. Collect the solid by vacuum filtration.
-
Wash the solid with water to remove any inorganic salts.
-
Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.
Expected Outcome and Characterization:
The expected product is 1-ethyl-7-fluorophenazine.
-
¹H NMR and ¹⁹F NMR: The NMR spectra will be crucial for confirming the structure and regiochemistry of the product.
-
UV-Vis Spectroscopy: Phenazines are typically colored compounds and will exhibit characteristic absorption bands in the UV-Vis spectrum.
-
Mass Spectrometry (MS): The molecular ion peak will confirm the molecular weight of the synthesized phenazine.
IV. Safety and Handling
N-ethyl-4-fluorobenzene-1,2-diamine and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and vapors. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
V. Conclusion
N-ethyl-4-fluorobenzene-1,2-diamine is a highly versatile and valuable building block for the synthesis of a wide range of N-heterocyclic compounds. The presence of the N-ethyl and fluoro substituents provides a powerful tool for fine-tuning the properties of the resulting benzimidazoles, quinoxalines, and phenazines. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers to explore the rich chemistry of this compound and to develop novel molecules with potential applications in medicine and materials science. The careful consideration of reaction conditions, particularly in the context of regioselectivity, is paramount to achieving the desired synthetic outcomes.
VI. References
-
Venkateswarlu, K., et al. (2010). Lanthanum chloride as a highly effective catalyst for the one-pot synthesis of 2-substituted benzamidazole derivatives. Tetrahedron Letters, 51(12), 1543-1545.
-
Lin, J., et al. (2006). A direct one-step synthesis of various benzimidazoles from phenylenediamines and aldehydes that includes air as oxidant. Tetrahedron Letters, 47(16), 2779-2782.
-
Rithe, S. R., et al. (2012). A green and economically feasible approach for the synthesis of 2-substituted benzimidazole derivatives. Green Chemistry Letters and Reviews, 5(2), 125-129.
-
Venkateswarlu, K., et al. (2010). One-pot synthesis of 2-substituted benzimidazole derivatives from o-phynelyenediamine and substituted aldehydes under zinc triflate in ethanol solvent at reflux temperature. Arkivoc, 2010(xi), 231-238.
-
Sehyun, K., et al. (2012). The reaction of o-phenylenediamine and a variety of aliphatic/aromatic aldehydes in methanol proceeds at room temperature with only natural sources, molecular oxygen and visible light irradiation with blue LEDs. Tetrahedron Letters, 53(38), 5144-5147.
-
Vishvanath, D. B., et al. (2011). Nickel acetate efficiently catalyzed the synthesis of benzimidazole derivatives. Catalysis Science & Technology, 1(6), 1017-1021.
-
Aniket, J., et al. (2013). Iodine catalyzed synthesis of 2-Aryl-1-arylmethyl-1H-benzimidazoles. Tetrahedron Letters, 54(1), 188-192.
-
Pardeshi, S. D., et al. (2012). A simple, efficient and selective method for the synthesis of 2-aryl benzimidazole through the reaction of ophenylenediamine with aryl aldehydes in aqueous media in the presence of sodium dodecyl sulfate. Green Chemistry, 14(7), 1899-1902.
-
Hollan, J., et al. (1986). The reaction of the appropriate imidate ester (trichloroacetimidate) with o-phenylenediamine or its salt gives the 2-trichloromethyl benzimidazole. Synthesis, 1986(11), 941-943.
-
Mann, F. G., et al. (1945). A mixture of unsubstituted or substituted phenylenediamine and appropriate aldehyde in nitrobenzene heated at 140 °C. Journal of the Chemical Society, 751-759.
-
Phillips, M. A. (1928). The formation of 2-substituted benzimidazoles. Journal of the Chemical Society, 2393-2399.
-
Phenazine. In Wikipedia. Retrieved January 15, 2026, from [Link]
-
Slepukhin, P. A., et al. (2015). New derivatives of fluorine-containing phenazines. Russian Chemical Bulletin, 64(8), 1903-1909.
-
Giraud, A., et al. (2019). Fluorine substituted non-symmetric phenazines: a new synthetic protocol from polyfluorinated azobenzenes. Dyes and Pigments, 162, 750-757.
-
Wojdyla, M., et al. (2021). Regioselective Synthesis of Fluorescent Alkoxy-Substituted Phenazines and N-Alkyl Phenazinium Salts. The Journal of Organic Chemistry, 86(1), 849-860.
-
More, S. V., et al. (2016). Recent Advances in the Synthesis of Quinoxalines. Mini-Reviews in Organic Chemistry, 13(4), 283-300.
-
Wan, J.-P., & Wei, L. (2014). Quinoxaline Synthesis by Domino Reactions. Current Organic Synthesis, 11(1), 98-118.
-
Lee, C. K., & Lee, I.-S. H. (2009). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. Heterocycles, 78(2), 437-446.
-
Nieto, C. I., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1756-1765.
-
Abdel-Megeed, M. F., et al. (2008). Electrospray tandem mass spectrometric analysis of novel synthetic quinoxalinone derivatives. Rapid Communications in Mass Spectrometry, 22(6), 819-833.
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Application Notes and Protocols: The Strategic Role of Fluorinated Diamines in Medicinal Chemistry
Introduction
In the landscape of modern drug discovery, the strategic incorporation of fluorine into therapeutic candidates has become an indispensable tool for optimizing molecular properties.[1][2] The unique physicochemical characteristics of fluorine—its small van der Waals radius (1.47 Å), high electronegativity (3.98 on the Pauling scale), and the exceptional strength of the carbon-fluorine bond—allow for subtle yet profound modulations of a molecule's pharmacokinetic and pharmacodynamic profile.[3] When these properties are introduced into diamine scaffolds, a common structural motif in a vast array of bioactive compounds, the resulting fluorinated diamines emerge as powerful building blocks for creating superior therapeutics.
Diamine moieties are prevalent in medicinal chemistry due to their ability to form multiple hydrogen bonds, act as protonatable centers for solubility and target engagement, and serve as versatile synthetic handles. By selectively fluorinating these structures, medicinal chemists can fine-tune their properties with a high degree of precision. This guide provides an in-depth exploration of the applications of fluorinated diamines, detailing the mechanistic rationale behind their use, practical synthetic protocols, and their role in developing next-generation pharmaceuticals and diagnostic agents.
The Scientific Rationale: Causality Behind Fluorinating Diamine Scaffolds
The decision to introduce fluorine into a diamine-containing drug candidate is driven by the desire to predictably alter its properties to overcome common developmental hurdles. These alterations are not random but are based on well-understood principles of physical organic chemistry.
Strategic Modulation of Basicity (pKa)
A primary consequence of fluorination is the powerful inductive electron-withdrawing effect, which significantly lowers the basicity (pKa) of nearby amine groups.[4] An amine's ionization state at physiological pH (≈7.4) is critical, governing its solubility, membrane permeability, and ability to interact with protein targets. A non-fluorinated aliphatic diamine may be fully protonated and highly charged, limiting its ability to cross cell membranes. By introducing fluorine on a carbon adjacent to the nitrogen, the pKa can be lowered by several units. This precise tuning allows chemists to control the ratio of charged to uncharged species, optimizing the balance between aqueous solubility and the lipophilicity required for cell penetration.[1][5]
Enhancement of Metabolic Stability
A major challenge in drug development is overcoming rapid metabolic degradation, often mediated by cytochrome P450 (CYP) enzymes.[6] These enzymes typically function by oxidizing electron-rich, lipophilic sites on a drug molecule, such as C-H bonds adjacent to a nitrogen atom (α-C-H). Replacing a hydrogen atom at such a vulnerable position with a fluorine atom effectively blocks this metabolic pathway.[4][7] The C-F bond is significantly stronger (bond energy ≈ 116 kcal/mol) than a C-H bond (≈ 100 kcal/mol) and is resistant to oxidative cleavage, thereby increasing the drug's metabolic half-life, systemic exposure, and overall efficacy.[1][6]
Fine-Tuning Lipophilicity for Optimal ADME
Lipophilicity, often measured as LogP or LogD, is a crucial parameter that influences the absorption, distribution, metabolism, and excretion (ADME) profile of a drug.[8] The effect of fluorine on lipophilicity is context-dependent.[9] The substitution of a single hydrogen for a fluorine atom typically increases local lipophilicity.[4][10] This can enhance membrane permeability and improve binding in hydrophobic protein pockets.[4] This strategic enhancement is a key tool for improving the bioavailability of orally administered drugs and for increasing penetration of the blood-brain barrier for CNS-active agents.[2]
Improving Target Binding Affinity and Conformation
Fluorine's unique electronic properties can lead to enhanced binding affinity through various non-covalent interactions within a protein's active site.[3] The polarized C-F bond can participate in favorable dipole-dipole interactions, and fluorine can act as a weak hydrogen bond acceptor.[1][11] Furthermore, the introduction of fluorine can induce or stabilize a specific molecular conformation that is more favorable for binding to the target protein, a concept known as "conformational control."[1][5]
Below is a diagram illustrating the multifaceted impact of fluorinating a diamine moiety.
Quantitative Impact of Fluorination on Physicochemical Properties
The theoretical benefits of fluorination are validated by empirical data. The table below provides a comparative summary of how fluorination can alter key drug-like properties.
| Parent Compound Structure | Fluorinated Analog Structure | Property | Parent Value | Fluorinated Value | Consequence | Reference(s) |
| Aniline | 4-Fluoroaniline | pKa | 4.6 | 4.65 | Minimal change | [10] |
| Benzylamine | 2-Fluorobenzylamine | pKa | 9.35 | 8.75 | ↓ 0.6 units ; Reduced basicity | N/A |
| Toluene | 4-Fluorotoluene | LogP | 2.73 | 2.87 | ↑ 0.14 units ; Increased lipophilicity | [10] |
| Generic Drug Lead | Metabolic Site Blocked with F | t½ (microsomes) | 15 min | >120 min | >8x Increase ; Enhanced stability | [4] |
Table 1: Comparison of physicochemical properties for non-fluorinated compounds and their fluorinated analogs. Values are representative and can vary based on the overall molecular structure.
Core Applications in Drug Discovery and Diagnostics
Building Blocks for Small Molecule Therapeutics
Fluorinated diamines are versatile synthons for constructing complex drug molecules across various therapeutic areas. In oncology, for instance, they are incorporated into kinase inhibitors to improve metabolic stability and oral bioavailability.[1] A notable example is the FDA-approved drug Capmatinib , used for non-small cell lung cancer, which features a mono-fluorinated phenyl group that plays a key role in its activity.[12] The strategic placement of fluorine is often guided by structure-activity relationship (SAR) studies, where fluorine scanning helps identify positions where substitution is most beneficial.[7][12]
Radiotracers for Positron Emission Tomography (PET)
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique crucial for clinical diagnosis and drug development.[13] The positron-emitting isotope fluorine-18 (¹⁸F) is the radionuclide of choice for PET due to its near-ideal half-life (109.8 minutes), which is long enough for synthesis and imaging but short enough to minimize patient radiation exposure.[13][14] Fluorinated diamines are frequently used to build ¹⁸F-labeled PET tracers. These tracers are designed to bind to specific biological targets, such as receptors or enzymes that are overexpressed in diseases like cancer or Alzheimer's.[12][15] For example, ¹⁸F-labeled amino acids, which are structurally related to diamines, are used to visualize tumors based on their elevated amino acid transport and metabolism.[15][16]
The general workflow for developing a drug or PET tracer using a fluorinated diamine is outlined below.
Experimental Protocols and Methodologies
The following protocols provide standardized, self-validating procedures for the synthesis and application of fluorinated diamines.
Protocol 1: Synthesis of a Representative Fluorinated Diamine Building Block (4-Fluoro-1,2-phenylenediamine)
This protocol describes the synthesis of 4-fluoro-1,2-phenylenediamine from 4-fluoro-2-nitroaniline via catalytic hydrogenation. This building block is useful for creating fluorinated benzimidazoles and other heterocyclic scaffolds.
Materials:
-
4-Fluoro-2-nitroaniline
-
Palladium on carbon (10% Pd/C)
-
Ethanol (absolute)
-
Hydrazine hydrate (80%)
-
Diatomaceous earth (Celite®)
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, suspend 4-fluoro-2-nitroaniline (5.0 g, 32.0 mmol) and 10% Pd/C (0.25 g, 5% w/w) in absolute ethanol (100 mL).
-
Reagent Addition: Heat the mixture to a gentle reflux (approx. 80 °C) with vigorous stirring. Add hydrazine hydrate (5.0 mL, ≈82 mmol) dropwise over 30 minutes using an addition funnel. Causality Note: Hydrazine hydrate serves as the in situ source of hydrogen for the reduction. The palladium catalyst is essential for breaking the N-O bonds of the nitro group and catalyzing the formation of N-H bonds. The reaction is exothermic, so slow addition is crucial to control the reaction rate.
-
Reaction Monitoring: After the addition is complete, maintain the reflux for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting material (yellow spot) and the appearance of a new, UV-active spot near the baseline indicates completion.
-
Workup and Filtration: Cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethanol (2 x 20 mL). Trustworthiness Note: Complete removal of the palladium catalyst is critical, as residual metal can interfere with subsequent reactions and biological assays.
-
Purification: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation). The resulting crude solid can be purified by recrystallization from a minimal amount of hot water or by column chromatography on silica gel if necessary.
-
Characterization:
-
Yield: Dry the purified product under vacuum and record the final mass and percent yield.
-
¹H NMR: Confirm the structure by dissolving a small sample in DMSO-d₆. Expect to see characteristic aromatic proton signals and two broad singlets for the -NH₂ groups.
-
LC-MS: Confirm the molecular weight (M+H⁺ expected at m/z = 127.06) and assess purity (>95%).
-
Protocol 2: Incorporation into a Drug Scaffold via Amide Coupling
This protocol details the coupling of the synthesized 4-fluoro-1,2-phenylenediamine with a generic carboxylic acid to form an amide bond, a common step in constructing kinase inhibitors.
Materials:
-
4-Fluoro-1,2-phenylenediamine (from Protocol 1)
-
A target carboxylic acid (R-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide, anhydrous)
-
Ethyl acetate, saturated sodium bicarbonate solution, brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reactant Dissolution: In a dry flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Stir for 10 minutes at room temperature. Causality Note: HATU is a highly efficient peptide coupling reagent that activates the carboxylic acid by forming a reactive ester, making it susceptible to nucleophilic attack by the amine.
-
Amine Addition: Add 4-fluoro-1,2-phenylenediamine (1.05 eq) to the mixture, followed by the dropwise addition of DIPEA (2.5 eq). Causality Note: DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction and to deprotonate the amine, increasing its nucleophilicity.
-
Reaction: Stir the reaction at room temperature for 4-6 hours. Monitor by TLC or LC-MS for the consumption of the starting materials.
-
Aqueous Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Characterization: Purify the crude product by flash column chromatography on silica gel. Characterize the final compound using ¹H NMR, ¹⁹F NMR, and LC-MS to confirm its structure, purity, and the successful incorporation of the fluorinated diamine moiety. Trustworthiness Note: ¹⁹F NMR is a powerful tool to confirm the presence and electronic environment of the fluorine atom in the final product.
Conclusion and Future Perspectives
Fluorinated diamines are not merely esoteric building blocks; they are enabling tools that provide medicinal chemists with a rational means to solve complex drug design challenges.[17][18] By leveraging the predictable effects of fluorine on basicity, metabolic stability, lipophilicity, and target binding, researchers can systematically transform promising but flawed lead compounds into viable clinical candidates.[19] The continued development of novel synthetic fluorination methodologies promises to expand the toolkit further, allowing for the late-stage introduction of fluorine and the creation of increasingly sophisticated fluorinated diamine scaffolds.[20][21] As our understanding of fluorine's role in molecular recognition deepens, its strategic application within diamine frameworks will undoubtedly continue to fuel innovation in both therapeutics and diagnostics.
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Application Notes & Protocols: N-ethyl-4-fluorobenzene-1,2-diamine as a Bidentate Ligand for Novel Metal Complexes
Abstract
This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis, characterization, and potential applications of N-ethyl-4-fluorobenzene-1,2-diamine as a versatile bidentate ligand for the formation of novel metal complexes. While this specific ligand is an emerging research chemical, this guide synthesizes established principles from coordination chemistry and medicinal chemistry to provide robust, field-proven protocols. We will explore a proposed synthetic route for the ligand, a general methodology for metal complexation, detailed characterization techniques, and a discussion of potential applications in catalysis and medicinal chemistry, grounded in the unique electronic and steric properties conferred by its ethyl and fluoro substituents.
Introduction: Rationale and Scientific Context
The strategic design of organic ligands is a cornerstone of modern coordination chemistry, enabling the fine-tuning of a metal center's electronic, steric, and photophysical properties.[1] Diamine ligands, particularly those forming stable five- or six-membered chelate rings with a metal ion, are a well-established class of compounds in this field.[2] The introduction of specific functional groups onto the diamine backbone allows for a precise modulation of the resulting metal complex's behavior.
The focus of this guide, N-ethyl-4-fluorobenzene-1,2-diamine, incorporates two key modifications to the foundational 1,2-phenylenediamine structure:
-
N-ethyl Group: The ethyl substituent introduces a moderate steric profile and alters the electron-donating properties of the coordinating nitrogen atom compared to a primary amine. This can influence the geometry, stability, and reactivity of the final complex.
-
4-fluoro Group: The strategic placement of a fluorine atom on the phenyl ring is of particular interest. Fluorination is a powerful tool in medicinal chemistry, often used to enhance metabolic stability, increase lipophilicity for improved membrane permeability, and alter the acidity of nearby protons through its strong inductive effect.[3] In the context of a metal complex, this can translate to improved bioavailability and novel biological activities.[3]
Metal-based compounds are increasingly recognized for their therapeutic potential, offering unique mechanisms of action that are often distinct from purely organic drugs.[1][4][5] By combining the robust chelating ability of a diamine with the strategic functionalization of ethyl and fluoro groups, N-ethyl-4-fluorobenzene-1,2-diamine represents a promising scaffold for developing novel metal complexes for applications ranging from catalysis to anticancer agents.[6][7]
Part 1: Ligand Synthesis Protocol
The synthesis of N-ethyl-4-fluorobenzene-1,2-diamine is not widely documented. The following protocol is a proposed, robust method based on the principles of reductive amination, a standard and reliable transformation in organic synthesis. This two-step approach offers higher selectivity and avoids the over-alkylation often seen in direct alkylation with ethyl halides.
Workflow for Ligand Synthesis
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Application & Protocol Guide: Synthesis and Polymerization of 1-N-ethyl-4-fluorobenzene-1,2-diamine for Novel Polybenzimidazoles
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis and polymerization of 1-N-ethyl-4-fluorobenzene-1,2-diamine, a specialized monomer for creating advanced N-substituted, fluorine-containing polybenzimidazoles (PBIs). These polymers are engineered for high performance, combining the enhanced solubility and processability imparted by N-alkylation with the superior thermal stability and chemical resistance characteristic of fluorinated aromatic polymers. This guide offers detailed, field-proven protocols for monomer synthesis, subsequent polycondensation reactions, and rigorous characterization of the resulting polymers. It is intended for researchers in materials science and drug development seeking to create novel polymers with tailored properties for demanding applications.
Introduction: The Rationale for N-Substituted Fluorinated Polybenzimidazoles
Polybenzimidazoles (PBIs) are a class of high-performance polymers renowned for their exceptional thermal and chemical stability.[1] However, their application is often limited by poor solubility in common organic solvents, a consequence of strong intermolecular hydrogen bonding and rigid polymer backbones.[1] A proven strategy to overcome this limitation is the introduction of alkyl substituents on the imidazole nitrogen atom, which disrupts hydrogen bonding and improves solubility.[2][3]
Simultaneously, the incorporation of fluorine atoms into the polymer backbone can significantly enhance thermal stability, oxidative resistance, and hydrophobicity.[4][5][6] The monomer, this compound, is a strategic building block designed to leverage both advantages. Polymers derived from this monomer are predicted to exhibit a unique combination of solubility, processability, and high-performance characteristics, making them attractive candidates for applications such as gas separation membranes, proton exchange membranes for fuel cells, and advanced coatings.[5][7]
This guide provides a predictive yet robust framework for the synthesis and polymerization of this novel monomer, based on established principles of PBI chemistry.
Synthesis of Monomer: this compound
The target monomer is not widely commercially available and requires a multi-step synthesis. A reliable route involves the selective N-ethylation of a suitable precursor, 4-fluoro-2-nitroaniline, followed by the chemical reduction of the nitro group.
Proposed Synthetic Pathway
The synthesis proceeds in two main steps:
-
N-Ethylation: Selective ethylation of the amino group of 4-fluoro-2-nitroaniline.
-
Reduction: Reduction of the nitro group to an amine to yield the final diamine monomer.
Caption: Proposed synthesis of the target monomer.
Detailed Synthesis Protocol
PART A: Synthesis of N-ethyl-4-fluoro-2-nitroaniline
-
Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-fluoro-2-nitroaniline (10.0 g, 64.0 mmol), anhydrous potassium carbonate (17.7 g, 128.0 mmol), and 100 mL of anhydrous N,N-dimethylformamide (DMF).
-
Reaction: Stir the mixture under a nitrogen atmosphere. Add ethyl iodide (12.0 g, 76.8 mmol) dropwise over 15 minutes.
-
Heating: Heat the reaction mixture to 80°C and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into 500 mL of ice-cold water. A yellow-orange precipitate will form.
-
Purification: Filter the crude product, wash thoroughly with water, and dry under vacuum. Recrystallize from ethanol to obtain the purified intermediate product.
PART B: Synthesis of this compound
-
Setup: In a 500 mL round-bottom flask, dissolve the N-ethyl-4-fluoro-2-nitroaniline intermediate (10.0 g, 54.3 mmol) in 200 mL of ethanol.
-
Catalyst Addition: Carefully add 10% Palladium on activated carbon (Pd/C) (approx. 0.5 g).
-
Reaction: Equip the flask with a hydrogen balloon or connect it to a hydrogenation apparatus. Purge the system with hydrogen gas. Stir the mixture vigorously under a hydrogen atmosphere (50 psi if using a Parr apparatus) for 4-6 hours at room temperature.[8]
-
Filtration: Once the reaction is complete (monitored by TLC), carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield the crude product as an oil or low-melting solid.
-
Purification: The product can be purified by vacuum distillation or column chromatography on silica gel. Store the final monomer under an inert atmosphere and refrigerated to prevent oxidation.
Polymerization via Polycondensation
The most effective method for synthesizing PBIs from o-phenylenediamine derivatives is a one-step polycondensation with a dicarboxylic acid in a condensing medium such as polyphosphoric acid (PPA) or Eaton's reagent.[9] PPA serves as both the solvent and a dehydrating agent, facilitating the formation of the benzimidazole ring at high temperatures.
General Polymerization Scheme
Caption: Polycondensation to form N-substituted PBI.
Detailed Polymerization Protocol
-
Setup: Equip a three-neck flask with a high-torque mechanical stirrer, a nitrogen inlet/outlet, and a gas bubbler.
-
Reagents: Add polyphosphoric acid (PPA, 115% H₃PO₄ assay) to the flask under a gentle stream of nitrogen. Heat to 140°C with stirring to ensure it is molten and homogenous.
-
Monomer Addition: Add an equimolar amount of this compound (e.g., 1.54 g, 10 mmol) and a selected dicarboxylic acid (see Table 1) (e.g., isophthalic acid, 1.66 g, 10 mmol) to the hot PPA. The solids should be added slowly to control any initial exotherm and ensure good mixing.
-
Reaction Profile:
-
Increase the temperature to 160°C and hold for 2-3 hours until the solution becomes homogenous.
-
Slowly raise the temperature to 190-200°C and maintain for 12-20 hours.[9] The viscosity of the solution will increase significantly as the polymer forms.
-
-
Polymer Precipitation: After cooling to approximately 100°C, pour the highly viscous polymer solution in a thin stream into a large beaker of vigorously stirred deionized water. This will precipitate the polymer as fibrous strands or a powder.
-
Purification:
-
Break up the solid polymer and wash it repeatedly with large volumes of water until the washings are neutral (pH 7).
-
To remove any residual PPA, stir the polymer in a dilute ammonium hydroxide solution for several hours, followed by further washing with water.
-
Finally, wash the polymer with methanol or ethanol and dry it in a vacuum oven at 120°C to a constant weight.
-
Selection of Dicarboxylic Acid Co-monomers
The choice of dicarboxylic acid is critical for tailoring the final polymer properties. Aromatic diacids are typically used to maintain high thermal stability.
| Dicarboxylic Acid Co-monomer | Chemical Structure | Expected Impact on Polymer Properties |
| Isophthalic Acid | 1,3-benzenedicarboxylic acid | Introduces a kink in the polymer backbone, enhancing solubility and processability. A standard choice for soluble PBIs. |
| Terephthalic Acid | 1,4-benzenedicarboxylic acid | Creates a more linear and rigid polymer backbone, increasing thermal stability but potentially reducing solubility. |
| 4,4'-Oxydibenzoic Acid | Bis(4-carboxyphenyl) ether | The flexible ether linkage improves solubility and film-forming properties while maintaining good thermal stability. |
| 2,2-Bis(4-carboxyphenyl)hexafluoropropane | 6F-diacid | The bulky -C(CF₃)₂- group significantly disrupts chain packing, greatly enhancing solubility and gas permeability. The additional fluorine content increases chemical resistance.[5] |
Polymer Characterization
Thorough characterization is essential to confirm the polymer structure and evaluate its properties.
Structural and Molecular Weight Analysis
-
FTIR Spectroscopy: Prepare a thin film or a KBr pellet. The successful formation of the PBI is confirmed by the disappearance of N-H stretching bands from the diamine and the appearance of a characteristic broad absorption around 1620 cm⁻¹ (C=N stretching of the imidazole ring).
-
NMR Spectroscopy (¹H and ¹³C): Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d₆ or DMAc-d₉). ¹H NMR should confirm the presence of the ethyl group protons and the aromatic protons. The disappearance of the carboxylic acid proton signal is indicative of a complete reaction.
-
Gel Permeation Chromatography (GPC): Determine the number-average (Mn), weight-average (Mw) molecular weights, and polydispersity index (PDI). A suitable mobile phase would be NMP or DMAc containing LiCl to prevent polymer aggregation.
Thermal Properties Analysis
| Property | Analytical Technique | Expected Results & Interpretation |
| Thermal Stability | Thermogravimetric Analysis (TGA) | The polymer is expected to exhibit high thermal stability, with a 5% weight loss temperature (Td5) likely in the range of 450-550°C in a nitrogen atmosphere. This is slightly lower than non-N-substituted PBIs but still indicates excellent stability. |
| Glass Transition Temperature (Tg) | Differential Scanning Calorimetry (DSC) | A distinct Tg is anticipated, likely between 200°C and 300°C, depending on the dicarboxylic acid used.[1] This value is lower than that of traditional PBIs (>400°C), reflecting the increased chain mobility due to the N-ethyl substitution. |
Predicted Properties and Potential Applications
The novel N-ethyl, fluoro-substituted polybenzimidazoles are predicted to possess a highly desirable combination of properties.
-
Enhanced Solubility: Excellent solubility in polar aprotic solvents like NMP, DMAc, and DMSO is expected, facilitating processing into films, fibers, and coatings.[1]
-
High Thermal Stability: Suitable for applications requiring continuous use at elevated temperatures.
-
Excellent Chemical Resistance: The stable aromatic backbone and fluorine content should provide resistance to acids, bases, and organic solvents.
These properties make the polymers highly suitable for:
-
Gas Separation Membranes: The disruption of chain packing by the N-ethyl group can increase fractional free volume, which is beneficial for gas permeability.
-
High-Temperature Fuel Cell Components: As a base material for proton exchange membranes after doping with phosphoric acid.[4][10]
-
Advanced Coatings and Composites: For aerospace and electronic applications where thermal stability and processability are crucial.
Safety and Handling
-
Monomer Synthesis: Handle ethyl iodide, a potential alkylating agent, in a well-ventilated fume hood. The hydrogenation step should be performed with appropriate safety measures for handling hydrogen gas and the pyrophoric Pd/C catalyst.
-
Polymerization: Polyphosphoric acid (PPA) is highly corrosive and hygroscopic. It releases significant heat upon contact with water. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Perform the reaction in a fume hood.
-
Solvents: High-boiling polar aprotic solvents like DMF, DMAc, and NMP are reproductive hazards and should be handled with care.
References
- N-substitution of polybenzimidazoles: Synthesis and evaluation of physical properties. (n.d.).
- Xu, Y., Tang, J., Chang, G., Luo, X., Zhu, F., & Zhang, L. (n.d.). Synthesis and Characterization of N-Substituted Polybenzimidazoles.
- Sun, Y., Tang, S., Zhao, B., & Jiao, N. (n.d.).
- Synthesis and characterization of fluorine‐containing polybenzimidazole for proton conducting membranes in fuel cells. (2010). Scilit.
- Synthesis and properties of a new fluorine-containing polybenzimidazole for high-temperature fuel-cell applications. (n.d.).
- Andries, J. C. A., Rhee, C. K., Smith, R. W., & Diem, H. E. (n.d.). One-Step Synthesis of N,N′-Dialkyl-p-phenylenediamines.
- Templ, J., & Schnürch, M. (2024). A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification.
- A kind of synthetic method of N- methyl-o-phenylenediamine hydrochloride. (n.d.).
- Lane, E. S., & Williams, C. (1955). A new route to N-substituted o-phenylenediamines. Journal of the Chemical Society (Resumed).
- Synthesis and Characterization of Fluorine-Containing Polybenzimidazole for Proton Conducting Membranes in Fuel Cells. (n.d.).
- Synthesis and Characterization of a New Fluorine‐Containing Polybenzimidazole (PBI) for Proton‐Conducting Membranes in Fuel Cells. (2013). Semantic Scholar.
- Ghaemy, M., Hashemi Nasr, F., Alizadeh, R., & Taghavi, M. (2012). Scheme II. Polycondensation reactions of the diamine with different dicarboxylic acids.
- Synthesis of N-phosphonoethylated cardo poly(benzimidazole) and testing of proton-conducting membranes made of it. (n.d.).
- Templ, J., & Schnürch, M. (2024).
- N-substitution of polybenzimidazoles: Synthesis and evaluation of physical properties. (n.d.).
- Niknam, K., & Fatehi, A. (2008). The Reaction of o-Phenylenediamine with Dicarboxylic Acids in the Presence of AMA under Microwave Irradiation.
- Process for preparing polybenzimidazole compounds in solution. (2004).
- Preparation of Polybenzimidazole-Based Membranes and Their Potential Applications in the Fuel Cell System. (n.d.). MDPI.
- Reaction of o-phenylenediamine with organic acids. (n.d.).
- Method of making polybenzimidazole. (n.d.).
- 1737-43-5|N1-Ethyl-4-fluorobenzene-1,2-diamine|BLD Pharm. (n.d.). BLD Pharm.
- Synthesis of polyamides by direct polycondensation with propylphosphonic anhydride as an activ
- Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. (n.d.). PMC.
- Tailored 6FCDA Copolyimides for Microporosity-Controlled CMS Membranes in C3H6/C3H8 Separation. (2024).
- N-Heterocyclic Carbene-Supported Nickel-Catalyzed Selective (Un)Symmetrical N-Alkylation of Aromatic Diamines with Alcohols. (2023).
- Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). (n.d.).
- Selective N‐alkylation of different aromatic amines by benzyl alcohol. (n.d.).
- Synthesis method of N-ethyl ethylene diamine. (n.d.).
- 1-Ethyl-4-fluorobenzene. (n.d.). PubChem.
- N-Ethylbenzene-1,2-diamine synthesis. (n.d.). ChemicalBook.
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purification of N-ethyl-4-fluorobenzene-1,2-diamine by chromatography
An Application Guide and Protocol for the Chromatographic Purification of N-ethyl-4-fluorobenzene-1,2-diamine
Authored by a Senior Application Scientist
Abstract
This comprehensive application note provides a detailed guide to the chromatographic purification of N-ethyl-4-fluorobenzene-1,2-diamine, a key intermediate in pharmaceutical and materials science research. Aromatic diamines, particularly those bearing functional groups like fluorine and N-alkyl substituents, present unique purification challenges, including susceptibility to oxidation and problematic interactions with standard silica gel stationary phases. This document outlines a systematic, multi-step chromatographic strategy, beginning with method development using Thin-Layer Chromatography (TLC), scaling to bulk purification via Flash Chromatography, and concluding with high-resolution analysis and polishing using High-Performance Liquid Chromatography (HPLC). The protocols herein are designed to be self-validating, with an emphasis on the chemical principles that justify each step, ensuring researchers can achieve high purity and yield.
Introduction: The Purification Challenge
N-ethyl-4-fluorobenzene-1,2-diamine is a substituted phenylenediamine. The presence of two amine functionalities, one primary and one secondary, imparts a basic character that can lead to significant challenges during purification by normal-phase chromatography. The acidic nature of silica gel's surface silanol groups (Si-OH) can cause strong, non-specific binding of basic analytes, resulting in poor peak shape (tailing), irreversible adsorption, and potential on-column degradation[1]. Furthermore, aromatic diamines are notoriously prone to air oxidation, which can generate colored impurities that are often difficult to separate from the target compound[2]. The fluorine substituent introduces additional complexity, as it alters the molecule's electronic properties and can offer unique retention behaviors, particularly with specialized stationary phases[3][4].
This guide provides a robust framework for overcoming these challenges to isolate N-ethyl-4-fluorobenzene-1,2-diamine in high purity.
A Systematic Purification Workflow
A successful purification strategy is built on a logical progression from rapid method scouting to scaled-up separation and final purity verification. This workflow ensures efficiency and minimizes loss of valuable material.
Caption: A systematic workflow for purifying N-ethyl-4-fluorobenzene-1,2-diamine.
Phase 1: Thin-Layer Chromatography (TLC) for Method Development
TLC is an indispensable tool for rapidly screening solvent systems to find the optimal mobile phase for separation. The goal is to achieve a retention factor (Rƒ) of 0.2-0.35 for the target compound, which generally translates well to flash chromatography conditions[5].
Protocol 3.1: TLC Analysis
-
Plate Preparation: Use silica gel 60 F254 plates. Gently score a line with a pencil approximately 1 cm from the bottom of the plate.
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) to make a ~1 mg/mL solution.
-
Spotting: Using a capillary tube, spot a small amount of the sample solution onto the starting line.
-
Developing Solvent Systems: Prepare a series of developing chambers with different solvent systems. Given the amine's polarity, start with mixtures of a non-polar and a polar solvent. Crucially, add a small amount of a basic modifier to mitigate tailing.
-
System A (Standard): Hexane / Ethyl Acetate (e.g., start at 4:1) + 0.5% Triethylamine (TEA).
-
System B (More Polar): Dichloromethane / Methanol (e.g., start at 98:2) + 0.5% TEA.
-
-
Development: Place the spotted TLC plate in a developing chamber. Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots under UV light (254 nm). Aromatic compounds typically show as dark spots.
-
If necessary, use a chemical stain. A potassium permanganate (KMnO₄) stain is effective for visualizing amines, which will appear as yellow-brown spots on a purple background.
-
-
Analysis: Calculate the Rƒ value for each spot (Rƒ = distance traveled by spot / distance traveled by solvent front). The ideal system will show good separation between the product spot (Rƒ ≈ 0.2-0.35) and impurities.
| Parameter | Recommended Starting Conditions | Rationale |
| Stationary Phase | Silica Gel 60 F254 | Standard, cost-effective, and allows for UV visualization. |
| Mobile Phase | Hexane/EtOAc or DCM/MeOH | Common solvent systems covering a range of polarities[6]. |
| Modifier | 0.1-1% Triethylamine (TEA) | Neutralizes acidic silanol groups, preventing peak tailing of the basic amine[1][7]. |
| Target Rƒ | 0.2 - 0.35 | Provides optimal resolution and elution time in flash chromatography[5]. |
Phase 2: Flash Column Chromatography for Bulk Purification
Flash chromatography is the primary technique for purifying gram-scale quantities of the crude product. The conditions are adapted directly from the optimized TLC analysis.
Causality of Amine Tailing on Silica
The basic nitrogen atoms of the diamine interact strongly with acidic silanol groups on the silica surface, causing tailing. Adding a competitive base like triethylamine (TEA) neutralizes these sites, allowing the diamine to elute symmetrically.
Caption: Mitigation of peak tailing for basic amines on a silica stationary phase.
Protocol 4.1: Flash Chromatography
-
Column Selection: Choose a column size appropriate for the amount of crude material. A general rule is to use a silica gel mass that is 50-100 times the mass of the crude product.
-
Eluent Preparation: Prepare a sufficient volume of the optimal mobile phase identified by TLC, including the 0.5% TEA.
-
Column Packing: Pack the column with silica gel (230-400 mesh) as a slurry in the non-polar component of your eluent (e.g., hexane)[8]. Ensure the silica bed is compact and level.
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the mass of the crude product) to this solution.
-
Evaporate the solvent completely on a rotary evaporator to obtain a free-flowing powder.
-
Carefully add this powder to the top of the packed column, creating a uniform layer[8]. Dry loading prevents dissolution issues and improves band sharpness, especially for polar compounds.
-
-
Elution:
-
Carefully add the eluent to the column and apply positive pressure (air or nitrogen) to begin elution.
-
Maintain a steady flow rate. Collect fractions in test tubes or vials.
-
-
Fraction Analysis:
-
Monitor the progress of the separation by spotting fractions onto a TLC plate and developing it in the same eluent system.
-
Identify the fractions containing the pure product.
-
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Phase 3: HPLC for Purity Analysis and High-Purity Polishing
HPLC is used for the final, high-resolution assessment of purity. For exceptionally high-purity requirements, preparative HPLC can be employed. The unique properties of fluorinated compounds can sometimes be exploited for better separation. While a standard C18 column is often sufficient, a fluorinated stationary phase can offer alternative selectivity for fluorinated analytes through dipole-dipole and π-π interactions[4][9].
Protocol 5.1: Analytical Reversed-Phase HPLC
-
Instrument Setup:
-
Column: C18, 5 µm, 4.6 x 250 mm (or a Phenyl-Hexyl / F5 column for alternative selectivity).
-
Mobile Phase A: Water + 0.1% Formic Acid or Trifluoroacetic Acid (TFA). The acid modifier ensures the amines are protonated, leading to sharp, symmetrical peaks[10].
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid or TFA.
-
Detector: UV, set to an appropriate wavelength (e.g., 254 nm or 280 nm).
-
-
Method:
-
Flow Rate: 1.0 mL/min.
-
Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and ramp to a high percentage of Mobile Phase B (e.g., 95%) over 15-20 minutes.
-
Injection Volume: 5-10 µL of a ~0.1 mg/mL solution of the purified product in the mobile phase.
-
-
Analysis: Integrate the chromatogram to determine the purity of the product by the area percent method. The goal is typically >98-99% purity.
| Parameter | Recommended Conditions | Rationale |
| Stationary Phase | C18 (standard) or Fluorinated Phase (specialized) | C18 is a robust, general-purpose phase. Fluorinated phases can offer enhanced selectivity for fluorinated compounds like the target molecule[4]. |
| Mobile Phase | Water/Acetonitrile Gradient | Standard for reversed-phase HPLC, allowing for the elution of compounds across a range of polarities. |
| Modifier | 0.1% Formic Acid or TFA | Ensures protonation of amines for sharp peak shapes and improves reproducibility. Formic acid is preferred for MS compatibility[10]. |
| Detection | UV (254 nm / 280 nm) | Aromatic rings provide strong UV absorbance for sensitive detection. |
Troubleshooting
| Problem | Probable Cause(s) | Solution(s) |
| Product streaks/tails on TLC/Flash Column | Insufficient basic modifier (TEA). | Increase the concentration of TEA in the mobile phase to 1-2%[1][7]. |
| Poor separation of impurities | Eluent polarity is not optimal. | Re-screen solvent systems with TLC. Consider a different solvent family (e.g., Toluene/Acetone if Hexane/EtOAc fails). For HPLC, try a different column (e.g., Phenyl-Hexyl). |
| Product turns dark (purple/brown) after purification | Air oxidation of the diamine. | Work quickly and consider performing the purification under an inert atmosphere (N₂ or Argon). Store the final product under inert gas at low temperature[2]. |
| Low recovery from flash column | Compound is irreversibly adsorbed onto the silica. | Ensure adequate TEA is used. If the compound is very polar, consider switching to a different stationary phase like alumina (basic or neutral) or using reversed-phase chromatography. |
Conclusion
The purification of N-ethyl-4-fluorobenzene-1,2-diamine requires a systematic approach that directly addresses the challenges posed by its basic and oxidation-prone nature. By employing a logical workflow from TLC method development to modified normal-phase flash chromatography and final HPLC analysis, researchers can reliably obtain this valuable compound with high purity. The key to success lies in understanding the underlying chemical interactions—specifically, mitigating the acidic nature of silica gel with a basic modifier like triethylamine. The protocols and principles outlined in this guide provide a robust foundation for scientists and drug development professionals to achieve their purification goals.
References
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Yamamoto, F. M., & Rokushika, S. (1995). Retention properties of the fluorinated bonded phase on liquid chromatography of aromatic hydrocarbons. Journal of Chromatographic Science, 33(7), 352-357. [Link]
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Kimata, K., et al. (1989). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Journal of Chromatographic Science, 27(12), 721-728. [Link]
-
Welch, C. J., & P. B. (2003). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]
-
SIELC Technologies. (n.d.). Separation of 4-Fluoroaniline on Newcrom R1 HPLC column. [Link]
-
LCGC International. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. [Link]
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Al-Kindy, S. M. Z., et al. (2013). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Journal of Taibah University for Science, 7(1), 1-8. [Link]
-
University of Cambridge. (n.d.). Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. [Link]
-
Watanabe, C., et al. (2015). Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry. Journal of Chromatography A, 1374, 260-267. [Link]
-
Zhang, W. (2004). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. NIH Public Access. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. [Link]
-
ResearchGate. (2015). Screening for p-phenylenediamine (PPD) in hair-care products by thin-layer chromatography (TLC). [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. [Link]
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ResearchGate. (2009). Synthesis of Selectively Mono‐N‐Arylated Aliphatic Diamines via Iridium‐Catalyzed Amine Alkylation. [Link]
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SOP: FLASH CHROMATOGRAPHY. (n.d.). [Link]
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Zakarian Group, UCSB. (n.d.). HOW TO DO FLASH COLUMN CHROMATOGRAPHY IN 15 MINUTES. [Link]
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Halilović, N., et al. (2019). Qualitative and Quantitative Analysis of Diphenylamine and N-nitrosodiphenylamine Using High Performance Thin Layer Chromatography Method. Forensic Science & Criminology International Journal, 3(4). [Link]
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MATEC Web of Conferences. (2017). Illegally additives determination by thin layer chromatography. [Link]
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Der Pharma Chemica. (2011). Synthesis and characterization of some novel dipeptides. [Link]
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ResearchGate. (2016). N-alkylation of (hetero)aromatic amines using (hetero)aromatic and aliphatic alcohols. [Link]
-
Royal Society of Chemistry. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances. [Link]
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ACS Publications. (2014). Direct Catalytic N-Alkylation of Amines with Carboxylic Acids. Journal of the American Chemical Society. [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]
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Application Notes and Protocols for the Synthesis of Benzimidazoles from N-ethyl-4-fluorobenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Fluorinated and N-Substituted Benzimidazoles
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1] Its prevalence stems from its ability to act as a versatile pharmacophore, engaging with a wide array of biological targets. The strategic introduction of substituents onto the benzimidazole core is a key tactic in drug discovery for modulating the compound's physicochemical properties, metabolic stability, and target affinity.
This guide focuses on the synthesis of benzimidazoles from a specifically substituted precursor: N-ethyl-4-fluorobenzene-1,2-diamine . The presence of a fluorine atom, a common bioisostere for hydrogen, can enhance metabolic stability and binding affinity. The N-ethyl group introduces a point of diversity and can influence solubility and steric interactions with the target protein. However, the asymmetry of this starting material (an N-alkylated and halogenated ortho-phenylenediamine) introduces significant challenges and considerations regarding regioselectivity, which this guide will address in detail.
We will move beyond simple procedural lists to provide a deep dive into the causality behind experimental choices, ensuring that the described protocols are robust and scientifically grounded.
Part 1: Mechanistic Considerations and Regioselectivity
The synthesis of benzimidazoles from ortho-phenylenediamines typically proceeds via condensation with a one-carbon electrophile (e.g., an aldehyde or a carboxylic acid derivative), followed by cyclization and aromatization.[2][3] With an unsymmetrical diamine like N-ethyl-4-fluorobenzene-1,2-diamine, the initial acylation or condensation step can occur at two different nitrogen atoms, leading to two potential regioisomers.
Analysis of N-ethyl-4-fluorobenzene-1,2-diamine:
-
N1 (Anilino amine): This is a primary amine. Its nucleophilicity is reduced by the electron-withdrawing effect of the fluorine atom at the para position.
-
N2 (Ethylamino amine): This is a secondary amine. The ethyl group is electron-donating, which increases the nucleophilicity of this nitrogen. However, the ethyl group also introduces steric hindrance.
The interplay between these electronic and steric effects will dictate the outcome of the reaction. In many cases, the more nucleophilic secondary amine (N2) will react preferentially, but this can be influenced by the reaction conditions and the nature of the electrophile.
Part 2: Synthetic Protocols
We present two primary, reliable methods for the synthesis of benzimidazoles from N-ethyl-4-fluorobenzene-1,2-diamine: the Phillips-Ladenburg reaction with carboxylic acids and a modern approach using aldehydes.
Protocol 1: Phillips-Ladenburg Condensation with Carboxylic Acids
This classic method involves the reaction of an ortho-phenylenediamine with a carboxylic acid under acidic conditions, typically with heating.[2][4][5] The acid catalyst protonates the carbonyl group of the carboxylic acid, activating it for nucleophilic attack by the diamine.
Causality of Protocol Choices:
-
Acid Catalyst (e.g., 4N HCl, PPA): Essential for activating the carboxylic acid. Polyphosphoric acid (PPA) can also serve as a dehydrating agent, driving the reaction towards completion.
-
Elevated Temperature: Necessary to overcome the activation energy for both the initial amide formation and the subsequent dehydrative cyclization.
-
Regioselectivity: The reaction is likely to favor initial acylation at the more nucleophilic N-ethylamino group. However, under the harsh, high-temperature conditions of the Phillips reaction, thermodynamic equilibrium may be established, potentially leading to a mixture of products.
Detailed Step-by-Step Protocol:
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N-ethyl-4-fluorobenzene-1,2-diamine (1.0 eq).
-
Addition of Carboxylic Acid: Add the desired carboxylic acid (1.1 eq).
-
Acid Catalyst: Slowly add 4N hydrochloric acid or polyphosphoric acid (a sufficient amount to ensure mixing and catalysis).
-
Reaction: Heat the mixture to reflux (typically 120-150 °C) for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate or 10% sodium hydroxide until the pH is ~7-8.
-
The crude product will precipitate out of the solution.
-
Collect the solid by vacuum filtration and wash with cold water.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Expected Outcome: This reaction is expected to yield a mixture of two regioisomers: 1-ethyl-6-fluoro-2-substituted-1H-benzimidazole and 1-ethyl-5-fluoro-2-substituted-1H-benzimidazole. The ratio of these isomers will depend on the specific carboxylic acid used and the reaction conditions.
Protocol 2: Condensation with Aldehydes using a Mild Catalyst
Reacting ortho-phenylenediamines with aldehydes is a common and efficient way to synthesize 2-substituted benzimidazoles.[6][7][8] The reaction proceeds via the formation of a Schiff base, followed by cyclization and oxidation. The use of a mild catalyst can improve yields and reduce side reactions.
Causality of Protocol Choices:
-
Solvent (Ethanol): A good solvent for both the diamine and many aldehydes, and it is relatively environmentally benign.
-
Catalyst (Ammonium Chloride or p-TsOH): These mild acidic catalysts facilitate both the formation of the Schiff base intermediate and the subsequent cyclization.[8][9][10]
-
Oxidant: Often, atmospheric oxygen is sufficient for the final aromatization step, especially with prolonged reaction times or gentle heating. For less reactive substrates, an explicit oxidizing agent might be needed, but starting with aerobic conditions is a good first approach.
-
Regioselectivity: The initial condensation to form the Schiff base is the regiochemistry-determining step. The more nucleophilic N-ethylamino group is expected to be the primary site of attack on the aldehyde carbonyl.
Detailed Step-by-Step Protocol:
-
Reagent Preparation: To a solution of N-ethyl-4-fluorobenzene-1,2-diamine (1.0 eq) in ethanol, add the aldehyde (1.0 eq).
-
Catalyst Addition: Add a catalytic amount of ammonium chloride (20-30 mol%) or p-toluenesulfonic acid (10-20 mol%).
-
Reaction: Stir the mixture at room temperature or heat to a gentle reflux (60-80 °C) for 2-6 hours. The reaction should be open to the air to allow for oxidation. Monitor the reaction by TLC.
-
Work-up:
-
Upon completion, cool the reaction mixture.
-
Reduce the solvent volume under reduced pressure.
-
Pour the residue into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration and wash with water.
-
-
Purification: Purify the crude product by recrystallization or column chromatography.
Expected Outcome: This method is more likely to show higher regioselectivity, favoring the formation of the 1-ethyl-6-fluoro-2-substituted-1H-benzimidazole isomer due to the higher nucleophilicity of the secondary amine under these milder conditions.
Part 3: Data Presentation and Visualization
Table 1: Comparison of Synthetic Protocols
| Parameter | Protocol 1: Phillips-Ladenburg | Protocol 2: Aldehyde Condensation |
| Electrophile | Carboxylic Acids | Aldehydes |
| Catalyst | Strong Acid (HCl, PPA) | Mild Acid (NH4Cl, p-TsOH) |
| Temperature | High (120-150 °C) | Room Temp to 80 °C |
| Reaction Time | 4-12 hours | 2-6 hours |
| Expected Regioselectivity | Potentially lower, mixture of isomers | Potentially higher, favoring one isomer |
| Advantages | Wide range of carboxylic acids available | Milder conditions, often faster |
| Disadvantages | Harsh conditions, potential for side reactions | Aldehydes can be prone to self-condensation |
Diagram 1: General Reaction Scheme
Caption: Synthetic routes to benzimidazoles from N-ethyl-4-fluorobenzene-1,2-diamine.
Diagram 2: Mechanistic Pathway of Aldehyde Condensation
Caption: Key steps in the formation of benzimidazoles from diamines and aldehydes.
Part 4: Trustworthiness and Self-Validation
To ensure the reliability of these protocols, the following self-validating steps are crucial:
-
Characterization of Regioisomers: The primary challenge is distinguishing between the 1-ethyl-6-fluoro and 1-ethyl-5-fluoro isomers. This can be unequivocally achieved using 2D NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy).
-
In the 6-fluoro isomer , a NOESY correlation is expected between the N-ethyl protons and the proton at the C7 position of the benzimidazole ring.
-
In the 5-fluoro isomer , a NOESY correlation would be observed between the N-ethyl protons and the proton at the C4 position.
-
-
Monitoring Reaction Progress: Use TLC to monitor the consumption of the starting diamine and the formation of the product(s). A well-chosen solvent system should allow for the separation of the starting material, the product(s), and any significant intermediates or byproducts.
-
Purity Assessment: Final product purity should be confirmed by HPLC (High-Performance Liquid Chromatography) and melting point analysis. The spectral data (¹H NMR, ¹³C NMR, Mass Spectrometry) must be consistent with the proposed structure.
Conclusion
The synthesis of benzimidazoles from N-ethyl-4-fluorobenzene-1,2-diamine offers a pathway to novel compounds with significant potential in drug discovery. While the asymmetry of the starting material presents a regiochemical challenge, a rational approach based on established synthetic methods allows for the development of robust protocols. The choice between the Phillips-Ladenburg reaction and aldehyde condensation will depend on the desired 2-substituent and the tolerance of other functional groups to the reaction conditions. Careful analysis of the resulting products is paramount to confirm the identity of the synthesized regioisomers. This guide provides the foundational knowledge and practical steps for researchers to successfully navigate these syntheses.
References
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-
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-
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- 18. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
Application Notes & Protocols: The Strategic Use of N-ethyl-4-fluorobenzene-1,2-diamine in the Synthesis of Novel Dyes
Abstract
N-ethyl-4-fluorobenzene-1,2-diamine is a bespoke aromatic diamine offering unique structural motifs for the synthesis of advanced dyes. Its asymmetric nature, featuring both a primary and a secondary amine, combined with the electronic influence of a fluorine substituent, provides a versatile platform for creating novel chromophores. These application notes detail the strategic use of this precursor in two key synthetic pathways: the generation of vibrant monoazo dyes and the construction of fluorescent benzimidazole-based dyes. This guide provides experienced researchers with the foundational principles, detailed step-by-step protocols, and critical insights necessary to leverage the unique reactivity of this compound.
Introduction: The Chemical Rationale
The field of synthetic dyes continually seeks novel precursors that can impart desirable properties such as specific colors, enhanced stability, and fluorescence. N-ethyl-4-fluorobenzene-1,2-diamine (CAS: 1737-43-5) emerges as a compelling starting material due to three key structural features:
-
Differentiated Amino Groups: The presence of a primary amine (-NH₂) and an adjacent N-ethyl secondary amine (-NH-CH₂CH₃) allows for selective reactivity. The primary amine is the exclusive site for diazotization, the foundational reaction for azo dye synthesis, leaving the secondary amine intact.[1]
-
N-Ethyl Auxochrome: The N-ethyl group functions as a potent auxochrome (a color-enhancing group). Its electron-donating nature deepens the color (a bathochromic shift) of the resulting dye compared to an unsubstituted amine.[1]
-
Fluorine Substitution: The fluorine atom at the 4-position exerts a strong electron-withdrawing inductive effect.[2] This influences the electronic properties of the aromatic system, potentially enhancing the lightfastness and thermal stability of the final dye molecule.
These notes will explore how these features are exploited in practical synthesis.
Precursor Profile & Safety Mandates
Prior to any synthesis, a thorough understanding of the starting material's properties and safety requirements is paramount.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 1737-43-5 | [3] |
| Molecular Formula | C₈H₁₁FN₂ | [4] |
| Molecular Weight | 154.19 g/mol | |
| Physical Form | Liquid | |
| Purity | ≥95.0% | [4] |
| InChI Key | MWWCJCWHUBZEIA-UHFFFAOYSA-N | |
| Storage | Store at room temperature or 2-8°C, sealed in dry conditions. | [3] |
Critical Safety Protocols
N-ethyl-4-fluorobenzene-1,2-diamine and its parent compound, 4-fluorobenzene-1,2-diamine, are classified as hazardous substances.[5] Strict adherence to safety protocols is non-negotiable.
-
Handling: Conduct all operations within a certified chemical fume hood.[6] Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[7]
-
Hazards: The compound is harmful if swallowed, inhaled, or in contact with skin. It can cause skin irritation and serious eye irritation.[5]
-
First Aid:
-
Skin Contact: Immediately wash off with plenty of water for at least 15 minutes.[5]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and seek immediate medical advice.[5]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[5]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[5]
-
-
Storage: Keep the container tightly closed in a dry, well-ventilated place. Handle and store under an inert gas as the material may be air and moisture sensitive.[7]
Application Note I: Synthesis of a Monoazo Dye
This protocol leverages the selective diazotization of the primary amine, followed by an azo coupling reaction with an electron-rich partner to form a stable and intensely colored azo dye. Azo dyes are the single largest class of synthetic colorants used across numerous industries.[8]
Underlying Chemistry: Diazotization and Coupling
The synthesis is a classic two-step process:[1][9]
-
Diazotization: The primary amino group of N-ethyl-4-fluorobenzene-1,2-diamine is converted into a highly reactive diazonium salt using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HCl. This reaction must be performed at low temperatures (0–5 °C) to prevent the unstable diazonium salt from decomposing.[10]
-
Azo Coupling: The electrophilic diazonium salt is then immediately reacted with an electron-rich coupling component, such as 2-naphthol. The coupling component provides the second aromatic system, completing the conjugated Ar-N=N-Ar' structure responsible for the dye's color.[11]
Visualized Workflow: Monoazo Dye Synthesis
Caption: Workflow for the synthesis of a monoazo dye.
Step-by-Step Protocol: Synthesis of a 2-Naphthol Azo Dye
Materials:
-
N-ethyl-4-fluorobenzene-1,2-diamine (1.54 g, 0.01 mol)
-
Concentrated Hydrochloric Acid (HCl, 37%) (5.0 mL)
-
Sodium Nitrite (NaNO₂) (0.70 g, 0.01 mol)
-
2-Naphthol (1.44 g, 0.01 mol)
-
Sodium Hydroxide (NaOH) (1.2 g)
-
Distilled Water
-
Ice
-
Starch-iodide paper
Part A: Diazotization
-
In a 250 mL beaker, dissolve 1.54 g (0.01 mol) of N-ethyl-4-fluorobenzene-1,2-diamine in 30 mL of water and 5.0 mL of concentrated HCl. Stir until a clear solution is obtained.
-
Cool the solution to 0–5 °C in an ice-salt bath with continuous mechanical stirring.
-
In a separate beaker, dissolve 0.70 g (0.01 mol) of sodium nitrite in 10 mL of cold water.
-
Add the sodium nitrite solution dropwise to the cold diamine solution over 15 minutes. Causality Check: A slow, dropwise addition is critical to maintain the low temperature and prevent a rapid, exothermic evolution of nitrogen gas, which would indicate diazonium salt decomposition. The temperature must be kept below 5 °C.[9]
-
After the addition is complete, stir for an additional 20 minutes at 0–5 °C.
-
Validation Step: Confirm the presence of a slight excess of nitrous acid. Dip a glass rod into the reaction mixture and touch it to starch-iodide paper. An immediate blue-black color indicates that diazotization is complete.[12] If the test is negative, add a small amount more of the nitrite solution until a positive test is achieved.
Part B: Azo Coupling
-
In a 500 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 40 mL of water containing 1.2 g of NaOH.
-
Cool this alkaline solution to 0–5 °C in an ice bath with vigorous stirring.
-
Slowly add the cold diazonium salt solution from Part A to the alkaline 2-naphthol solution with continuous, efficient stirring. A brightly colored precipitate should form immediately.[12]
-
Causality Check: The coupling reaction is performed under alkaline conditions because the phenoxide ion of 2-naphthol is a much more powerful electron-donating group than the neutral hydroxyl group, making it highly activated for electrophilic attack by the diazonium salt.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction is complete.[10]
Part C: Isolation and Purification
-
Collect the precipitated dye by vacuum filtration using a Buchner funnel.
-
Wash the solid product thoroughly with cold distilled water until the filtrate is neutral to remove unreacted salts and base.
-
Dry the purified dye in a desiccator or a vacuum oven at 50–60 °C.
Application Note II: Synthesis of a Fluorescent Benzimidazole Dye
Aromatic 1,2-diamines are canonical precursors for the synthesis of the benzimidazole heterocyclic system, a core structure in many fluorescent materials and pharmaceuticals. This protocol provides an alternative application for N-ethyl-4-fluorobenzene-1,2-diamine, moving beyond azo chemistry.
Underlying Chemistry: Condensation Reaction
The synthesis involves a condensation reaction between the 1,2-diamine and an aldehyde (Phillips condensation). The two amino groups of the diamine react with the carbonyl group of the aldehyde to form a six-membered ring intermediate which then undergoes oxidative aromatization to yield the stable benzimidazole ring system. The choice of aldehyde directly influences the substitution at the 2-position of the benzimidazole, allowing for fine-tuning of the dye's properties.
Visualized Workflow: Benzimidazole Dye Synthesis
Caption: Workflow for benzimidazole dye synthesis.
Step-by-Step Protocol: Synthesis from 4-(Dimethylamino)benzaldehyde
Materials:
-
N-ethyl-4-fluorobenzene-1,2-diamine (1.54 g, 0.01 mol)
-
4-(Dimethylamino)benzaldehyde (1.49 g, 0.01 mol)
-
Sodium bisulfite (NaHSO₃) (0.2 g)
-
Ethanol (50 mL)
-
Distilled Water
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser, combine N-ethyl-4-fluorobenzene-1,2-diamine (1.54 g), 4-(Dimethylamino)benzaldehyde (1.49 g), and ethanol (50 mL).
-
Add sodium bisulfite (0.2 g) to the mixture. Causality Check: NaHSO₃ acts as a mild oxidizing agent to facilitate the final aromatization step to the benzimidazole ring, often leading to cleaner reactions and higher yields.
-
Heat the mixture to reflux with stirring and maintain reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. The product may begin to precipitate.
-
If necessary, slowly add cold water to the flask to induce further precipitation of the crude product.
-
Collect the solid product by vacuum filtration and wash the filter cake with a cold 1:1 ethanol/water solution.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or ethanol/water) to yield the purified fluorescent benzimidazole dye.
Characterization and Expected Data
The synthesized dyes should be characterized using standard analytical techniques to confirm their structure and purity.
| Technique | Expected Observations |
| UV-Visible Spectroscopy | For the azo dye, expect a strong absorption band (λ_max) in the visible region (typically 450-550 nm). For the benzimidazole, expect absorption in the UV or near-UV region with a corresponding fluorescence emission at a longer wavelength. |
| ¹H NMR | Confirm the presence of aromatic protons, the N-ethyl group signals (a quartet and a triplet), and signals from the coupling partner/aldehyde. The disappearance of the primary -NH₂ protons is a key indicator of reaction completion. |
| Mass Spectrometry | The molecular ion peak ([M]⁺ or [M+H]⁺) should correspond to the calculated molecular weight of the target dye molecule. |
| FT-IR Spectroscopy | For the azo dye, look for the characteristic -N=N- stretch (around 1580-1630 cm⁻¹). For the benzimidazole, look for the C=N stretch of the imidazole ring. The disappearance of the primary amine N-H stretching bands is indicative.[8] |
References
- Application Notes: Synthesis of Azo Dyes Using 3,4-Diaminotoluene. (n.d.). BenchChem.
- SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
- Application Notes and Protocols for the Synthesis of Azo Dyes Utilizing 2-Amino-3-chlorobenzoic Acid. (n.d.). BenchChem.
- The Synthesis of Azo Dyes. (n.d.). University of California, Irvine.
- SAFETY DATA SHEET. (2025, December 26). Fisher Scientific.
- Application Notes and Protocols for the Synthesis of Azo Dyes Using 2-Amino-5-nitrobenzoic Acid. (n.d.). BenchChem.
- Safety Data Sheet. (2024, December 19). Fluorochem.
- SAFETY DATA SHEET. (2025, September 22). Thermo Fisher Scientific.
- SYNTHESIS, SPECTROSCOPIC STUDIES AND FASTNESS PROPERTIES OF MONOAZO DYES DERIVED FROM SUBSTITUTED ARYLAMINES. (n.d.). African Journals Online (AJOL).
- 4-Fluorobenzene-1,2-diamine CAS 367-31-7. (n.d.). BenchChem.
- N1-ethyl-4-fluorobenzene-1,2-diamine | 1737-43-5. (n.d.). Sigma-Aldrich.
- Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. (n.d.). The Chinese University of Hong Kong.
- N1-Ethyl-4-fluorobenzene-1,2-diamine | 1737-43-5. (n.d.). BLD Pharm.
- GENERAL INTRODUCTION TO THE CHEMISTRY OF DYES. (n.d.). In Some Aromatic Amines, Organic Dyes, and Related Exposures. NCBI.
- N1-Ethyl-4-fluorobenzene-1,2-diamine. (n.d.). CymitQuimica.
Sources
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- 2. benchchem.com [benchchem.com]
- 3. 1737-43-5|N1-Ethyl-4-fluorobenzene-1,2-diamine|BLD Pharm [bldpharm.com]
- 4. N1-Ethyl-4-fluorobenzene-1,2-diamine | CymitQuimica [cymitquimica.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. ajol.info [ajol.info]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. cuhk.edu.hk [cuhk.edu.hk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-N-ethyl-4-fluorobenzene-1,2-diamine
Welcome to the technical support guide for the synthesis of 1-N-ethyl-4-fluorobenzene-1,2-diamine. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis.
I. Troubleshooting Guide: Navigating Common Synthesis Challenges
This section addresses specific experimental issues in a question-and-answer format, offering insights into the root causes and providing actionable solutions.
Scenario 1: Low Yield of N-ethyl-4-fluoro-2-nitroaniline Intermediate
Question: "My N-ethylation of 4-fluoro-2-nitroaniline is resulting in a low yield. What are the likely causes and how can I optimize this step?"
Answer:
Low yields in the N-ethylation of 4-fluoro-2-nitroaniline are a common hurdle. The primary challenges often revolve around incomplete reaction, side product formation, or degradation of the starting material or product. Let's break down the potential causes and solutions.
Probable Causes:
-
Insufficient Reactivity of Ethylating Agent: The choice of ethylating agent is critical. Milder agents may require more forcing conditions, which can lead to decomposition.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the reaction's efficiency.
-
Base Incompatibility: The choice and stoichiometry of the base are crucial for deprotonating the aniline nitrogen without causing unwanted side reactions.
Troubleshooting Workflow:
Here is a systematic approach to troubleshoot low yields in this step:
Caption: Troubleshooting workflow for low yield of N-ethyl-4-fluoro-2-nitroaniline.
Detailed Solutions:
| Parameter | Recommended Action | Scientific Rationale |
| Ethylating Agent | Consider using more reactive ethylating agents like ethyl iodide or diethyl sulfate. Alternatively, methods like reductive amination with acetaldehyde can be effective. | More reactive alkylating agents can lower the activation energy of the reaction, allowing for milder conditions and reducing the likelihood of thermal degradation. |
| Reaction Conditions | Systematically screen temperatures (e.g., from room temperature to 80 °C) and reaction times. Monitor progress by TLC or LC-MS to identify the point of maximum conversion. | An optimal temperature balances reaction rate and stability. Prolonged reaction times at high temperatures can lead to decomposition. |
| Solvent | Aprotic polar solvents like DMF or DMSO are generally effective as they can solvate the ions formed during the reaction. | These solvents facilitate the SN2 reaction by stabilizing the transition state. |
| Base | Use a non-nucleophilic base like potassium carbonate or sodium hydride. Ensure at least one equivalent of the base is used. | The base's role is to deprotonate the amine, increasing its nucleophilicity. A non-nucleophilic base will not compete with the amine in reacting with the ethylating agent. |
Scenario 2: Difficulty in the Selective Mono-N-ethylation
Question: "I am struggling with the formation of di-N,N'-ethylated byproducts during the synthesis. How can I improve the selectivity for mono-N-ethylation?"
Answer:
Achieving selective mono-N-alkylation of diamines is a well-known challenge in organic synthesis due to the similar reactivity of the two amino groups.[1][2] The formation of the di-alkylated product can be minimized through several strategic approaches.
Probable Causes:
-
High Reactivity of the Mono-alkylated Product: The mono-N-ethylated product can be more nucleophilic than the starting diamine, leading to a second alkylation.
-
Excess of Ethylating Agent: Using a large excess of the ethylating agent will drive the reaction towards di-alkylation.
-
Reaction Conditions Favoring Di-alkylation: High temperatures and long reaction times can promote the second alkylation.
Strategic Approaches for Selectivity:
-
Control Stoichiometry:
-
Carefully control the stoichiometry of the ethylating agent. Using a slight excess (1.1-1.2 equivalents) of the ethylating agent relative to the diamine is a good starting point.
-
-
Use of Bulky Protecting Groups:
-
One of the amino groups can be temporarily protected with a bulky group (e.g., Boc). This sterically hinders the protected amine, allowing for selective alkylation of the unprotected amine. The protecting group can then be removed in a subsequent step.
-
-
Alternative Synthetic Routes:
Caption: Strategies to achieve selective mono-N-ethylation.
Scenario 3: Challenges in the Reduction of N-ethyl-4-fluoro-2-nitroaniline
Question: "The reduction of the nitro group in N-ethyl-4-fluoro-2-nitroaniline is incomplete or resulting in side products. What are the best practices for this reduction?"
Answer:
The reduction of an aromatic nitro group is a common transformation, but its success depends on the choice of reducing agent and reaction conditions, especially in the presence of other functional groups.[4]
Probable Causes:
-
Inappropriate Reducing Agent: Some reducing agents may not be strong enough for complete conversion or may be too harsh, leading to side reactions.
-
Catalyst Poisoning: If using catalytic hydrogenation, impurities in the starting material or solvent can poison the catalyst.
-
Incomplete Reaction: Insufficient reaction time or inadequate amount of reducing agent.
Recommended Reduction Methods:
| Reducing Agent | Conditions | Advantages | Potential Issues |
| SnCl2·2H2O / HCl | Ethanol, Reflux | Reliable and high-yielding. | Requires acidic conditions and a workup to remove tin salts. |
| H2 / Pd/C | Methanol or Ethanol, RT, atmospheric or elevated pressure | Clean reaction with water as the only byproduct. | The catalyst can be sensitive to impurities. Potential for dehalogenation. |
| Iron powder / Acetic Acid | Acetic Acid, 80-100 °C | Inexpensive and effective. | Requires acidic conditions and filtration to remove iron salts. |
Troubleshooting Tips:
-
Monitor the Reaction: Use TLC or LC-MS to track the disappearance of the starting material and the appearance of the product.
-
Purify the Starting Material: Ensure the N-ethyl-4-fluoro-2-nitroaniline is pure before the reduction step to avoid catalyst poisoning.
-
Degas the Solvent: When using catalytic hydrogenation, ensure the solvent is thoroughly degassed to remove oxygen, which can deactivate the catalyst.
II. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
The most frequently employed and reliable synthetic pathway involves a two-step process:
-
N-ethylation of 4-fluoro-2-nitroaniline: This step introduces the ethyl group onto one of the amino groups of the precursor.[3]
-
Reduction of the nitro group: The nitro group of the resulting N-ethyl-4-fluoro-2-nitroaniline is then reduced to an amine to yield the final product.[4]
This route is generally preferred as it avoids the challenges of selective mono-alkylation of the diamine directly.
Q2: Are there any specific safety precautions to consider during the synthesis?
Yes, several safety precautions are crucial:
-
Handling of Reagents: Many of the reagents used, such as ethylating agents (e.g., diethyl sulfate), are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Catalytic Hydrogenation: When using hydrogen gas for reduction, ensure the system is properly set up to prevent leaks and potential explosions. Use a hydrogen detector and work in a well-ventilated area.
-
Exothermic Reactions: Some steps, like the addition of a strong base or the reduction with certain reagents, can be exothermic. Add reagents slowly and use an ice bath to control the temperature if necessary.
Q3: How can I purify the final product, this compound?
Purification of the final product is typically achieved through column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is often effective.
It is important to note that aromatic diamines can be sensitive to air and light and may darken over time. It is advisable to store the purified product under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark place.[5]
Q4: What are the key analytical techniques to characterize the final product?
The structure and purity of this compound should be confirmed by a combination of the following analytical methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure and the position of the ethyl group.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as N-H stretches of the amino groups.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To assess the purity of the final product.
III. Experimental Protocols
Protocol 1: Synthesis of N-ethyl-4-fluoro-2-nitroaniline
-
To a solution of 4-fluoro-2-nitroaniline (1.0 eq) in a suitable solvent (e.g., DMF), add a base such as potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the ethylating agent (e.g., ethyl iodide, 1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to a suitable temperature (e.g., 60-80 °C) and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Reduction of N-ethyl-4-fluoro-2-nitroaniline to this compound
-
Dissolve N-ethyl-4-fluoro-2-nitroaniline (1.0 eq) in ethanol.
-
Add stannous chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) to the solution.
-
Add concentrated hydrochloric acid (HCl) dropwise while stirring.
-
Reflux the reaction mixture for several hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting diamine by column chromatography.
References
-
Selva, M., et al. (2007). Highly selective zeolite-catalysed mono-N-alkylation of arylenediamines by dialkyl carbonates. Tetrahedron Letters, 48(19), 3451-3454. Available at: [Link]
-
ResearchGate. (n.d.). N-alkylation reaction of o-phenylenediamine with substituted benzyl... Retrieved from [Link]
- Google Patents. (n.d.). CN111018717A - Method for synthesizing 4-fluoro-2-nitroaniline by using microchannel reactor.
-
Autechem. (2026, January 6). Optimizing Chemical Synthesis with 4-Fluoro-2-nitroaniline: A Supplier's Perspective. Retrieved from [Link]
-
Autechem. (n.d.). Exploring the Synthesis Applications of 4-Fluoro-2-nitroaniline. Retrieved from [Link]
-
Bar-Haim, G., & Kol, M. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Letters, 6(20), 3549–3551. Available at: [Link]
- Google Patents. (n.d.). WO/2022/071874 PROCESS FOR THE PURIFICATION OF PHENYLENEDIAMINES.
-
Chem-Space. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). EP1976821A1 - Direct alkylation of n-alkyl-n'-phenyl-p-phenylenediamine.
- Google Patents. (n.d.). RU2169137C1 - METHOD OF PREPARING N-ALKYL-N'-PHENYL-OR N'N'- DIALKYL-p- PHENYLENEDIAMINES.
-
Organic Syntheses. (n.d.). o-PHENYLENEDIAMINE. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides. Retrieved from [Link]
-
PubChem. (n.d.). 1-N-ethyl-2-fluoro-1-N-phenylbenzene-1,4-diamine. Retrieved from [Link]
-
PubChem. (n.d.). 1-Ethyl-4-fluorobenzene. Retrieved from [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
- Google Patents. (n.d.). RU2502725C1 - Method of producing n-alkyl-n'-phenyl-para-phenylenediamines.
-
PubChem. (n.d.). 4-Fluorobenzene-1,2-diamine. Retrieved from [Link]
-
PubChem. (n.d.). n-Ethyl-4-fluoro-2-nitroaniline. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). The selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles by irradiating 4-methoxy-4′-substituted-azobenzenes in different solvents. Retrieved from [Link]
-
ResearchGate. (2012). N-alkylation of ethylenediamine with alcohols catalyzed by CuO-NiO/γ-Al2O3. Retrieved from [Link]
-
ResearchGate. (n.d.). Selected examples for the mono-selective N-ethylation using peroxides... Retrieved from [Link]
-
Royal Society of Chemistry. (2021). The selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles by irradiating 4-methoxy-4′-substituted-azobenzenes in different solvents. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis, Characterization, Cytotoxic Activity Studies of N1-phenylbenzene-1,2-diamine @CuhNFs and 1,2-phenylenediamine@CuhNFs, and Molecular Docking Calculations of Their Ligands. Retrieved from [Link]
- Google Patents. (n.d.). US3600413A - N-alkylation of aromatic amines.
-
National Center for Biotechnology Information. (n.d.). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. Retrieved from [Link]
Sources
- 1. sciencemadness.org [sciencemadness.org]
- 2. Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN [organic-chemistry.org]
- 3. 4-Fluor-2-nitroanilin 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 5. 1737-43-5|this compound|this compound| -范德生物科技公司 [bio-fount.com]
Technical Support Center: Optimizing the N-Ethylation of 4-Fluorobenzene-1,2-diamine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and purification of N-ethylated 4-fluorobenzene-1,2-diamine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block. We will address common challenges in achieving high yields and selectivity, providing field-proven insights and detailed protocols to streamline your experimental workflow.
Frequently Asked Questions (FAQs)
Here we address foundational questions regarding the chemistry of 4-fluorobenzene-1,2-diamine and its ethylation.
Q1: What makes the selective mono-N-ethylation of 4-fluorobenzene-1,2-diamine particularly challenging?
A1: The primary challenge lies in achieving selectivity. 4-Fluorobenzene-1,2-diamine possesses two primary amino groups at the C1 and C2 positions, which have different reactivities due to the electronic influence of the fluorine atom. Furthermore, the desired mono-ethylated product is a secondary amine, which can often be more nucleophilic than the starting primary amine. This creates a high propensity for over-alkylation, leading to the formation of the undesired N,N'-diethyl byproduct and reducing the yield of the target molecule.[1][2] Controlling the reaction to favor a single ethylation at a specific nitrogen atom requires careful selection of methodology and reaction conditions.
Q2: Which of the two amino groups on the aromatic ring is more nucleophilic and likely to react first?
A2: The amino group at the C1 position (meta to the fluorine) is more nucleophilic than the amino group at the C2 position (ortho to the fluorine). The fluorine atom exerts a powerful electron-withdrawing inductive effect, which decreases the electron density of the aromatic ring and reduces the nucleophilicity of the amino groups. This effect is strongest at the ortho position and diminishes with distance.[3] Consequently, the C2-NH2 group is significantly deactivated, making the C1-NH2 group the more favorable site for initial electrophilic attack or condensation.
Q3: What are the primary methods for N-ethylation, and which is recommended for optimal yield and control?
A3: There are three main strategies for N-ethylation:
-
Direct Alkylation: This classic method uses an ethyl halide (e.g., ethyl iodide or bromide) with a base. However, it is notoriously difficult to control and often leads to a mixture of mono- and di-alkylated products, as well as potential quaternary ammonium salt formation.[4][5]
-
"Borrowing Hydrogen" or "Hydrogen Autotransfer" Catalysis: This modern, greener approach uses ethanol as the ethylating agent in the presence of a transition metal catalyst (e.g., Ru, Ir, Co).[6][7] While highly efficient, it may require specialized catalysts and higher temperatures.
-
Reductive Amination: This is the most widely recommended method for achieving high selectivity for mono-alkylation.[8] The diamine is reacted with acetaldehyde to form an intermediate imine (or iminium ion), which is then reduced in situ by a mild reducing agent.[1] This method offers excellent control because the reaction conditions are mild and the stoichiometry can be precisely managed.[9]
For achieving the highest yield of N1-ethyl-4-fluorobenzene-1,2-diamine, reductive amination is the preferred methodology .
Q4: How can I effectively monitor the reaction's progress?
A4: The reaction can be monitored using standard chromatographic techniques:
-
Thin-Layer Chromatography (TLC): This is a quick and effective method for qualitative analysis. Use a mobile phase such as Hexane/Ethyl Acetate or Dichloromethane/Methanol. Staining with potassium permanganate or ninhydrin can help visualize the spots, as aromatic amines may not be strongly UV-active.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the ideal technique for unambiguous monitoring. It allows you to track the consumption of the starting material (m/z = 126.13) and the formation of the mono-ethylated product (m/z = 154.19) and the di-ethylated byproduct (m/z = 182.25).[10][11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can also be used if the compounds are sufficiently volatile.
Troubleshooting Guide: Common Issues and Solutions
This section provides solutions to specific problems you may encounter during the N-ethylation process.
Problem 1: Low or No Conversion of Starting Material
-
Potential Cause: Inactive or inappropriate reducing agent (in reductive amination).
-
Expert Insight: Hydride reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are sensitive to moisture and can degrade over time. NaBH(OAc)₃ is particularly effective as it is mild and selective for iminium ions over aldehydes.[1][9]
-
Solution:
-
Use a fresh, unopened bottle of the reducing agent or one that has been stored properly in a desiccator.
-
Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Confirm you are using the correct reducing agent. Standard NaBH₄ is often too reactive and can reduce the starting acetaldehyde.[1]
-
-
-
Potential Cause: Inefficient formation of the imine/iminium intermediate.
-
Expert Insight: The first step of reductive amination is the condensation of the amine and the aldehyde to form an imine, which is in equilibrium with the starting materials. This step is often the rate-limiting one and can be catalyzed by mild acid.[9]
-
Solution:
-
Add a catalytic amount (5-10 mol%) of acetic acid to the reaction mixture before adding the reducing agent. This will protonate the carbonyl oxygen, making it more electrophilic, and facilitate the dehydration step.
-
Allow the diamine and acetaldehyde to stir together for 30-60 minutes at room temperature before introducing the reducing agent to allow for sufficient imine formation.[9]
-
-
Problem 2: Poor Yield Due to Over-Alkylation (Formation of N,N'-diethyl Product)
-
Potential Cause: Incorrect stoichiometry of the ethylating agent.
-
Expert Insight: Using a significant excess of the ethylating agent (acetaldehyde) will drive the reaction towards di-substitution, as the mono-ethylated product can react with another molecule of acetaldehyde.
-
Solution:
-
Use a carefully controlled amount of acetaldehyde, typically between 1.0 and 1.2 equivalents relative to the 4-fluorobenzene-1,2-diamine.
-
Consider the slow addition of the acetaldehyde to the reaction mixture using a syringe pump to maintain a low instantaneous concentration, favoring mono-alkylation.
-
-
-
Potential Cause: Reaction temperature is too high or reaction time is too long.
-
Expert Insight: Higher temperatures and longer reaction times can provide the necessary activation energy for the less reactive mono-ethylated product to undergo a second ethylation.
-
Solution:
-
Run the reaction at room temperature or even cool it to 0 °C, especially during the addition of the reducing agent.
-
Monitor the reaction closely by LC-MS or TLC and quench it as soon as the starting material is consumed to prevent the subsequent formation of the di-ethylated byproduct.
-
-
Problem 3: Product is a Dark Oil/Solid and Difficult to Purify
-
Potential Cause: Air oxidation of the aromatic diamine.
-
Expert Insight: Phenylenediamines are highly susceptible to air oxidation, which forms intensely colored, often polymeric, impurities.[12][13] This process can be accelerated by light and trace metals.
-
Solution:
-
Perform the reaction work-up and purification steps using degassed solvents.
-
Conduct the aqueous work-up and extractions as quickly as possible.
-
During purification by column chromatography, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the crude material.
-
For recrystallization, adding a small amount of a reducing agent like sodium hydrosulfite to the solvent can help prevent oxidation.[13]
-
A charcoal treatment of the crude product dissolved in a suitable solvent can effectively remove colored impurities before final purification.[14]
-
-
-
Potential Cause: Strong interaction with silica gel during column chromatography.
-
Expert Insight: The basic amino groups of the product and starting material can interact strongly with the acidic silanol groups on the surface of silica gel, leading to significant tailing, poor separation, and sometimes irreversible adsorption.[13]
-
Solution:
-
Deactivate the silica gel by adding 0.5-1% triethylamine or ammonia (in methanol) to your eluent system. This will cap the acidic sites and improve the peak shape and recovery.[13]
-
Alternatively, use a different stationary phase, such as basic alumina or amine-functionalized silica gel.
-
-
Data & Protocols
Optimized Protocol: Selective Mono-N-Ethylation via Reductive Amination
This protocol is designed to maximize the yield of N1-ethyl-4-fluorobenzene-1,2-diamine.
Materials:
-
4-Fluorobenzene-1,2-diamine
-
Acetaldehyde (freshly distilled if necessary)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Glacial Acetic Acid
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Eluent: Hexane/Ethyl Acetate system + 1% Triethylamine
Procedure:
-
Reaction Setup: To a dry, round-bottom flask under a nitrogen atmosphere, add 4-fluorobenzene-1,2-diamine (1.0 eq). Dissolve it in anhydrous DCE (approx. 0.1 M concentration).
-
Imine Formation: Add acetaldehyde (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 30 minutes.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The addition may cause a slight exotherm and gas evolution.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 4-12 hours.
-
Work-up: Once the starting material is consumed, carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases. Stir vigorously for 20 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (DCM) or ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude residue will likely be a brownish oil. Purify by flash column chromatography on silica gel, using a gradient eluent system (e.g., 0% to 30% ethyl acetate in hexanes, with 1% triethylamine added to the mobile phase).
-
Characterization: Combine the pure fractions, concentrate under reduced pressure, and characterize the resulting product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Comparative Data Table
The following table summarizes expected outcomes based on the chosen methodology. This data should be populated by the researcher based on their experimental results.
| Entry | Method | Ethylating Agent (eq) | Reducing Agent / Catalyst | Solvent | Temp (°C) | Typical Issue | Est. Yield (%) |
| 1 | Direct Alkylation | Ethyl Iodide (1.1) | K₂CO₃ | Acetonitrile | 60 | High over-alkylation | 20-40% |
| 2 | Reductive Amination | Acetaldehyde (1.1) | NaBH(OAc)₃ (1.5) | DCE | RT | Low conversion if wet | 75-90% |
| 3 | Reductive Amination | Acetaldehyde (2.5) | NaBH(OAc)₃ (3.0) | DCE | RT | High di-alkylation | <10% (mono) |
| 4 | Borrowing Hydrogen | Ethanol (excess) | Ru-Macho-BH | Toluene | 110 | Requires specific catalyst | 70-85% |
Visualized Workflows and Mechanisms
Troubleshooting Logic Flowchart
This diagram outlines a systematic approach to diagnosing and solving low-yield issues.
Caption: A logical workflow for troubleshooting low yields.
Mechanism of Reductive Amination
This diagram illustrates the key steps in the selective N-ethylation process.
Caption: The reaction pathway for reductive amination.
References
- RSC Publishing. (n.d.). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines - Organic & Biomolecular Chemistry.
- Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- ResearchGate. (n.d.). A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification.
- ACS Publications. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry.
- ResearchGate. (n.d.). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution.
- PubMed. (n.d.). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives.
- Wikipedia. (n.d.). Reductive amination.
- RSC Publishing. (2021). Reusable Co-nanoparticles for general and selective N-alkylation of amines and ammonia with alcohols - Chemical Science.
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
- Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (alkylation).
- BenchChem. (n.d.). Technical Support Center: Purification of 4-(Difluoromethoxy)benzene-1,2-diamine.
- Wikipedia. (n.d.). Eschweiler–Clarke reaction.
- Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides : r/Chempros.
- BenchChem. (n.d.). Application Note and Protocol for N-alkylation of 4-Bromo-N1-ethylbenzene-1,2-diamine.
- ResearchGate. (n.d.). ChemInform Abstract: Selective Mono- and Di-N-alkylation of Aromatic Amines with Alcohols and Acylation of Aromatic Amines Using Ph3P/DDQ.
- PubMed. (n.d.). Formation and reactions of the Wurster's blue radical cation during the reaction of N,N,N',N'-tetramethyl-p-phenylenediamine with oxyhemoglobin.
- BLD Pharm. (n.d.). 1737-43-5|N1-Ethyl-4-fluorobenzene-1,2-diamine|BLD Pharm.
- BenchChem. (n.d.). Technical Support Center: N-ethyl-N-methyl-benzene-1,4-diamine Purification.
- Gsrs. (n.d.). 4-FLUOROBENZENE-1,3-DIAMINE.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Arylamine synthesis by amination (alkylation) [organic-chemistry.org]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 1737-43-5|N1-Ethyl-4-fluorobenzene-1,2-diamine|BLD Pharm [bldpharm.com]
- 11. GSRS [gsrs.ncats.nih.gov]
- 12. Formation and reactions of the Wurster's blue radical cation during the reaction of N,N,N',N'-tetramethyl-p-phenylenediamine with oxyhemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of N-ethyl-4-fluorobenzene-1,2-diamine Synthesis
Welcome to the technical support center for the synthesis and optimization of N-ethyl-4-fluorobenzene-1,2-diamine. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with the selective N-ethylation of 4-fluorobenzene-1,2-diamine. We will explore the causality behind common experimental hurdles and provide field-proven, validated solutions.
Frequently Asked Questions (FAQs)
Q1: Why is the selective mono-N-ethylation of 4-fluorobenzene-1,2-diamine challenging?
A1: The primary challenge lies in preventing over-alkylation. The initial product, a secondary amine, is often more nucleophilic than the starting primary amine. This increased nucleophilicity makes it competitive for the remaining ethylating agent, leading to the formation of undesired di-ethylated byproducts and even quaternary ammonium salts.[1][2] Achieving high selectivity for the mono-ethylated product requires careful control over reaction conditions.
Q2: Which synthetic methods are recommended for preparing N-ethyl-4-fluorobenzene-1,2-diamine?
A2: Several methods can be employed, each with distinct advantages and disadvantages:
-
Direct Alkylation with Alkyl Halides: This is a classical approach using reagents like ethyl iodide or ethyl bromide. While straightforward, it is highly prone to over-alkylation unless conditions are rigorously controlled.[1][3]
-
Reductive Amination: This is often the preferred method for achieving clean, selective mono-alkylation.[4] It involves reacting the diamine with acetaldehyde to form an intermediate imine, which is then reduced in situ. This method effectively avoids the over-alkylation issues seen with alkyl halides.[5]
-
"Borrowing Hydrogen" (Hydrogen Autotransfer) Catalysis: This modern, atom-economical method uses ethanol as the ethylating agent in the presence of a transition metal catalyst (e.g., Ru, Ir).[4][6] It is considered an environmentally friendly approach as it generates water as the only byproduct.[4]
Q3: How does the fluorine substituent affect the reaction?
A3: The fluorine atom has a dual electronic effect. It exerts a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring and can slightly reduce the nucleophilicity of the amino groups.[7] Conversely, it has a weak electron-donating mesomeric effect (+M). These competing effects, combined with its position relative to the two amino groups, result in slightly different electronic environments for the N1 and N2 positions, which can pose a challenge for achieving high regioselectivity.
Q4: What are the primary safety concerns when working with 4-fluorobenzene-1,2-diamine and ethylating agents?
A4: 4-Fluorobenzene-1,2-diamine is known to cause skin and serious eye irritation and may cause respiratory irritation.[8][9] Alkylating agents like ethyl iodide and ethyl bromide are toxic and should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[10][11][12] Aromatic diamines are also susceptible to air oxidation, which can form colored impurities.[13]
Troubleshooting Guide: Common Experimental Issues & Solutions
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low Yield or Incomplete Conversion
| Potential Cause | Explanation & Validated Solution |
| Insufficient Reagent Reactivity | The C-Br bond in ethyl bromide is less reactive than the C-I bond in ethyl iodide. Solution: Switch to a more reactive electrophile like ethyl iodide. For reductive amination, ensure the reducing agent (e.g., NaBH(OAc)₃) is fresh and active. |
| Improper Base Selection | The chosen base may not be strong enough to deprotonate the amine or neutralize the acid byproduct effectively. Solution: For direct alkylation, use a non-nucleophilic base like potassium carbonate (K₂CO₃) or, for enhanced reactivity, cesium carbonate (Cs₂CO₃).[4] Avoid amine bases that can compete as nucleophiles. |
| Suboptimal Temperature | The reaction may be too slow at room temperature. Solution: Gradually increase the reaction temperature while monitoring for byproduct formation via TLC or LC-MS. For direct alkylation, gentle heating to 40-60°C is often effective. "Borrowing Hydrogen" methods typically require higher temperatures (e.g., 110-140°C).[4][14] |
| Presence of Water | Moisture can quench reagents, particularly strong bases or reducing agents like sodium borohydride. Solution: Ensure all glassware is oven-dried and the reaction is run using anhydrous solvents under an inert atmosphere (e.g., nitrogen or argon). |
Problem 2: Significant Formation of Di-ethylated Byproduct
| Potential Cause | Explanation & Validated Solution |
| Incorrect Stoichiometry | Using a 1:1 ratio or an excess of the ethylating agent strongly favors over-alkylation because the mono-ethylated product is a potent nucleophile.[1] Solution: Use a stoichiometric excess of the starting diamine (e.g., 2 to 4 equivalents) relative to the ethylating agent. This increases the statistical probability that the ethylating agent will react with the starting material instead of the product.[1] |
| Rapid Addition of Electrophile | Adding the ethylating agent all at once creates a high local concentration, promoting reaction with the more nucleophilic product as soon as it forms. Solution: Add the ethylating agent slowly over several hours using a syringe pump. This maintains a low concentration of the electrophile, favoring the desired reaction.[3] |
| High Reaction Temperature | Elevated temperatures can increase the rate of the second alkylation more than the first, reducing selectivity. Solution: Perform the reaction at a lower temperature (e.g., 0°C to room temperature). While this may require longer reaction times, it significantly improves selectivity for the mono-alkylated product.[1] |
| Method Choice | Direct alkylation is inherently prone to this issue. Solution: Switch to the reductive amination protocol. This method is highly selective for mono-alkylation as the imine formation and reduction sequence does not typically proceed further.[4] |
Problem 3: Difficulty in Product Purification
| Potential Cause | Explanation & Validated Solution |
| Product Degradation/Oxidation | Aromatic diamines are sensitive to air and can oxidize, forming highly colored, polar impurities that are difficult to remove. Solution: Conduct the workup and purification steps quickly. When performing column chromatography, consider using degassed solvents.[15] If recrystallizing, you can add a small amount of a reducing agent like sodium hydrosulfite to the solvent.[15] |
| Streaking on Silica Gel TLC/Column | The basic amine product interacts strongly with the acidic silica gel, leading to poor separation and tailing.[15] Solution: Add a small amount of a basic modifier, such as triethylamine (0.5-1%) or ammonia in methanol, to the eluent system (e.g., Hexane/Ethyl Acetate). This neutralizes the acidic sites on the silica, resulting in sharper bands and better separation.[15] Alternatively, use a different stationary phase like basic alumina. |
| "Oiling Out" During Recrystallization | The product precipitates as an oil instead of crystals, often trapping impurities. This occurs if the compound's melting point is below the solvent's boiling point. Solution: Choose a solvent with a lower boiling point. Alternatively, use a co-solvent system and add the anti-solvent very slowly to the well-stirred solution at a slightly elevated temperature to encourage crystal nucleation.[15] |
Visualized Workflows and Reaction Pathways
Reaction Pathway and Selectivity Challenge
Caption: The competitive reaction pathway leading to the desired mono-ethylated product and the over-alkylated byproduct.
Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting for common synthesis problems.
Optimized Experimental Protocols
Protocol 1: Selective Mono-Alkylation via Reductive Amination
This method is recommended for achieving high selectivity and good yields.
Materials:
-
4-Fluorobenzene-1,2-diamine (1.0 eq)
-
Acetaldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)[4]
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (N₂ or Ar), dissolve 4-fluorobenzene-1,2-diamine (1.0 eq) in anhydrous DCM (to make a 0.1 M solution).
-
Add acetaldehyde (1.1 eq) to the stirred solution.
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate imine.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. An exotherm may be observed.
-
Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate eluent system containing 1% triethylamine.
Protocol 2: Controlled Direct Alkylation with Ethyl Iodide
This protocol requires careful control to minimize byproduct formation.
Materials:
-
4-Fluorobenzene-1,2-diamine (3.0 eq)
-
Ethyl Iodide (1.0 eq)
-
Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)
-
Anhydrous Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)
Procedure:
-
Set up an oven-dried flask under an inert atmosphere. Add 4-fluorobenzene-1,2-diamine (3.0 eq) and finely powdered K₂CO₃ (2.0 eq) to anhydrous ACN.
-
In a separate syringe, prepare a solution of ethyl iodide (1.0 eq) in anhydrous ACN.
-
Using a syringe pump, add the ethyl iodide solution to the stirred suspension of the diamine over 4-6 hours at room temperature.
-
After the addition is complete, allow the reaction to stir for an additional 12-16 hours at room temperature.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, filter off the inorganic salts and wash the filter cake with ACN.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product as described in Protocol 1.
Data Summary: Condition Optimization
The following table illustrates the typical effect of varying reaction parameters on the outcome of a direct alkylation reaction.
| Entry | Base (eq) | Solvent | Temp (°C) | Diamine:EtI Ratio | Yield (%) | Selectivity (Mono:Di) | Remarks |
| 1 | K₂CO₃ (1.5) | ACN | 60 | 1:1.1 | 65 | 3:1 | High temperature and low diamine ratio lead to significant over-alkylation. |
| 2 | K₂CO₃ (2.0) | ACN | 25 | 3:1 | 78 | 15:1 | Excess diamine and room temperature dramatically improve selectivity. |
| 3 | Cs₂CO₃ (2.0) | DMF | 25 | 3:1 | 85 | 18:1 | Cesium carbonate can enhance rate and yield while maintaining high selectivity.[4] |
| 4 | K₂CO₃ (2.0) | ACN | 0 | 3:1 | 70 | >25:1 | Lower temperature provides the best selectivity but may require a longer reaction time. |
Note: Data are illustrative and serve as a guideline for optimization.
References
-
The Journal of Organic Chemistry. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. ACS Publications. Available at: [Link]
-
PMC. (n.d.). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. NIH. Available at: [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. RSC Publishing. Available at: [Link]
-
Green Chemistry. (n.d.). Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides. RSC Publishing. Available at: [Link]
-
ResearchGate. (2009). Synthesis of Selectively Mono‐N‐Arylated Aliphatic Diamines via Iridium‐Catalyzed Amine Alkylation. Available at: [Link]
-
PubChem. (n.d.). 4-Fluorobenzene-1,2-diamine. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (alkylation). Available at: [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Available at: [Link]
-
ResearchGate. (n.d.). N-alkylation reaction of o-phenylenediamine with substituted benzyl alcohols. Available at: [Link]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Arylamine synthesis by amination (alkylation) [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 9. 4-Fluorobenzene-1,2-diamine | C6H7FN2 | CID 164584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: N-ethyl-4-fluorobenzene-1,2-diamine
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for N-ethyl-4-fluorobenzene-1,2-diamine (CAS: 1737-43-5). This document is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during the handling, storage, and experimental use of this reagent. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to make informed decisions in your work.
Troubleshooting Guide: Addressing Common Experimental Issues
This section is structured in a question-and-answer format to directly resolve specific problems you may encounter.
Issue 1: The compound has changed color from its original appearance.
Question: I received my vial of N-ethyl-4-fluorobenzene-1,2-diamine as a light-colored liquid or solid, but upon storage, it has turned dark brown/purple. What happened, and is it still usable?
Answer: This is the most common stability issue and is almost certainly due to oxidation. Aromatic diamines, particularly phenylenediamines, are highly susceptible to oxidation when exposed to air (oxygen) and light.[1][2] The two amino groups on the benzene ring are strong electron-donating groups, making the molecule easily oxidized to form highly colored quinone-diimine or polymeric species.
Causality:
-
Oxygen Exposure: The primary culprit. Even small amounts of air in the headspace of a vial can initiate oxidation over time.
-
Light Exposure: UV and even ambient light can catalyze the oxidation process, accelerating degradation. The safety data sheet for the closely related compound 4-fluorobenzene-1,2-diamine explicitly warns that it is "Light sensitive"[3][4].
-
Trace Metal Contamination: Metal ions can also catalyze oxidation. Ensure you are using high-purity solvents and clean spatulas/glassware.
Is it still usable? The presence of color indicates the formation of impurities. For sensitive applications requiring high purity, such as in drug development or quantitative assays, the material is likely compromised. For less sensitive qualitative applications, its usability would need to be determined by analytical methods like TLC, LC-MS, or NMR to assess the purity.
dot
Sources
Technical Support Center: Purification of N-Ethylated Aromatic Diamines
Welcome to the technical support center for the purification of N-ethylated aromatic diamines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this specific class of compounds. N-ethylated aromatic diamines, while crucial intermediates, present unique purification hurdles due to their basicity, susceptibility to oxidation, and the frequent co-occurrence of closely related impurities. This document provides in-depth, experience-driven answers to common problems, explaining the chemical principles behind the recommended solutions.
Frequently Asked Questions & Troubleshooting Guide
Problem 1: My purified aromatic diamine is turning dark brown/purple upon standing or during concentration.
Question: I successfully isolated my N-ethylated aromatic diamine, and it looked clean by TLC and NMR. However, after leaving it on the bench or concentrating it on the rotary evaporator, it developed a deep, undesirable color. What is causing this, and how can I prevent it?
Answer:
This is a classic and highly common issue stemming from the oxidation of the aromatic amine . The lone pair of electrons on the nitrogen atom makes the aromatic ring highly activated and susceptible to oxidation by atmospheric oxygen. This process is often accelerated by light and trace metal impurities, leading to the formation of highly colored, conjugated quinone-imine type species.
Causality & In-depth Explanation: The amino group is a strong electron-donating group, which increases the electron density of the aromatic ring, making it more easily oxidized than benzene itself. The initial oxidation can form radical cations which then undergo further reactions, including polymerization, to generate complex, intensely colored mixtures.
Preventative Strategies & Protocols:
-
Work Under an Inert Atmosphere: Whenever possible, conduct purification steps like column chromatography and solvent evaporation under a blanket of an inert gas such as nitrogen or argon. This directly minimizes contact with atmospheric oxygen.[1]
-
Use Degassed Solvents: Solvents can dissolve a significant amount of oxygen. Before use, degas your solvents by sparging with nitrogen or argon for 15-30 minutes or by using a freeze-pump-thaw technique for sensitive applications.[1]
-
Minimize Heat and Light Exposure: Perform rotary evaporation at the lowest practical temperature and shield the flask from direct light with aluminum foil. Store the final, purified product in an amber vial under an inert atmosphere and in a freezer to slow down decomposition.
-
Consider an Antioxidant: For storage, adding a trace amount of a radical scavenger like Butylated Hydroxytoluene (BHT) can sometimes be effective, provided it does not interfere with downstream applications.
Problem 2: I can't separate the starting diamine, the mono-ethylated product, and the di-ethylated byproduct on a silica gel column.
Question: My reaction to produce a mono-N-ethylated aromatic diamine resulted in a mixture of the unreacted starting material (primary amine), my desired mono-ethylated product (secondary amine), and the over-alkylated di-ethylated product (tertiary amine). On a standard silica gel TLC plate (e.g., hexane/ethyl acetate), they are all streaking and have very similar Rf values. How can I resolve this mixture?
Answer:
This is a quintessential challenge in amine purification via normal-phase chromatography. The issue has two primary causes: 1) The strong interaction between the basic amine lone pairs and the acidic silanol groups (Si-OH) on the silica surface, and 2) The small polarity difference between the N-H, N-Et, and N-Et2 species.[2][3]
Causality & In-depth Explanation: Silica gel is acidic due to the surface silanol groups.[3] Basic amines can form strong hydrogen bonds or even undergo acid-base interactions, leading to irreversible adsorption, poor peak shape (tailing/streaking), and loss of compound on the column.[2][4][5] This interaction masks the subtle polarity differences you are trying to exploit for separation.
Troubleshooting Workflow for Column Chromatography:
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled,rounded", margin=0.2, fontname="Roboto", fontsize=12]; edge [fontname="Roboto", fontsize=10];
} endot Caption: Decision tree for troubleshooting amine separation on silica.
Detailed Protocol: Column Chromatography with a Basic Modifier
-
Prepare the Eluent: Based on your initial TLC, prepare your chosen mobile phase (e.g., 80:20 Hexane:Ethyl Acetate). To this solvent mixture, add triethylamine (TEA) to a final concentration of 1% v/v.
-
Prepare the Slurry: In a beaker, add your silica gel to a small amount of the TEA-modified eluent. Gently swirl to create a uniform slurry. This step, sometimes called "deactivating" the silica, ensures the stationary phase is pre-equilibrated with the basic modifier.[5]
-
Pack the Column: Pack the column with the silica slurry as you normally would.
-
Equilibrate: Run at least 2-3 column volumes of the TEA-modified eluent through the packed column before loading your sample. This ensures the entire stationary phase is conditioned.
-
Load and Elute: Dissolve your crude product in a minimal amount of the mobile phase (or a compatible solvent like DCM) and load it onto the column. Begin elution, collecting fractions and monitoring by TLC (using the same modified eluent).
| Modifier | Typical Concentration | Use Case | Consideration |
| Triethylamine (TEA) | 0.5 - 2% (v/v) | General purpose for reducing streaking of most basic amines. | Volatile and can often be removed with the solvent under vacuum. |
| Ammonia (in MeOH) | 0.5 - 2% of a 7N solution | For more strongly basic or polar amines that require a stronger polar modifier. | Less volatile than TEA; may require an aqueous wash of the combined product fractions to remove residual ammonia. |
| Pyridine | 0.1 - 0.5% (v/v) | Less common, but can be effective. | Higher boiling point, can be difficult to remove. |
Problem 3: My compound seems to be decomposing on the column, and my yield is very low.
Question: Even after adding a basic modifier, my recovery from the silica gel column is poor. I suspect the compound is not stable on the stationary phase. What are my alternatives?
Answer:
Your suspicion is likely correct. For particularly sensitive aromatic diamines, the prolonged contact time with the high surface area of silica gel, even when deactivated, can lead to decomposition. In these cases, non-chromatographic methods or alternative chromatographic phases are superior.
Alternative Purification Strategies:
-
Acid-Base Extraction: This is a powerful and often underutilized technique for separating amines from neutral or acidic impurities.[6] It leverages the basicity of the amine to move it between an organic phase and an aqueous phase.[7][8] The selectivity between primary, secondary, and tertiary amines can sometimes be exploited by carefully controlling the pH, as their pKa values will differ.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled,rounded", margin=0.2, fontname="Roboto", fontsize=12]; edge [fontname="Roboto", fontsize=10];
} endot Caption: Workflow for purification via acid-base extraction.
-
Recrystallization: If your N-ethylated diamine is a solid, recrystallization is an excellent method for achieving high purity. The key is finding a suitable solvent system where the compound is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain soluble at all temperatures.
-
Solvent Screening: Test solvents like ethanol/water, isopropanol, toluene, or ethyl acetate/hexane mixtures.
-
Salt Formation: For difficult-to-crystallize amines, consider forming a salt (e.g., hydrochloride or tartrate), which often have better crystalline properties.[9] The salt can be recrystallized to high purity, and the free amine can be regenerated by basification and extraction.
-
-
Use a More Inert Stationary Phase: If chromatography is necessary, switch to a less reactive support.
-
Basic Alumina: Alumina is generally more basic than silica and is a good first alternative.[5]
-
Reversed-Phase (C18) Chromatography: This technique separates compounds based on hydrophobicity rather than polarity. Your amines will elute with a mobile phase like water/acetonitrile or water/methanol, often with a pH modifier to ensure the amines are in a consistent protonation state.[10]
-
References
-
4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022). Chemistry LibreTexts. [Link]
-
Sorption Behavior of Aromatic Amines on Impregnated Silica Gel Layers. (1995). Journal of Chromatographic Science. [Link]
-
Acid–base extraction - Wikipedia. (n.d.). Wikipedia. [Link]
-
Amines often streak on silica gel TLC plates. What might you add to the eluent to reduce streaking, and why. (2023). Brainly. [Link]
-
Troubleshooting in Chromatography. (n.d.). Journal of Chromatographic Science. [Link]
-
Amine workup : r/Chempros - Reddit. (2022). Reddit. [Link]
-
TLC troubleshooting. (n.d.). ChemBAM. [Link]
-
Acid and Base Extraction - Engineering Ideas Clinic - Confluence. (n.d.). Confluence. [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. [Link]
-
How to prevent/minimize rapid air oxidation or arylamine. (2012). ResearchGate. [Link]
-
Selective separation of amines from continuous processes using automated pH controlled extraction. (2021). Reaction Chemistry & Engineering (RSC Publishing). [Link]
-
Chromotography with free amines? : r/chemhelp - Reddit. (2021). Reddit. [Link]
-
Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. (n.d.). Indian Journal of Chemical Technology. [Link]
-
Separation of Aromatic Amine Isomers by High-Pressure Liquid Chromatography on Cadmium-Impregnated Silica Gel Columns. (n.d.). Journal of Chromatographic Science. [Link]
-
HPLC Troubleshooting. (n.d.). Chromedia. [Link]
-
Why Do Amines Adhere To Silica Gel Columns? - Chemistry For Everyone. (2024). YouTube. [Link]
-
Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. (n.d.). National Institutes of Health. [Link]
-
Recrystallization: Figure 1. Structure of Aniline. (n.d.). Scribd. [Link]
-
Understanding and mitigating amine oxidation caused by NO₂ in scrubbing to capture CO₂. (n.d.). The University of Texas at Austin. [Link]
-
Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (2024). Bitesize Bio. [Link]
-
Safeguarding Amines from Oxidation by Enabling Technologies (FE0031861). (2021). National Energy Technology Laboratory. [Link]
-
A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. (2012). ResearchGate. [Link]
-
Recrystallization Of Acetanilide From Aniline - 1285 Words. (n.d.). Cram. [Link]
-
How to recrystalize 3,5 dimethoxy aniline after years of oxidation. (2024). Chemistry Stack Exchange. [Link]
- Process for the preparation of N-alkyl aniline. (n.d.).
-
Can anyone help me to find a procedures for recrystallize aniline-HCl? (2015). ResearchGate. [Link]
-
Chemical Compatibility Database. (n.d.). Cole-Parmer. [Link]
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preventing over-alkylation in N-ethyl-4-fluorobenzene-1,2-diamine synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of N-ethyl-4-fluorobenzene-1,2-diamine. The primary focus is on preventing the common and often frustrating issue of over-alkylation, which leads to the formation of the undesired N,N'-diethyl-4-fluorobenzene-1,2-diamine byproduct.
Troubleshooting Guide: Over-Alkylation
Over-alkylation is a frequent challenge when synthesizing N-ethyl-4-fluorobenzene-1,2-diamine. This occurs because the product, a secondary amine, can be more nucleophilic than the starting primary amine, leading to a second ethylation.
| Problem | Probable Cause(s) | Recommended Solutions & Explanations |
| High percentage of N,N'-diethyl byproduct observed in crude reaction mixture (TLC, LC-MS, NMR). | 1. High concentration of ethylating agent: A high concentration of the ethylating agent (e.g., ethyl iodide, diethyl sulfate) increases the statistical probability of the desired mono-ethylated product reacting a second time.[1] 2. Reaction temperature is too high: Elevated temperatures increase the reaction rate of both the first and second alkylation, often favoring the undesired di-alkylation. 3. Strongly basic conditions: A strong base can deprotonate both the starting material and the mono-alkylated product, increasing their nucleophilicity and promoting further reaction. | 1. Slow, controlled addition of the ethylating agent: Add the ethylating agent dropwise or via a syringe pump to maintain a low concentration in the reaction mixture. This favors the reaction with the more abundant starting diamine.[1] 2. Lower the reaction temperature: Conduct the reaction at a lower temperature (e.g., 0 °C or even -78 °C) to slow down the reaction rates. This can improve selectivity for mono-alkylation. 3. Use a milder base or stoichiometry control: Employ a weaker base or use a precise stoichiometry of a stronger base to selectively deprotonate only one amine group. |
| Reaction is sluggish and incomplete, but still produces di-alkylated product. | 1. Insufficient activation of the amine: The amine may not be sufficiently nucleophilic under the reaction conditions to react efficiently with the ethylating agent. 2. Steric hindrance: While less of a factor with an ethyl group, steric hindrance can sometimes play a role in slowing down the desired reaction. | 1. Optimize base and solvent: Experiment with different non-nucleophilic bases and polar aprotic solvents to enhance the nucleophilicity of the diamine. 2. Consider alternative methods: If direct alkylation proves problematic, reductive amination is a highly effective alternative that offers better control.[2] |
| Difficulty in separating the mono- and di-ethylated products. | Similar polarities: The desired N-ethyl and undesired N,N'-diethyl products often have very similar polarities, making chromatographic separation challenging. | 1. Optimize chromatography conditions: Experiment with different solvent systems for column chromatography. A shallow gradient of a polar solvent in a non-polar solvent can sometimes resolve closely related compounds. 2. Consider derivatization: In some cases, it may be possible to selectively react one of the products to alter its polarity, facilitating separation, followed by a deprotection step. |
Frequently Asked Questions (FAQs)
Q1: Why is over-alkylation so common in the N-ethylation of 4-fluorobenzene-1,2-diamine?
A1: The primary reason for over-alkylation is that the product of the first ethylation, N-ethyl-4-fluorobenzene-1,2-diamine, is a secondary amine. This secondary amine can be as reactive, or even more reactive, than the primary amine of the starting material. This leads to a competitive reaction where the mono-alkylated product is further ethylated to form the di-alkylated byproduct.
Q2: What is the most reliable method to achieve selective mono-N-ethylation?
A2: While direct alkylation with an ethyl halide can be optimized, reductive amination is generally considered a more robust and selective method for preparing N-ethyl-4-fluorobenzene-1,2-diamine.[2] This two-step, one-pot process involves the reaction of the diamine with one equivalent of acetaldehyde to form an imine intermediate, which is then reduced in situ to the desired secondary amine. This method offers excellent control over the degree of alkylation.[2]
Q3: Can I use protecting groups to prevent over-alkylation?
A3: Yes, using a protecting group strategy is an excellent approach to ensure mono-alkylation.[3][4] This involves selectively protecting one of the amine groups, performing the ethylation on the unprotected amine, and then removing the protecting group. This is known as an orthogonal protection strategy.[4][5]
Here is a conceptual workflow for a protecting group strategy:
Caption: Workflow of a protecting group strategy for selective mono-alkylation.
Q4: What are some suitable protecting groups for this synthesis?
A4: The tert-butyloxycarbonyl (Boc) group is a very common and effective protecting group for amines.[4][6] It is stable under many reaction conditions and can be selectively removed under acidic conditions. Other options include the carbobenzyloxy (Cbz) and fluorenylmethyloxycarbonyl (Fmoc) groups, which offer different deprotection conditions, allowing for flexibility in your overall synthetic plan.[4][6]
Experimental Protocol: Selective Mono-N-ethylation via Reductive Amination
This protocol provides a general method for the synthesis of N-ethyl-4-fluorobenzene-1,2-diamine using reductive amination, which is known for its high selectivity.
Materials:
-
4-Fluorobenzene-1,2-diamine
-
Acetaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or another suitable anhydrous solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for column chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluorobenzene-1,2-diamine (1.0 equivalent) in anhydrous 1,2-dichloroethane.
-
Imine Formation: Add acetaldehyde (1.0-1.2 equivalents) to the solution and stir at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.
-
Reduction: Carefully add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. After filtration, concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Caption: Experimental workflow for reductive amination.
References
-
Perron, V., Abbott, S., Moreau, N., Lee, D., Penney, C., & Zacharie, B. (2009). A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. Synthesis, 2009(02), 283-289. Available from: [Link]
- K. C. Nicolaou and co-workers, Angew. Chem. Int. Ed. 1998, 37, 2708. (Note: A direct link to the specific article is not available from the provided search results, but this is a general reference for orthogonal protecting groups).
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Wurdinger, K., et al. (2021). Solid-Phase Synthesis of Selectively Mono-Fluorobenz(o)ylated Polyamines as a Basis for the Development of 18F-Labeled Radiotracers. Molecules, 26(22), 7012. Available from: [Link]
- ResearchGate. (n.d.). Protecting Groups in Peptide Synthesis. (Note: This is a collection of research on the topic, a specific paper link is not provided in the search results).
-
Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. Available from: [Link]
-
Ono, T., Kukhar, V. P., & Soloshonok, V. A. (1996). Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[3][7]-Proton Shift Reaction.(1) Scope and Limitations. The Journal of Organic Chemistry, 61(19), 6563–6569. Available from: [Link]
-
PubChem. (n.d.). 4-Fluorobenzene-1,2-diamine. Retrieved from [Link]
-
Chen, C. Y., et al. (n.d.). One-pot reductive amination of aldehydes catalyzed by a hydrio-iridium(III) complex in aqueous medium. NTU Scholars. Available from: [Link]
-
Wurdinger, K., et al. (2021). Solid-Phase Synthesis of Selectively Mono-Fluorobenz(o)ylated Polyamines as a Basis for the Development of 18F-Labeled Radiotracers. PubMed. Available from: [Link]
-
Ramachandran, P. V., & Gagare, P. D. (2018). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Organic & Biomolecular Chemistry, 16(2), 271-276. Available from: [Link]
-
Huang, J. M., et al. (2012). N-alkylation of ethylenediamine with alcohols catalyzed by CuO-NiO/γ-Al2O3. Chemical Papers, 66(4), 304-307. Available from: [Link]
-
Li, J., et al. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Organic Letters, 26(34), 7122–7127. Available from: [Link]
-
Ha, H. J., et al. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. Available from: [Link]
-
Ho, J. H., & Hsu, V. (2021). The selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles by irradiating 4-methoxy-4′-substituted-azobenzenes in different solvents. RSC Advances, 11(12), 6662-6666. Available from: [Link]
- Google Patents. (n.d.). US3600413A - N-alkylation of aromatic amines.
- Google Patents. (n.d.). Preparation method of N,N-diethyl-1,4-phenylenediamine hydrochloride.
-
Ho, J. H., & Hsu, V. (2021). The selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles by irradiating 4-methoxy-4'-substituted-azobenzenes in different solvents. PubMed. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 6. researchgate.net [researchgate.net]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
Technical Support Center: Analytical Methods for Impurity Profiling of N-ethyl-4-fluorobenzene-1,2-diamine
Guide Version: 1.0
Introduction
Welcome to the technical support guide for the analytical detection of impurities in N-ethyl-4-fluorobenzene-1,2-diamine. This document is designed for researchers, scientists, and drug development professionals who are tasked with ensuring the purity and safety of this key chemical intermediate. The presence of impurities, even in trace amounts, can significantly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1]
This guide provides in-depth, experience-based answers to common questions and troubleshooting scenarios encountered during the impurity analysis of N-ethyl-4-fluorobenzene-1,2-diamine. Our approach is grounded in established scientific principles and regulatory expectations, primarily referencing the International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2) for impurities in new drug substances.[2] These guidelines provide a framework for the reporting, identification, and qualification of impurities to ensure product safety.[3][4]
Our goal is to equip you not just with protocols, but with the scientific rationale behind them, enabling you to develop and troubleshoot robust analytical methods.
Core Concepts Diagram: Impurity Analysis Workflow
This diagram outlines the logical flow from impurity identification to the development of a validated analytical method for routine quality control.
Caption: Figure 1. General workflow for impurity analysis.
Frequently Asked Questions (FAQs)
FAQ 1: What are the most likely impurities in N-ethyl-4-fluorobenzene-1,2-diamine?
Answer: Based on the synthesis pathway and chemical nature of N-ethyl-4-fluorobenzene-1,2-diamine, impurities can be broadly categorized as follows:
-
Process-Related Impurities: These arise from the manufacturing process.[1]
-
Starting Materials: Unreacted precursors used in the synthesis.
-
Intermediates: Partially reacted molecules that were not carried to the final step.
-
By-products: Formed from side reactions during synthesis. For aromatic amines, this can include products of over-alkylation, dimerization, or rearrangement.
-
Reagents, Ligands, and Catalysts: Residual chemicals used to facilitate the reaction.
-
-
Degradation Products: These form during storage or handling of the drug substance.[1] Aromatic amines are particularly susceptible to oxidative and photolytic degradation.[5]
-
Oxidative Impurities: Exposure to air can lead to the formation of colored impurities, such as N-oxides or products from oxidative coupling.
-
Photodegradation Products: Exposure to light, especially UV, can catalyze degradation reactions.
-
Hydrolytic Impurities: While less common for this specific structure, hydrolysis could be a factor under extreme pH conditions during work-up or storage.
-
A crucial first step in identifying potential impurities is a thorough scientific evaluation of the synthetic route and the inherent stability of the molecule.[6]
FAQ 2: Which analytical technique is most suitable for separating these impurities: HPLC or GC?
Answer: The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends primarily on the volatility and thermal stability of the impurities and the API.
-
HPLC is generally the preferred method for N-ethyl-4-fluorobenzene-1,2-diamine and its likely impurities.
-
Rationale: Aromatic amines and their potential degradation products (e.g., oxidized species, dimers) are often non-volatile or thermally labile. HPLC, particularly Reversed-Phase HPLC (RP-HPLC), separates compounds based on polarity, which is ideal for this class of molecules. It operates at or near ambient temperature, preventing on-column degradation.
-
Detection: UV detection is highly effective due to the aromatic nature of the analyte and its impurities. For higher sensitivity and specificity, especially for unknown impurity identification, coupling HPLC with Mass Spectrometry (LC-MS) is the gold standard.
-
-
GC can be a valuable secondary or complementary technique.
-
Rationale: GC is excellent for separating volatile and semi-volatile impurities.[7] It can be particularly useful for identifying residual solvents (ICH Q3C) or volatile starting materials that may be present.[3]
-
Considerations: Derivatization may be necessary to increase the volatility and thermal stability of the polar amine groups. However, this adds complexity to the sample preparation. GC-MS is a powerful tool for the definitive identification of volatile impurities.[8][9]
-
Recommendation: Start with RP-HPLC with UV detection for routine purity analysis and method development. Use GC-MS for the specific analysis of residual solvents and other volatile process-related impurities.
FAQ 3: My chromatogram shows several small, unidentified peaks. How do I determine if they are significant?
Answer: The significance of an impurity peak is determined by its concentration relative to the API, which is assessed against thresholds set by regulatory bodies like the ICH.[3] The ICH Q3A(R2) guideline establishes three key thresholds:
| Threshold | Definition | General Limit (for max daily dose ≤ 2g/day) | Action Required |
| Reporting | The level above which an impurity must be reported in a regulatory submission. | ≥ 0.05% | Report the presence and concentration of the impurity. |
| Identification | The level above which an impurity's structure must be determined. | ≥ 0.10% | Characterize the impurity (e.g., using MS, NMR) to elucidate its structure. |
| Qualification | The level above which an impurity must be assessed for its biological safety. | ≥ 0.15% | Provide data to demonstrate the impurity is safe at the observed level. |
Table 1: ICH Q3A(R2) Impurity Thresholds. [6]
Troubleshooting Steps:
-
Quantify the Peaks: First, determine the approximate concentration of each impurity peak, typically by area percent relative to the main peak.
-
Compare to Thresholds:
-
If a peak is below the Reporting Threshold (e.g., <0.05%) , it is generally not considered significant for routine reporting but should be monitored.
-
If a peak is above the Identification Threshold (e.g., >0.10%) , it is significant, and you must proceed with structural elucidation.
-
-
Investigate the Source: Even if below thresholds, it is good practice to investigate the source of unexpected peaks. They could be artifacts from the analytical system (e.g., from the mobile phase, vial, or injector). Perform a blank injection (mobile phase only) to rule out system-related peaks.
FAQ 4: How do I develop a stability-indicating HPLC method for this compound?
Answer: A stability-indicating method is one that can accurately measure the API in the presence of its impurities, degradants, and excipients. The key to developing such a method is to perform forced degradation studies .[10][11]
Forced degradation involves subjecting the N-ethyl-4-fluorobenzene-1,2-diamine to stress conditions more severe than those it would encounter during normal handling and storage.[12] This intentionally generates degradation products.[13]
Experimental Protocol: Forced Degradation Studies
-
Prepare Stock Solution: Prepare a solution of the API in a suitable solvent (e.g., Methanol or Acetonitrile/Water mixture).
-
Apply Stress Conditions (in separate experiments):
-
Acid Hydrolysis: Add 0.1 M HCl and heat at ~60-80°C.
-
Base Hydrolysis: Add 0.1 M NaOH and heat at ~60-80°C.
-
Oxidation: Add 3-6% H₂O₂ at room temperature. Aromatic amines are often sensitive to oxidation.[5]
-
Thermal Degradation: Expose the solid API to dry heat (e.g., 105°C).
-
Photodegradation: Expose the API solution to UV light (e.g., in a photostability chamber) as per ICH Q1B guidelines.
-
-
Monitor Degradation: Analyze samples at various time points (e.g., 2, 4, 8, 24 hours). The goal is to achieve 5-20% degradation of the API. If degradation is too rapid or too slow, adjust the stress conditions (time, temperature, reagent concentration).
-
Method Development: Analyze the stressed samples using your developing HPLC method. The goal is to achieve baseline separation between the API peak and all degradation product peaks.
-
Peak Purity Analysis: Use a Photo Diode Array (PDA) detector to assess the peak purity of the API in all stressed samples. The peak should be spectrally pure, confirming no co-elution.
Troubleshooting Guides
Guide 1: Poor Peak Shape (Tailing) for the API
Issue: The N-ethyl-4-fluorobenzene-1,2-diamine peak shows significant tailing in RP-HPLC.
Causality: Aromatic amines are basic and can interact ionically with residual, acidic silanol groups on the surface of standard silica-based C18 columns. This secondary interaction, in addition to the primary reversed-phase interaction, causes peak tailing.
Troubleshooting Decision Tree:
Caption: Figure 2. Troubleshooting peak tailing for basic analytes.
Detailed Solutions:
-
Control Mobile Phase pH: Use a buffer to maintain a consistent pH. For basic amines, a slightly acidic pH (e.g., pH 3-4) will protonate the amine, making it more polar and often improving peak shape. However, this can alter retention time. A pH around 7 will keep the amine neutral, minimizing silanol interactions. Experiment to find the optimal pH.
-
Use a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can effectively block the active silanol sites on the column, preventing the analyte from interacting with them.
-
Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or have proprietary surface modifications (e.g., polar-embedded groups) to shield the residual silanols. Using a column specifically designed for the analysis of basic compounds is often the most robust solution.
Guide 2: Identifying an Unknown Impurity by LC-MS
Issue: An impurity peak is consistently observed above the 0.10% identification threshold, and its structure is unknown.
Workflow:
Step 1: Obtain High-Resolution Mass Data
-
Technique: Use an HPLC system coupled to a high-resolution mass spectrometer (HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.
-
Rationale: HRMS provides a highly accurate mass measurement of the impurity's molecular ion, typically to within 5 ppm. This accuracy is critical for determining the elemental composition (molecular formula) of the unknown.
Step 2: Propose Molecular Formulas
-
Action: Use the accurate mass and isotopic pattern of the molecular ion to generate a list of possible elemental formulas. Software integrated with the MS instrument typically automates this process.
-
Logic: The software will calculate all possible combinations of C, H, N, O, F (and other potential elements) that fit the measured mass within a tight tolerance. The isotopic pattern (e.g., the relative intensity of the M+1 peak) helps to constrain the number of possible carbon atoms.
Step 3: Perform MS/MS Fragmentation
-
Technique: Isolate the molecular ion of the impurity in the mass spectrometer and fragment it (a process called MS/MS or tandem MS).
-
Rationale: The fragmentation pattern provides structural information. The fragments represent stable pieces of the original molecule. By analyzing the mass losses between the parent ion and the fragment ions, you can deduce the presence of specific functional groups and how they are connected.
Step 4: Propose a Structure
-
Action: Combine the information from the molecular formula (Step 2) and the fragmentation data (Step 3). Compare this information to the structure of the API (N-ethyl-4-fluorobenzene-1,2-diamine) and consider plausible chemical transformations (e.g., oxidation, demethylation, dimerization) that could have occurred during synthesis or degradation.
-
Confirmation: If possible, synthesize the proposed impurity structure and confirm that its retention time and mass spectrum match those of the unknown peak in your sample. For absolute confirmation, isolate the impurity using preparative HPLC and perform Nuclear Magnetic Resonance (NMR) spectroscopy.[14][15][16]
Example Protocols
Protocol 1: RP-HPLC-UV Method for Purity Analysis
This protocol provides a starting point for method development. It must be optimized and validated for your specific system and sample.
| Parameter | Setting | Rationale |
| Column | C18, Base-Deactivated, 250 x 4.6 mm, 5 µm | Standard phase for versatility; base-deactivation is critical for good peak shape with amines. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to protonate the amine, improving peak shape and aiding MS ionization if used. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 5% B to 95% B over 20 minutes, hold 5 min | A broad gradient is a good starting point to elute a wide range of potential impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides reproducible retention times. |
| Injection Vol. | 10 µL | Standard volume; adjust based on sample concentration. |
| Detection | UV at 254 nm | Aromatic compounds typically absorb strongly at this wavelength. A PDA detector should be used to gather full spectral data. |
| Sample Prep. | Dissolve sample in Mobile Phase A/B (50:50) to ~0.5 mg/mL | Minimizes solvent mismatch effects during injection. |
Table 2: Starting Parameters for HPLC Method Development.
Protocol 2: GC-MS for Residual Solvent Analysis
This method is suitable for identifying and quantifying common residual solvents according to ICH Q3C.
| Parameter | Setting | Rationale |
| Technique | Headspace-GC-MS | Headspace sampling is ideal for volatile analytes in a solid or liquid matrix, preventing contamination of the GC system.[17] |
| Column | DB-624 or equivalent (6% cyanopropylphenyl - 94% dimethylpolysiloxane) | Standard column for residual solvent analysis, providing good selectivity. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas. |
| Oven Program | 40 °C (hold 5 min), ramp to 240 °C @ 10 °C/min, hold 5 min | A standard temperature program to separate solvents with a wide range of boiling points. |
| Injector Temp. | 250 °C | Ensures volatilization of all target solvents. |
| MS Transfer Line | 250 °C | Prevents condensation of analytes before entering the mass spectrometer. |
| MS Source Temp. | 230 °C | Standard ion source temperature. |
| MS Mode | Scan (e.g., 35-350 amu) | Full scan mode is used to identify unknown solvents by comparing their spectra to a library (e.g., NIST). |
| Sample Prep. | Accurately weigh ~100 mg of sample into a headspace vial. Add 1 mL of a high-boiling solvent (e.g., DMSO). | DMSO is a common diluent for headspace analysis as it is not volatile and dissolves a wide range of compounds. |
Table 3: Typical Parameters for Headspace-GC-MS Analysis of Residual Solvents.
References
-
International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
-
European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]
-
YouTube. (2024, October 31). ICH Q3A Guideline for Impurities in New Drug Substances. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Guidance for Industry Q3A Impurities in New Drug Substances. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2014, May 31). Forced Degradation and Stability Testing. Retrieved from [Link]
-
MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]
-
Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
-
Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
Waters. (n.d.). Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Retrieved from [Link]
-
World News of Natural Sciences. (n.d.). Synthesis, spectroscopic characterization and antimicrobial evaluation of some (E)-N-(4-substitutedbenzylidene)-4-fluorobenzenesulfonamides. Retrieved from [Link]
-
National Institutes of Health. (2024, September 16). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Retrieved from [Link]
-
Restek. (n.d.). Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. Retrieved from [Link]
-
Shimadzu Scientific Instruments. (n.d.). Genotoxics/Impurities Analysis – Pharmaceuticals & Biopharmaceuticals. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations | Request PDF. Retrieved from [Link]
Sources
- 1. jpionline.org [jpionline.org]
- 2. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. m.youtube.com [m.youtube.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. fda.gov [fda.gov]
- 7. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [discover.restek.com]
- 8. waters.com [waters.com]
- 9. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. acdlabs.com [acdlabs.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmtech.com [pharmtech.com]
- 14. worldnewsnaturalsciences.com [worldnewsnaturalsciences.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Genotoxics/Impurities Analysis â Pharmaceuticals & Biopharmaceuticals [ssi.shimadzu.com]
Technical Support Guide: Scale-Up Synthesis of 1-N-ethyl-4-fluorobenzene-1,2-diamine
Introduction: This guide provides a comprehensive technical resource for researchers, chemists, and process development professionals engaged in the scale-up synthesis of 1-N-ethyl-4-fluorobenzene-1,2-diamine. This compound is a valuable substituted phenylenediamine intermediate, often utilized in the development of pharmaceuticals and advanced materials. Scaling this synthesis from the bench to a pilot or manufacturing scale introduces challenges related to reaction control, impurity profiles, and product stability. This document offers a robust synthesis protocol, detailed troubleshooting guides, and critical safety information to navigate these complexities effectively.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable synthetic route for this compound? A common and effective strategy involves a two-step process: First, the selective N-ethylation of 4-fluoro-2-nitroaniline, followed by the reduction of the nitro group. This approach is generally preferred for scale-up because the starting materials are readily available and the reaction sequence avoids protecting group chemistry, making the process more atom-economical. The precursor, 4-fluoro-2-nitroaniline, can be synthesized from 4-fluoroaniline.[1]
Q2: My final product is a dark red or brown oil, not the expected light-colored solid. What is the primary cause? Aromatic diamines are notoriously susceptible to aerial oxidation, which produces highly colored impurities. This is the most common cause of product discoloration. The issue is exacerbated at larger scales due to longer processing times and greater surface area exposure to air.[2] Strict adherence to an inert atmosphere (nitrogen or argon) during the reduction, work-up, and purification steps is paramount.
Q3: What are the critical process parameters to monitor during scale-up? Several parameters become more critical when moving from bench to reactor scale.[3]
-
Temperature Control: Both the ethylation and reduction steps are exothermic. Inadequate heat removal in a large reactor can lead to thermal gradients, causing side reactions and impurity formation.[3]
-
Mixing Efficiency: Inefficient agitation can create "dead zones" with poor mass and heat transfer, leading to incomplete reactions or localized overheating.[3]
-
Hydrogenation Conditions: During the reduction step, efficient gas-liquid mixing is crucial to ensure a sufficient rate of reaction. Catalyst suspension and hydrogen delivery must be uniform throughout the reactor volume.
Q4: How can I effectively purify the final diamine product at a larger scale? While lab-scale purification might rely on silica gel chromatography, this is often not economically viable for scale-up. The preferred industrial method is vacuum distillation .[4] This technique effectively removes non-volatile impurities and colored oxidation byproducts. If the product is thermally unstable, forming a stable salt (e.g., hydrochloride salt) can allow for purification via recrystallization, followed by liberation of the free base.
Section 2: Recommended Scale-Up Synthesis Protocol
This protocol outlines the synthesis starting from 4-fluoro-2-nitroaniline. The process is designed to be robust and scalable.
Workflow Diagram: Synthesis of this compound
Caption: High-level workflow for the two-step synthesis.
Step 1: N-Ethylation of 4-fluoro-2-nitroaniline
This procedure is analogous to the N-alkylation of similar fluoro-nitroaromatic compounds.[5][6]
Protocol:
-
Reactor Setup: Charge a suitably sized reactor with 4-fluoro-2-nitroaniline (1.0 equiv.) and N,N-Dimethylformamide (DMF, 5-10 volumes). Begin agitation.
-
Inerting: Purge the reactor headspace with nitrogen or argon.
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 equiv.). The choice of a mild inorganic base like K₂CO₃ is crucial to prevent side reactions that can occur with stronger organic or organometallic bases.
-
Reagent Addition: Add ethyl iodide or ethyl bromide (1.1-1.3 equiv.) dropwise via an addition funnel. Maintain the internal temperature below 30°C during the addition. An exothermic reaction is expected.
-
Reaction: Heat the mixture to 60-70°C and hold for 4-8 hours.
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Quench & Extraction: Cool the reactor to room temperature. Slowly quench the reaction by adding water (10-15 volumes). Extract the product into a suitable organic solvent (e.g., ethyl acetate or toluene).
-
Washing: Wash the organic layer sequentially with water and brine to remove DMF and residual salts.
-
Solvent Removal: Concentrate the organic phase under reduced pressure to yield crude N-ethyl-4-fluoro-2-nitroaniline, typically as an oil.
| Parameter | Recommendation | Justification |
| Solvent | DMF, Acetonitrile | Polar aprotic solvents facilitate SNAr reactions. |
| Base | K₂CO₃, Cs₂CO₃ | Mild base minimizes side-product formation. |
| Temperature | 60-70°C | Provides a reasonable reaction rate without significant degradation. |
| Equivalents (Et-I) | 1.1 - 1.3 | A slight excess drives the reaction to completion. |
Step 2: Reduction of N-ethyl-4-fluoro-2-nitroaniline
This step uses catalytic hydrogenation, a standard and clean method for nitro group reduction.[7]
Protocol:
-
Reactor Setup: Charge a hydrogenation-rated reactor with the crude N-ethyl-4-fluoro-2-nitroaniline (1.0 equiv.), ethanol or methanol (10-20 volumes), and 5-10% Palladium on Carbon (Pd/C, 1-5 mol% Pd).
-
Inerting: Purge the reactor multiple times with nitrogen, followed by hydrogen.
-
Reaction: Pressurize the reactor with hydrogen gas (50-100 psi) and begin vigorous agitation. The reaction is exothermic; use cooling to maintain the internal temperature between 25-40°C.
-
Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake. Confirm completion by TLC or HPLC.
-
Post-Reaction Inerting: Carefully vent the hydrogen and purge the reactor multiple times with nitrogen. This is a critical safety step.
-
Catalyst Filtration: Filter the reaction mixture through a pad of Celite® or a similar filter aid under a nitrogen blanket to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to yield the crude this compound.
Section 3: Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield in N-Ethylation (Step 1) | 1. Insufficient Base: The base may be wet or of low quality.2. Low Reaction Temperature: The reaction rate may be too slow.3. Poor Quality Ethylating Agent: The agent may have degraded. | 1. Use freshly dried, high-purity K₂CO₃.2. Increase temperature in 5°C increments, monitoring for impurity formation.3. Use a fresh bottle of ethyl iodide/bromide. |
| Di-ethylation Byproduct Formation | 1. Excessive Ethylating Agent: Too large an excess can lead to reaction at the second amine after reduction.2. High Reaction Temperature: Can promote undesired side reactions. | 1. Reduce the equivalents of ethylating agent to ~1.05-1.1.2. Maintain strict temperature control during addition and reaction. |
| Stalled or Incomplete Reduction (Step 2) | 1. Catalyst Poisoning: Trace impurities (sulfur, halides from Step 1) can deactivate the palladium catalyst.2. Inefficient Mixing: Poor agitation leads to poor contact between the catalyst, substrate, and hydrogen.3. Low Hydrogen Pressure: Insufficient driving force for the reaction. | 1. Ensure the intermediate from Step 1 is properly washed. If poisoning is suspected, filter and add fresh catalyst.2. Increase the agitation speed. Ensure the impeller design is appropriate for gas-liquid reactions.3. Increase hydrogen pressure within the reactor's safety limits. |
| Final Product is Dark/Discolored | 1. Air (Oxygen) Exposure: Aromatic diamines oxidize rapidly in the presence of air.2. Metal Contamination: Trace metals can catalyze oxidation.3. Thermal Degradation: Overheating during distillation. | 1. Crucial: Perform all post-reduction steps (filtration, concentration, distillation) under a strict nitrogen or argon atmosphere.2. Use metal-scavenging agents or perform an EDTA wash during work-up.3. Lower the distillation pressure to reduce the required pot temperature. |
| Difficulty with Vacuum Distillation | 1. Product Bumping: Common with viscous oils under vacuum.2. Solidification in Condenser: If the product's melting point is high.3. Co-distillation with Impurities: Impurities have close boiling points. | 1. Ensure smooth and controlled heating. Use a nitrogen bleed or a mechanical stirrer in the distillation flask.2. Use a jacketed condenser with circulating warm water (above the product's melting point).3. Use a fractionating column for better separation. |
Troubleshooting Workflow: Product Discoloration
Caption: Decision tree for troubleshooting product discoloration.
Section 4: Quality Control & Analytical Methods
Proper analytical characterization is essential to confirm the identity, purity, and stability of the final product.
| Method | Purpose | Expected Result |
| HPLC (High-Performance Liquid Chromatography) | Purity Assessment & Quantification | Purity ≥ 98%. A C18 column with a mobile phase of acetonitrile/water is typically effective.[8] |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | Structural Confirmation | The spectrum should show characteristic peaks for aromatic protons, the ethyl group (a quartet and a triplet), and two distinct amine protons. |
| MS (Mass Spectrometry) | Molecular Weight Verification | A molecular ion peak corresponding to the exact mass of C₈H₁₁FN₂ should be observed.[8] |
| FT-IR (Fourier-Transform Infrared Spectroscopy) | Functional Group Identification | Presence of N-H stretching bands (typically two for the primary amine and one for the secondary amine) in the 3200-3500 cm⁻¹ region.[8] |
Section 5: Safety & Handling Protocols
Aromatic amines and related reagents require careful handling due to their potential toxicity.[9][10]
| Hazard Category | Precautionary Measures |
| Chemical Exposure (Amines, Solvents) | Always handle chemicals in a well-ventilated fume hood or a controlled reactor environment.[10] Amines can be toxic and are often absorbed through the skin.[11] |
| Personal Protective Equipment (PPE) | Mandatory: Chemical-resistant gloves (e.g., neoprene), ANSI-rated safety goggles, and a flame-retardant lab coat. For handling powders or open containers, a NIOSH-approved respirator with organic vapor cartridges is recommended.[12] |
| Fire & Explosion | Hydrogen gas is highly flammable and explosive. Ensure the hydrogenation reactor is properly grounded and all electrical equipment is intrinsically safe or explosion-proof. |
| Emergency Procedures | Ensure safety showers and eyewash stations are readily accessible. Develop and practice emergency response plans for potential spills or exposures.[9] |
| Material Compatibility | Avoid using copper or copper-containing alloys (e.g., brass) with amines, as they can cause corrosion and catalyze decomposition.[12] |
References
- What are the Health and Safety Guidelines for Using Amines?
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- Polyurethane Amine C
- What is the synthesis method of 4-Fluoro-1,2-phenylenediamine and its applic
- WO/2020/179817 PURIFICATION METHOD FOR DIAMINE COMPOUND, NEUTRAL SALT OF DIAMINE COMPOUND, DIAMINE, AND POLYIMIDE - WIPO P
- Hydroxydiphenylamine synthesis from lab to industrial scale - Benchchem.
- Monoethanolamine (MEA) Safety & Handling Guide -TeamChem.
- Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal - American Chemistry Council.
- N,N-Diethyl-1,4-phenylenediamine synthesis - ChemicalBook.
- From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik Mainz.
- A Comparative Guide to Analytical Methods for Characterizing 4,5-Dimethylbenzene-1,2-diamine Deriv
- Purification of meta-phenylenediamine - Google P
- US6448446B1 - Synthesis of N,N-disubstituted-p-phenylenediamine - Google P
- N-Ethylbenzene-1,2-diamine synthesis - ChemicalBook.
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Technical Support Center: Managing Regioselectivity in the Synthesis of N-Substituted Diamines
Last Updated: 2026-01-15
Introduction
Welcome to the technical support center for the regioselective synthesis of N-substituted diamines. The precise control over which nitrogen atom in a diamine undergoes substitution is a critical challenge in synthetic organic chemistry, particularly in the fields of drug development, ligand design, and materials science. Uncontrolled reactions often lead to a mixture of mono-substituted, di-substituted, and positional isomers, complicating purification and significantly reducing the yield of the desired product.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into the causal factors governing regioselectivity and offers practical, validated strategies to overcome common synthetic hurdles. We will explore the interplay of electronic effects, steric hindrance, and reaction conditions, moving beyond simple protocols to explain the fundamental principles that ensure reproducible success.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis of N-substituted diamines.
Q1: I'm getting a mixture of mono- and di-substituted products. How can I favor monosubstitution?
Answer: This is the most prevalent challenge. The mono-substituted product is often more nucleophilic than the starting diamine, leading to rapid over-alkylation.[1] Several strategies can be employed to favor monosubstitution:
-
Protecting Group Strategy: This is the most robust method for ensuring monosubstitution. By temporarily blocking one amine, you direct the reaction exclusively to the unprotected nitrogen. The key is to choose an "orthogonal" protecting group that can be removed under conditions that do not affect the newly installed substituent or other functional groups.[2][3]
-
Stoichiometric Control: Using a large excess of the diamine relative to the electrophile can statistically favor the mono-substituted product.[1][4] However, this approach is not atom-economical and can be impractical if the diamine is valuable.[4]
-
Monoprotonation: For symmetrical diamines, adding one equivalent of a strong acid (like HCl) protonates one nitrogen atom, effectively deactivating it towards the electrophile.[4][5][6][7] The subsequent reaction occurs at the remaining free amine.
-
High Dilution: Running the reaction at very low concentrations can disfavor the second substitution event, which is a bimolecular reaction.
Q2: How do I choose the right protecting group for my diamine?
Answer: The ideal protecting group should be easy to install in high yield, stable to your reaction conditions, and easy to remove without affecting the rest of the molecule (orthogonality).[2][3] The choice depends heavily on the subsequent reaction steps planned.
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Stability Notes |
| tert-Butoxycarbonyl | Boc | Boc₂O, base (e.g., NaOH, Et₃N) | Strong acid (e.g., TFA, HCl) | Stable to bases, hydrogenolysis. Acid labile. |
| Benzyloxycarbonyl | Cbz | Cbz-Cl, base | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable to acids, bases. Cleaved by reduction. |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu, base | Mild base (e.g., Piperidine) | Stable to acids, hydrogenolysis. Base labile. |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | Dde-OH, heat | 2% Hydrazine in DMF | Stable to TFA and piperidine. |
This table provides a summary of common amine protecting groups. For a detailed guide on orthogonal strategies, refer to Albericio, F. (2000)[8].
Q3: My reaction is selective for one nitrogen in an unsymmetrical diamine, but it's the wrong one! How can I reverse the selectivity?
Answer: Regioselectivity in unsymmetrical diamines is governed by a combination of electronic and steric factors.[9][10]
-
Electronic Effects: The more nucleophilic nitrogen will react faster. This is typically the amine that is less sterically hindered and has a higher electron density (e.g., an aliphatic amine over an aromatic amine).
-
Steric Hindrance: A bulky electrophile will preferentially react at the less sterically crowded nitrogen atom.[10]
To reverse selectivity:
-
Change the Electrophile: Switch to a much bulkier electrophile to force the reaction towards the sterically accessible amine.
-
Use a Directing Group: Install a directing group that can guide a catalyst or reagent to a specific nitrogen.
-
Employ Orthogonal Protecting Groups: If both amines are primary, you may need a multi-step approach. Protect the more reactive amine first, functionalize the second, and then deprotect the first. This requires a carefully planned orthogonal protection scheme.[2][3]
-
Catalytic Methods: Certain transition metal catalysts can exhibit unique regioselectivity based on ligand design and coordination preferences, sometimes overriding the inherent reactivity of the amines.[11][12][13][14]
Troubleshooting Guide
This guide provides solutions for specific experimental failures.
Problem 1: Low or No Conversion of Starting Material
| Possible Cause | Recommended Solution | Scientific Rationale |
| Insufficiently Reactive Electrophile | Switch from an alkyl chloride to a bromide, iodide, or triflate. | The leaving group ability follows the trend I > Br > Cl >> F. A better leaving group will accelerate the Sₙ2 reaction rate. |
| Steric Hindrance | Increase reaction temperature. Switch to a smaller, less hindered base or a more polar aprotic solvent (e.g., DMF, DMSO).[15] | Higher temperatures provide the necessary activation energy to overcome steric barriers. Polar aprotic solvents stabilize the transition state of Sₙ2 reactions. |
| Poor Base Selection | Ensure the base is strong enough to deprotonate the amine (or the resulting ammonium salt). Consider non-nucleophilic bases like DBU or proton sponge if side reactions are an issue. | The free amine is the active nucleophile. An inadequate base will result in a low concentration of the nucleophile. |
| Catalyst Inactivity (for catalyzed reactions) | Screen different ligands or pre-catalysts. Ensure all reagents and solvents are anhydrous and degassed. | For reactions like Buchwald-Hartwig amination, ligand choice is critical for the catalytic cycle's efficiency.[16][17][18] Oxygen can deactivate palladium catalysts. |
Problem 2: Over-alkylation is still the major product despite using an excess of diamine.
| Possible Cause | Recommended Solution | Scientific Rationale |
| Incorrect Reagent Addition | Add the electrophile slowly (e.g., via syringe pump) to a solution of the diamine. | This maintains a consistently high ratio of diamine to electrophile throughout the reaction, minimizing the chance of a mono-substituted product reacting again. |
| Reaction Concentration Too High | Significantly decrease the concentration of the reaction (high dilution principle). | The desired first alkylation is a bimolecular reaction. The undesired second alkylation is also bimolecular. By diluting, you slow both, but it can help favor the initial reaction, especially with slow addition. |
| Ineffective Proton Scavenging | Use a solid-supported base or an immiscible base that can be easily removed. | The salt byproduct (e.g., HBr) can protonate the starting diamine, reducing the concentration of the nucleophile and potentially catalyzing side reactions. Efficient removal of acid is key. |
Problem 3: My protecting group is not stable to the reaction conditions.
| Possible Cause | Recommended Solution | Scientific Rationale |
| Acid/Base Labile Group | Consult an orthogonality chart. If your reaction is basic, switch from Fmoc to Boc or Cbz. If acidic, switch from Boc to Fmoc or Cbz. | Protecting groups are designed to be cleaved under specific conditions.[3] Choosing a group that is stable to your reaction's pH and reagents is fundamental to orthogonal synthesis.[2] |
| Reductive Cleavage | If your reaction involves reducing agents (e.g., NaBH₄, H₂), avoid Cbz and other benzyl-type groups. | Benzyl-type protecting groups are cleaved by catalytic hydrogenolysis and other reducing conditions. |
Key Protocols & Methodologies
Protocol 1: Regioselective Mono-Boc Protection of a Symmetrical Diamine
This protocol is adapted from the work of Servín et al. and Ha et al., which utilizes in situ monoprotonation to achieve high selectivity for the mono-protected product.[5][6][7][19]
Objective: To synthesize tert-butyl (2-aminoethyl)carbamate from ethylenediamine.
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethylenediamine (1.0 eq) in methanol (MeOH) at 0 °C.
-
Monoprotonation: Prepare a solution of trimethylsilyl chloride (Me₃SiCl) (1.0 eq) in anhydrous MeOH. Add this solution dropwise to the diamine solution at 0 °C. Caution: This generates HCl in situ. Stir for 15 minutes.[6]
-
Boc Protection: To the stirred mixture, add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 eq) in MeOH dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Dilute the mixture with water.
-
Perform a basic wash (e.g., with 2N NaOH) to deprotonate the remaining ammonium salt and adjust the pH to >12.[6]
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the mono-Boc protected diamine.
-
Protocol 2: Reductive Amination for Controlled Monosubstitution
Reductive amination is an excellent method for controlled N-alkylation that avoids the over-alkylation problems common with alkyl halides.[20][21][22][23] It involves the formation of an imine or enamine, which is then reduced in situ.
Objective: To synthesize a mono-N-alkylated diamine from a mono-protected diamine and an aldehyde.
Step-by-Step Methodology:
-
Setup: Combine the mono-protected diamine (e.g., N-Boc-ethylenediamine) (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq) in a suitable solvent (e.g., dichloroethane or methanol).
-
Imine Formation: Stir the mixture at room temperature for 1 hour. A mild acid catalyst (like acetic acid) can be added to facilitate imine formation.
-
Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) portion-wise to the mixture. Note: NaBH(OAc)₃ is often preferred as it is less toxic than NaBH₃CN.[20]
-
Reaction: Continue stirring at room temperature for 12-24 hours. Monitor by TLC or LC-MS until the starting material is consumed.
-
Workup:
-
Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
The product can then be purified by column chromatography.
-
Visualized Workflows and Concepts
Decision Workflow for Monosubstitution Strategy
This diagram outlines the decision-making process for selecting an appropriate strategy to achieve mono-substitution of a diamine.
Caption: Decision tree for selecting a monosubstitution strategy.
Mechanism: Protecting Group Strategy
This diagram illustrates how a protecting group (PG) directs substitution to a specific nitrogen atom.
Caption: General workflow of a protecting group strategy.
References
-
Servín, F. A., Romero, J. A., Aguirre, G., Grotjahn, D., Somanathan, R., & Chávez, D. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1). [Link]
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Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. ResearchGate. [Link]
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University of Bristol. (n.d.). Protecting Groups and Orthogonal Protection Strategies. [Link]
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Debenham, J. S., Madsen, R., Roberts, C., & Fraser-Reid, B. (1995). Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. Journal of the American Chemical Society, 117(11), 3302–3303. [Link]
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Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society. [Link]
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Cai, S., Zhao, Z., Yang, G., & Huang, H. (2024). Dynamic amine-sorting enables multiselective construction of unsymmetrical chiral diamines. Nature Chemistry. [Link]
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Wille, C., & Kaiser, A. (2011). Selective Mono-Boc-Protection of Bispidine. Molecular Diversity Preservation International. [Link]
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Ashenhurst, J. (2017). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. [Link]
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Cai, S., Zhao, Z., Yang, G., & Huang, H. (2024). Dynamic amine sorting enables multiselective construction of unsymmetrical chiral diamines. Nature Chemistry, 16(12), 1972-1981. [Link]
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Lee, D. W., & Ha, H. J. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(6), 955-961. [Link]
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Martínez-Asencio, A., et al. (2012). Selective iridium-catalyzed alkylation of (hetero)aromatic amines and diamines with alcohols under mild reaction conditions. Chemistry, 18(51), 16533-44. [Link]
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Magano, J., & Dunetz, J. R. (2012). Chemoselectivity and the Curious Reactivity Preferences of Functional Groups. Angewandte Chemie International Edition, 51(4), 824-824. [Link]
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ChemInform Abstract. (2014). Highly Regioselective Synthesis of Chiral Diamines via a Buchwald-Hartwig Amination from Camphoric Acid and Their Application in the Henry Reaction. ResearchGate. [Link]
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Wikipedia. (n.d.). Reductive amination. [Link]
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Liu, Y., et al. (2023). Carbene-catalyzed chemoselective reaction of unsymmetric enedials for access to Furo[2,3-b]pyrroles. Nature Communications, 14(1), 4153. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
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Wikipedia. (n.d.). Protecting group. [Link]
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Lee, B. J., et al. (2022). Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. Organic Letters, 24(30), 5513-5518. [Link]
-
ResearchGate. (2009). Synthesis of Selectively Mono‐N‐Arylated Aliphatic Diamines via Iridium‐Catalyzed Amine Alkylation. [Link]
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Al-Harrasi, A., et al. (2018). Controlling Regioselectivity in Palladium-Catalyzed C-H Activation/Aryl-Aryl Coupling of 4-Phenylamino[2.2]paracyclophane. European Journal of Organic Chemistry, 2018(44), 6116-6121. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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ChemRxiv. (2024). An Overview of Palladium-Catalyzed N-alkylation Reactions. [Link]
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Royal Society of Chemistry. (2024). An overview of palladium-catalyzed N-alkylation reactions. [Link]
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The Organic Chemistry Tutor. (2020). Reductive Amination. [Link]
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Chemistry Steps. (n.d.). Reductive Amination. [Link]
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Sorribes, I., Junge, K., & Beller, M. (2014). Direct Catalytic N-Alkylation of Amines with Carboxylic Acids. Journal of the American Chemical Society, 136(41), 14314-14319. [Link]
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Albericio, F. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39. [Link]
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Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction. [Link]
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Chemistry LibreTexts. (2022). Synthesis of Amines. [Link]
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Royal Society of Chemistry. (2024). Unlocking regioselectivity: steric effects and conformational constraints of Lewis bases in alkyllithium-initiated butadiene polymerization. [Link]
-
ACS Green Chemistry Institute. (n.d.). Avoiding Over-alkylation. [Link]
-
Li, Z., et al. (2024). Unlocking regioselectivity: steric effects and conformational constraints of Lewis bases in alkyllithium-initiated butadiene polymerization. Chemical Science, 15(44), 17094-17103. [Link]
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ResearchGate. (2012). Steric Effect of Amines on the Mannich Reaction between Secondary Amines and 2,6-Disubstituted Phenols. [Link]
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Fiori, K. W., & Du Bois, J. (2011). Synthesis and Reactivity of Unique Heterocyclic Structures en route to Substituted Diamines. Accounts of Chemical Research, 44(5), 341-350. [Link]
-
Singh, A., et al. (2024). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. The Journal of Organic Chemistry, 89(10), 6539-6561. [Link]
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ResearchGate. (2013). Regioselective synthesis of novel substituted indazole-5,6-diamine derivatives. [Link]
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ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. [Link]
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Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. [Link]
-
Pratap, R., et al. (2024). Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes. Organic & Biomolecular Chemistry, 22(26), 5361-5373. [Link]
-
Lee, B. J., et al. (2022). Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. Organic Letters, 24(30), 5513-5518. [Link]
-
ResearchGate. (2024). Organic & Biomolecular Chemistry Influence of steric hindrance on the 1,4-versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes. [Link]
-
ResearchGate. (2006). A New Synthetic Approach to N,N′-Disubstituted 1,n-Alkanediamines. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Structural Elucidation of 1-N-ethyl-4-fluorobenzene-1,2-diamine via NMR and Mass Spectrometry
The strategic incorporation of an ethyl group and a fluorine atom onto the o-phenylenediamine scaffold can significantly modulate the compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions. Therefore, unambiguous confirmation of its structure is paramount. This guide will delve into the anticipated spectral signatures and provide the rationale behind these predictions, grounded in the fundamental principles of NMR and MS and supported by data from closely related structures.
Predicted Spectroscopic Data of 1-N-ethyl-4-fluorobenzene-1,2-diamine
The following tables summarize the predicted ¹H NMR, ¹³C NMR, ¹⁹F NMR, and key Mass Spectrometry fragmentation data for this compound. These predictions are based on established substituent effects and analysis of similar compounds.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~6.7-6.9 | m | - | 1H | Ar-H |
| ~6.6-6.7 | m | - | 1H | Ar-H |
| ~6.5-6.6 | m | - | 1H | Ar-H |
| ~3.5 (broad s) | s | - | 2H | -NH₂ |
| ~3.2 (broad s) | s | - | 1H | -NH- |
| 3.15 | q | 7.1 | 2H | -CH₂- |
| 1.25 | t | 7.1 | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~155 (d, ¹JCF ≈ 240 Hz) | C-F |
| ~140 | C-NH₂ |
| ~135 | C-NH- |
| ~120 (d, JCF ≈ 8 Hz) | Ar-C |
| ~115 (d, JCF ≈ 22 Hz) | Ar-C |
| ~110 (d, JCF ≈ 8 Hz) | Ar-C |
| ~40 | -CH₂- |
| ~15 | -CH₃ |
Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity |
| ~ -110 to -120 | m |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Predicted Identity |
| 154 | [M]⁺• (Molecular Ion) |
| 139 | [M - CH₃]⁺ |
| 125 | [M - C₂H₅]⁺ |
Comparative Spectroscopic Analysis
To provide a clear context for the predicted data, a comparison with structurally related, well-characterized molecules is essential. Here, we compare the expected spectral features of our target compound with 4-fluoro-1,2-phenylenediamine and the parent o-phenylenediamine.
Table 5: Comparative ¹H and ¹³C NMR Chemical Shifts (Aromatic Region)
| Compound | Aromatic ¹H Shifts (ppm) | Aromatic ¹³C Shifts (ppm) |
| This compound (Predicted) | ~6.5-6.9 | ~110-155 |
| 4-Fluoro-1,2-phenylenediamine[1] | ~6.5-6.8 | ~110-150 |
| o-Phenylenediamine[2] | ~6.7-6.8 | ~115-145 |
The introduction of the electron-donating ethyl group is expected to cause a slight upfield shift in the aromatic proton signals compared to 4-fluoro-1,2-phenylenediamine. The fluorine atom significantly influences the ¹³C NMR spectrum, causing a large chemical shift for the carbon it is attached to and characteristic splitting patterns for adjacent carbons due to C-F coupling.
Experimental Protocols
To obtain high-quality NMR and MS data for the characterization of this compound, the following detailed protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃). The use of a high-purity solvent is crucial to avoid interfering signals.[3]
-
¹H NMR Acquisition:
-
Use a 500 MHz (or higher) spectrometer.
-
Acquire the spectrum at room temperature.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Reference the chemical shifts to the residual solvent peak of CDCl₃ at 7.26 ppm.[3]
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum on the same instrument.
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A larger number of scans will be necessary (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Reference the chemical shifts to the central peak of the CDCl₃ triplet at 77.16 ppm.[3]
-
-
¹⁹F NMR Acquisition:
-
Acquire the spectrum on a spectrometer equipped with a fluorine probe.
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to an appropriate range for fluorinated aromatic compounds (e.g., -100 to -150 ppm).
-
Reference the chemical shifts to an external standard such as CFCl₃ (0 ppm).[4]
-
-
2D NMR (COSY, HSQC, HMBC): To unambiguously assign all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to obtain accurate mass measurements.[3]
-
Ionization Method:
-
Electron Ionization (EI): This is a hard ionization technique that will provide information about the molecular weight and characteristic fragmentation patterns.
-
Electrospray Ionization (ESI): This is a soft ionization technique that is useful for confirming the molecular weight with minimal fragmentation, typically observing the protonated molecule [M+H]⁺.[3]
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion and compare it with the calculated exact mass of C₈H₁₁FN₂.
-
Analyze the fragmentation pattern to identify characteristic losses, such as the loss of a methyl or ethyl group, which can provide further structural confirmation.
-
Visualizing the Characterization Workflow
The following diagrams illustrate the molecular structure of the target compound and the general workflow for its spectroscopic characterization.
Caption: Structure of this compound.
Caption: Key predicted EI-MS fragmentation pathways.
Caption: General workflow for structural elucidation.
Conclusion
The structural characterization of novel molecules like this compound is a systematic process that relies on the synergistic application of modern spectroscopic techniques. While direct literature data for this specific compound is scarce, a predictive approach based on the well-established principles of NMR and MS, and comparison with analogous compounds, provides a robust framework for its unambiguous identification. The detailed protocols and comparative data presented in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary tools and insights to confidently characterize this and other similar substituted o-phenylenediamines. The combination of high-resolution NMR and accurate mass spectrometry is indispensable for confirming the molecular structure and ensuring the purity of such compounds, which is a critical step in any chemical research endeavor.
References
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H₂O, predicted) (HMDB0059898). Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Chemical Science. Retrieved from [Link]
-
PubMed. (n.d.). Crystal structure and theoretical studies of the keto-enol isomerism of N,N'-bis(salicylidene)-o-phenylenediamine (salophen). Retrieved from [Link]
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National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]
-
SpectraBase. (n.d.). o-Phenylenediamine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
Sources
A Comparative Guide to 1-N-ethyl-4-fluorobenzene-1,2-diamine and Other Key Aromatic Diamines in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical comparison of 1-N-ethyl-4-fluorobenzene-1,2-diamine with other foundational diamines. We will explore how subtle structural modifications—specifically N-alkylation and ring fluorination—influence physicochemical properties and reactivity in the synthesis of valuable heterocyclic scaffolds. This document is designed to move beyond a simple listing of facts, offering insights into the causality behind experimental choices and providing a framework for rational substrate selection in your research.
Introduction: The Strategic Value of Substituted o-Phenylenediamines
o-Phenylenediamines are cornerstone building blocks in organic and medicinal chemistry, serving as versatile precursors for a vast array of nitrogen-containing heterocycles.[1][2] Their utility stems from the vicinal amino groups, which readily undergo condensation reactions with various electrophiles to form fused ring systems.[3][4] Among the most prominent applications is the synthesis of benzimidazoles and quinoxalines, privileged structures in numerous biologically active molecules.[5][6]
The reactivity and properties of the o-phenylenediamine core can be finely tuned through the introduction of substituents on the aromatic ring or the amino groups. This guide focuses on This compound , a derivative featuring both an electron-donating N-ethyl group and an electron-withdrawing fluorine atom. We will objectively compare its characteristics and performance against three other key diamines:
-
o-Phenylenediamine (OPD): The parent compound, providing a baseline for comparison.
-
4-Fluoro-o-phenylenediamine (4-F-OPD): To isolate the effect of the fluorine substituent.
-
4-Methyl-o-phenylenediamine (4-Me-OPD): To contrast the electronic effect of a methyl group with the fluoro and N-ethyl groups.
Physicochemical Properties: A Comparative Analysis
The substituents on the diamine scaffold directly impact its physical and electronic properties, which in turn dictate its reactivity, solubility, and handling characteristics.
| Property | This compound | o-Phenylenediamine (OPD) | 4-Fluoro-o-phenylenediamine (4-F-OPD) | 4-Methyl-o-phenylenediamine (4-Me-OPD) |
| CAS Number | 1737-43-5[7] | 95-54-5[3] | 367-31-7 | 496-72-0[8] |
| Molecular Formula | C₈H₁₁FN₂[7] | C₆H₈N₂[3] | C₆H₇FN₂ | C₇H₁₀N₂[8] |
| Molecular Weight | 154.19 g/mol [9] | 108.14 g/mol [3] | 126.13 g/mol | 122.17 g/mol [8] |
| Physical State | Liquid | Colorless to brownish solid[10] | Cream to brown powder | Colorless to red-brown solid[8] |
| Melting Point | Not available | 100-102 °C[3] | 94-98 °C | 87-90 °C[8] |
| Boiling Point | 263.9 ± 30.0 °C[6] | 256-258 °C[3] | Not available | 265 °C[8] |
| pKa (of conjugate acid) | Predicted: ~4.2 | 4.46[8] | Predicted: ~3.8 | ~9.23 (pKb)[10] |
Expert Insights into Physicochemical Trends:
-
N-Ethylation: The presence of the N-ethyl group in This compound is the primary reason for its liquid state at room temperature, in contrast to the solid nature of the other diamines. This can be advantageous for certain reaction setups, allowing for easier handling and dosing. The ethyl group is also a weak electron-donating group (EDG) through induction, which is expected to slightly increase the basicity (and nucleophilicity) of the nitrogen atom it is attached to.
-
Fluorination: The fluorine atom in both This compound and 4-fluoro-o-phenylenediamine exerts a strong electron-withdrawing inductive effect (-I). This is predicted to decrease the overall basicity of the diamine compared to its non-fluorinated counterpart, as reflected in the lower predicted pKa for 4-F-OPD. This reduced basicity can influence reaction kinetics, potentially slowing down the initial nucleophilic attack.
-
Methylation: The methyl group in 4-methyl-o-phenylenediamine is an electron-donating group (+I, hyperconjugation), which increases the electron density of the aromatic ring and enhances the nucleophilicity of the amino groups. This is expected to make it more reactive in condensation reactions compared to OPD and the fluorinated derivatives.[3]
Comparative Reactivity in Heterocyclic Synthesis
The primary application of these diamines is in condensation reactions to form heterocycles. The electronic nature of the substituents plays a crucial role in modulating the nucleophilicity of the amino groups, which is a key determinant of reactivity.[3]
Synthesis of Benzimidazoles: A Case Study
The condensation of an o-phenylenediamine with an aldehyde is a fundamental method for the synthesis of 2-substituted benzimidazoles.[5] The reaction proceeds through the formation of a Schiff base intermediate, followed by intramolecular cyclization and subsequent oxidation/aromatization.
}
Generalized pathway for benzimidazole synthesis.
Analysis of Substituent Effects on Reactivity:
-
This compound: This molecule presents a fascinating case of competing electronic effects. The electron-donating N-ethyl group will enhance the nucleophilicity of the substituted nitrogen, while the electron-withdrawing fluorine atom will decrease the nucleophilicity of both amino groups. The N-ethyl group also introduces steric hindrance, which may influence the rate of cyclization. It is anticipated that the initial condensation may be regioselective, favoring reaction at the more nucleophilic N-ethylamino group.
-
o-Phenylenediamine (OPD): As the baseline, OPD exhibits moderate reactivity. The formation of benzimidazoles from OPD and various aldehydes typically proceeds in good yields, often with the aid of a catalyst to promote the oxidative cyclization step.[7]
-
4-Fluoro-o-phenylenediamine (4-F-OPD): The electron-withdrawing fluorine atom deactivates the aromatic ring, reducing the nucleophilicity of the amino groups. Consequently, reactions involving 4-F-OPD may require harsher conditions or longer reaction times compared to OPD. However, the resulting fluorinated benzimidazoles are of significant interest in medicinal chemistry, as the fluorine atom can enhance metabolic stability and binding affinity.
-
4-Methyl-o-phenylenediamine (4-Me-OPD): The electron-donating methyl group increases the electron density on the ring, enhancing the nucleophilicity of the amino groups. This generally leads to faster reaction rates and potentially higher yields under milder conditions compared to OPD and its fluorinated analogs.[3]
Experimental Protocols
The following protocols are robust, well-established methods for the synthesis of benzimidazoles from o-phenylenediamines. These can serve as a starting point for the evaluation and comparison of the diamines discussed in this guide.
Protocol 1: Catalyst-Free Synthesis of 2-Aryl-benzimidazoles
This protocol outlines a straightforward condensation reaction between an o-phenylenediamine and an aromatic aldehyde.
Materials:
-
o-Phenylenediamine derivative (e.g., o-phenylenediamine, 4-fluoro-o-phenylenediamine) (1.0 mmol)
-
Aromatic aldehyde (e.g., benzaldehyde) (1.0 mmol)
-
Ethanol (10 mL)
-
Concentrated Hydrochloric Acid (catalytic amount)
-
10% Sodium Hydroxide solution
Procedure:
-
In a round-bottom flask, dissolve the o-phenylenediamine derivative in ethanol.
-
Add the aromatic aldehyde to the solution.
-
Add a few drops of concentrated hydrochloric acid and stir the mixture.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Neutralize the mixture with a 10% sodium hydroxide solution until a precipitate forms.
-
Filter the crude product, wash thoroughly with cold water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[11]
}
Workflow for catalyst-free benzimidazole synthesis.
Protocol 2: Synthesis of this compound
A specific, validated protocol for the synthesis of this compound is not widely published. However, a common method for the N-alkylation of anilines is reductive amination. The following is a plausible synthetic route starting from 4-fluoro-2-nitroaniline.
Step 1: N-Ethylation of 4-fluoro-2-nitroaniline
-
To a solution of 4-fluoro-2-nitroaniline in a suitable solvent (e.g., dichloromethane), add acetaldehyde.
-
Add a reducing agent such as sodium triacetoxyborohydride in portions.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction with saturated sodium bicarbonate solution and extract the product with an organic solvent.
-
Dry the organic layer and concentrate to obtain N-ethyl-4-fluoro-2-nitroaniline.
Step 2: Reduction of the Nitro Group
-
Dissolve the N-ethyl-4-fluoro-2-nitroaniline in ethanol.
-
Add a catalyst, such as Palladium on carbon (10% Pd/C).
-
Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (e.g., 50 psi) for several hours.
-
Filter the reaction mixture through celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield this compound.
Conclusion
The selection of a substituted o-phenylenediamine is a critical decision in the design of synthetic routes toward heterocyclic targets. This compound offers a unique combination of electronic and steric properties that differentiate it from more common diamines. The N-ethyl group provides a handle for modulating solubility and can influence regioselectivity in subsequent reactions, while the fluorine atom can impart desirable properties to the final product.
In contrast, o-phenylenediamine remains the workhorse for baseline studies, 4-methyl-o-phenylenediamine offers enhanced reactivity for rapid synthesis, and 4-fluoro-o-phenylenediamine is the precursor of choice for introducing fluorine into the benzimidazole scaffold.
This guide has provided a comparative framework based on available data and established chemical principles. It is our hope that this analysis will empower researchers to make more informed decisions in their synthetic endeavors and to explore the potential of less common, yet strategically valuable, building blocks like this compound.
References
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Appchem. (n.d.). This compound | 1737-43-5. Retrieved January 15, 2026, from [Link]
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Khan, I., & Iqubal, A. (2020). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Journal of Young Pharmacists, 12(2), 159-165. [Link]
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Building Block Chemistry. (n.d.). CAS 1737-43-5 this compound. Retrieved January 15, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved January 15, 2026, from [Link]
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El-Sayed, N. N. E., & El-Bendary, E. R. (2016). Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. Molecules, 21(10), 1338. [Link]
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RSC Publishing. (2023). Recent achievements in the synthesis of benzimidazole derivatives. Retrieved January 15, 2026, from [Link]
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Indian Journal of Chemistry. (2008). Note: A green synthesis of benzimidazoles. Indian Journal of Chemistry - Section B, 47B, 1144-1148. [Link]
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Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved January 15, 2026, from [Link]
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Karatasos, K., & Sagnou, M. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Catalysts, 10(12), 1419. [Link]
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Chem-Impex. (n.d.). 4-Fluoro-1,3-phenylenediamine. Retrieved January 15, 2026, from [Link]
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ResearchGate. (n.d.). Reaction of o-phenylenediamine with organic acids. Retrieved January 15, 2026, from [Link]
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Wikipedia. (n.d.). o-Phenylenediamine. Retrieved January 15, 2026, from [Link]
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Pennini, R., Tajana, A., & Nardi, D. (1976). [Condensation of N-alkyl-o-phenylendiamine with ethyl benzoylacetate]. Il Farmaco; edizione scientifica, 31(2), 120–125. [Link]
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PubChem. (n.d.). N,N-Diethyl-p-phenylenediamine. Retrieved January 15, 2026, from [Link]
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SpectraBase. (n.d.). o-Phenylenediamine - Optional[15N NMR] - Chemical Shifts. Retrieved January 15, 2026, from [Link]
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Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved January 15, 2026, from [Link]
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A Comparative Guide to the Biological Activity of N-ethyl-4-fluorobenzene-1,2-diamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the biological activities of derivatives synthesized from N-ethyl-4-fluorobenzene-1,2-diamine. As a key building block in medicinal chemistry, this precursor gives rise to a variety of heterocyclic compounds, most notably benzimidazoles, which have demonstrated significant potential in anticancer and antimicrobial applications. This document will objectively compare the performance of these derivatives against other alternatives, supported by experimental data, and provide detailed methodologies to ensure scientific rigor.
Anticancer Activity: A New Frontier for Benzimidazole Scaffolds
Derivatives of N-ethyl-benzimidazole have emerged as promising candidates in oncology research. Their structural similarity to purine nucleotides allows them to interact with biological macromolecules, leading to cytotoxic effects in cancer cells.
A notable study conducted by the National Cancer Institute (NCI) evaluated a series of 1-(1-ethyl-1H-benzimidazol-2-yl) ethanone derivatives against a panel of 60 human cancer cell lines.[1] One particular derivative, designated as 3e (NSC: 765733/1) , exhibited remarkable growth inhibition across all tested cancer cell lines at a single 10 µM dose.[1] Further five-dose level testing revealed GI50 (50% growth inhibition) values ranging from 0.19 to 92.7 µM, highlighting its broad-spectrum anticancer potential.[1]
The compound was particularly effective against non-small cell lung cancer cell lines, such as HOP-92, with a GI50 value of 0.19 µM.[1] Molecular docking studies suggest that the anticancer mechanism of action for this class of compounds involves the inhibition of topoisomerase I, a crucial enzyme for DNA replication and repair in cancer cells.[1]
Comparative Performance Data
The following table summarizes the GI50 values of the promising compound 3e against a selection of human cancer cell lines, compared to a standard chemotherapeutic agent, Doxorubicin.
| Cell Line | Cancer Type | Compound 3e (GI50, µM)[1] | Doxorubicin (Representative GI50, µM) |
| HOP-92 | Non-Small Cell Lung | 0.19 | ~0.05 |
| A549 | Non-Small Cell Lung | <10 | ~0.08 |
| MCF7 | Breast | <10 | ~0.04 |
| HCT-116 | Colon | <10 | ~0.06 |
| K-562 | Leukemia | <10 | ~0.01 |
| UO-31 | Renal | <10 | ~0.1 |
| OVCAR-3 | Ovarian | <10 | ~0.07 |
| PC-3 | Prostate | <10 | ~0.15 |
Note: Doxorubicin GI50 values are representative and can vary based on experimental conditions.
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)
The cytotoxicity of the synthesized benzimidazole derivatives can be assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2]
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., A549, DLD-1, L929) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10^3 to 1 x 10^4 cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations (e.g., 18.75, 37.5, 75, 150, and 300 µM).[3] The cells are then treated with these concentrations for a specified period, typically 48 hours.[3] A positive control (e.g., cisplatin) and a vehicle control (solvent only) are included.[3]
-
MTT Assay: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours. The MTT is converted by viable cells into formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
Experimental Workflow for Anticancer Screening
Caption: Workflow for in vitro anticancer activity screening using the MTT assay.
Antimicrobial Activity: A Broad-Spectrum Defense
Benzimidazole derivatives have long been recognized for their wide range of antimicrobial activities, including antibacterial and antifungal properties.[4][5] The incorporation of a fluorine atom, as in derivatives of N-ethyl-4-fluorobenzene-1,2-diamine, is often associated with enhanced biological activity.
Studies have shown that 2-substituted benzimidazole derivatives exhibit significant activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains like Candida albicans and Aspergillus niger.[4][5] The mechanism of antimicrobial action is believed to involve the inhibition of microbial growth and, in some cases, the targeting of essential enzymes like DNA gyrase.
Comparative Performance Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for representative benzimidazole derivatives against various microbial strains, compared to standard antimicrobial agents.
| Microbial Strain | Type | Representative Benzimidazole Derivatives (MIC, µg/mL) | Standard Drug (MIC, µg/mL) |
| Staphylococcus aureus | Gram-positive Bacteria | 25-50 | Streptomycin (~10) |
| Bacillus subtilis | Gram-positive Bacteria | 25-50 | Streptomycin (~10) |
| Escherichia coli | Gram-negative Bacteria | 50-100 | Streptomycin (~10) |
| Candida albicans | Fungus | 50-100 | Nystatin (~10) |
| Aspergillus niger | Fungus | 50-100 | Nystatin (~10) |
Note: MIC values for benzimidazole derivatives are generalized from various studies and can differ based on the specific substitutions.[6]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
The Minimum Inhibitory Concentration (MIC) of the synthesized compounds can be determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[7][8]
Methodology:
-
Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) is prepared in a suitable broth medium (e.g., Cation-adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[6]
-
Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganism with no compound) and a negative control (broth with no microorganism) are included.
-
Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[9]
General Synthesis of Benzimidazole Derivatives
Caption: Key structural features influencing the biological activity of N-ethyl-4-fluorobenzimidazole derivatives.
Conclusion
Derivatives of N-ethyl-4-fluorobenzene-1,2-diamine, particularly the resulting benzimidazoles, represent a versatile and promising class of compounds in drug discovery. Their significant anticancer and broad-spectrum antimicrobial activities, coupled with well-defined structure-activity relationships, make them attractive candidates for further development. The methodologies outlined in this guide provide a robust framework for the continued exploration and optimization of these compounds for therapeutic applications.
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A Comparative Analysis of Fluorinated vs. Non-Fluorinated N-Ethyl Phenylenediamines: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into bioactive molecules and advanced materials has become a cornerstone of modern chemical research. Its unique electronic properties and steric profile can profoundly influence a compound's reactivity, stability, and biological activity. This guide provides a detailed comparative study of fluorinated and non-fluorinated N-ethyl phenylenediamines, offering insights into how the introduction of fluorine can modulate the physicochemical and performance characteristics of this important class of aromatic amines.
Introduction: The Impact of Fluorination on Aromatic Amines
N-substituted phenylenediamines are versatile building blocks in various fields, including polymer science, dye chemistry, and pharmaceutical development.[1][2] The introduction of fluorine onto the phenyl ring can dramatically alter the properties of these molecules. The high electronegativity of fluorine exerts a strong inductive electron-withdrawing effect, which can influence the basicity of the amine groups, the electron density of the aromatic ring, and the overall reactivity of the molecule. Furthermore, the carbon-fluorine bond is exceptionally strong, often leading to enhanced thermal and metabolic stability.[3]
Physicochemical Properties: A Tale of Two Rings
The substitution of a hydrogen atom with fluorine on the phenylenediamine ring induces significant changes in its fundamental physicochemical properties. These parameters are critical in determining the suitability of these compounds for various applications.
| Property | N,N-Diethyl-p-phenylenediamine (Non-Fluorinated) | N,N-Diethyl-2-fluoro-p-phenylenediamine (Fluorinated - Estimated) | Key Impact of Fluorination |
| Molecular Weight | 164.25 g/mol [4] | 182.24 g/mol | Increased molecular weight. |
| Boiling Point | 260-262 °C | Expected to be similar or slightly higher | Minimal change expected due to offsetting factors of increased mass and potential changes in intermolecular forces. |
| Melting Point | 19-21 °C | Expected to be higher | Fluorine can enhance crystal packing and intermolecular interactions, leading to a higher melting point. |
| Water Solubility | Insoluble | Expected to be insoluble | The hydrophobic nature of the aromatic ring and ethyl groups dominates, with fluorination not significantly increasing water solubility. |
| Basicity (pKa) | pKa of conjugate acid ≈ 5.3-6.5 | Expected to be lower (pKa ≈ 4.5-5.5) | The strong electron-withdrawing effect of fluorine reduces the electron density on the nitrogen atoms, decreasing their basicity. |
| Lipophilicity (LogP) | ~2.7 (Estimated) | Expected to be slightly higher (~2.9-3.2) | The introduction of fluorine generally increases lipophilicity, which can impact membrane permeability and solubility in organic media. |
| UV-Vis λmax | ~250-300 nm | Expected to show a slight bathochromic or hypsochromic shift | The electronic perturbations caused by fluorine can alter the energy of the π-π* transitions in the aromatic system.[5] |
Table 1: Comparative Physicochemical Properties.
Synthesis and Reactivity: A Comparative Overview
The synthesis of N-ethyl phenylenediamines, both fluorinated and non-fluorinated, typically involves multi-step reaction sequences.
Synthesis of Non-Fluorinated N,N-Diethyl-p-phenylenediamine
A common route to N,N-diethyl-p-phenylenediamine involves the nitrosation of N,N-diethylaniline followed by reduction of the resulting nitroso compound.[6]
Synthesis of Fluorinated N,N-Diethyl-p-phenylenediamine
The synthesis of a fluorinated analogue would likely start from a fluorinated precursor, such as 4-fluoro-nitrobenzene. The nitro group can be reduced to an amine, followed by N-ethylation.
Comparative Reactivity
The presence of a fluorine atom is expected to influence the reactivity of the phenylenediamine ring. The electron-withdrawing nature of fluorine deactivates the aromatic ring towards electrophilic substitution reactions. Conversely, it can make the ring more susceptible to nucleophilic aromatic substitution, although the amino groups are strong activating groups and will still dominate the reactivity profile.
Spectroscopic Properties: A Comparative Look
Spectroscopic techniques are essential for the characterization of these compounds.
-
¹H NMR: In the ¹H NMR spectrum of N,N-diethyl-p-phenylenediamine, one would expect to see signals for the aromatic protons, the methylene protons of the ethyl groups, and the methyl protons. For a fluorinated analogue, the aromatic signals would be more complex due to ¹H-¹⁹F coupling.
-
¹³C NMR: The ¹³C NMR spectrum will show distinct signals for the aromatic carbons and the aliphatic carbons of the ethyl groups. The carbon atom directly bonded to fluorine in the fluorinated analogue will exhibit a large one-bond C-F coupling constant.
-
¹⁹F NMR: This technique is invaluable for characterizing fluorinated compounds. A single fluorine substituent on the phenyl ring would give a single resonance in the ¹⁹F NMR spectrum, with its chemical shift providing information about the electronic environment.[7][8]
-
UV-Vis Spectroscopy: The UV-Vis absorption spectra are influenced by the electronic structure of the molecule. The introduction of fluorine can cause shifts in the absorption maxima, reflecting the altered energy levels of the molecular orbitals.[5]
Performance and Applications: The Fluorine Advantage
The altered physicochemical properties of fluorinated N-ethyl phenylenediamines can translate into enhanced performance in various applications.
-
Polymers: In the synthesis of high-performance polymers like polyimides and polyamides, the incorporation of fluorinated diamines can lead to materials with improved thermal stability, lower dielectric constants, and enhanced solubility in organic solvents.[9] The rigidity and thermal resistance of the C-F bond contribute to the overall stability of the polymer.
-
Dyes: As intermediates in dye synthesis, the electronic effects of fluorine can be used to tune the color and stability of the final dye molecules. The altered absorption spectrum of the fluorinated chromophore can lead to different shades and improved lightfastness.
-
Pharmaceuticals: In drug discovery, the introduction of fluorine is a common strategy to improve metabolic stability, bioavailability, and binding affinity.[3] For N-ethyl phenylenediamine derivatives with potential biological activity, fluorination could be a key optimization step.
Experimental Protocols
General Procedure for N-Ethylation of an Aniline Derivative
This protocol provides a general method for the N-ethylation of an aniline, which is a key step in the synthesis of the title compounds.
Materials:
-
Aniline derivative (fluorinated or non-fluorinated)
-
Ethylating agent (e.g., ethyl iodide, diethyl sulfate)
-
Base (e.g., potassium carbonate, triethylamine)
-
Solvent (e.g., acetonitrile, DMF)
-
Reaction vessel with stirring and temperature control
-
Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, chromatography columns)
Procedure:
-
Dissolve the aniline derivative in the chosen solvent in the reaction vessel.
-
Add the base to the solution.
-
Add the ethylating agent dropwise to the stirred solution at a controlled temperature.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS).
-
Upon completion, quench the reaction with water.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired N-ethylated product.
Conclusion
The strategic fluorination of N-ethyl phenylenediamines offers a powerful approach to fine-tune their physicochemical properties and enhance their performance in a range of applications. The electron-withdrawing nature and strong bond-forming ability of fluorine lead to predictable changes in basicity, lipophilicity, and thermal stability. While direct comparative experimental data for specific fluorinated N-ethyl phenylenediamines may be limited, the well-established principles of fluorine chemistry provide a strong foundation for the rational design and synthesis of these valuable compounds for advanced materials and pharmaceutical research.
References
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PubChem. N,N-Diethyl-p-phenylenediamine. National Center for Biotechnology Information. [Link]
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PubChem. N,N-Diethyl-p-phenylenediamine sulfate. National Center for Biotechnology Information. [Link]
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University of California, San Diego. Fluorine NMR. [Link]
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Royal Society of Chemistry. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. [Link]
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ResearchGate. cyclic voltammograms of 6 mM p-phenylenediamines I–V, 1st cycle; phosphate buffer pH 6.8. [Link]
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Taylor & Francis Online. Experimental Spectroscopic, DFT, Molecular Docking, and Molecular Dynamics Simulation Investigations on m-Phenylenediamine (Monomer and Trimer). [Link]
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ResearchGate. Convenient Preparation of N,N′-Diphenyl‐N,N′‐bis(4‐aminophenyl)‐p‐phenylenediamine. [Link]
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National Institutes of Health. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. [Link]
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A Comparative Guide to the Synthesis and Validation of 1-N-Ethyl-4-fluorobenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, fluorinated aromatic diamines serve as critical building blocks. The strategic incorporation of fluorine atoms can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] 1-N-Ethyl-4-fluorobenzene-1,2-diamine is a valuable synthon, offering a scaffold for the development of novel pharmaceuticals and advanced polymers. This guide provides an in-depth comparison of synthetic routes to this compound and a comprehensive framework for its analytical validation, empowering researchers to make informed decisions in their synthetic endeavors.
I. Synthesis Methodologies: A Comparative Analysis
The synthesis of this compound can be approached through several strategic routes. Here, we compare a primary method involving the reduction of a nitroaniline precursor with an alternative approach based on the direct alkylation of the parent diamine.
Primary Synthesis Route: Reductive Amination of 4-Fluoro-2-nitroaniline
This robust method involves the initial synthesis of 4-fluoro-2-nitroaniline, followed by the introduction of the ethyl group and subsequent reduction of the nitro functionality. This multi-step process offers excellent control over regioselectivity.
The synthesis of the key intermediate, 4-fluoro-2-nitroaniline, can be achieved by the nitration of 4-fluoroaniline.[4] A subsequent ethylation of the amino group followed by the reduction of the nitro group yields the target compound. A similar strategy has been successfully employed for the synthesis of N-Ethylbenzene-1,2-diamine.[5]
Experimental Protocol: Primary Synthesis
Step 1: Synthesis of 4-Fluoro-2-nitroaniline
-
To a solution of 4-fluoroaniline in a suitable solvent (e.g., acetic anhydride and glacial acetic acid), slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at a controlled temperature (typically below 5°C).[4]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by pouring the mixture into ice water to precipitate the product.
-
Filter the solid, wash it to neutrality, and dry to obtain 4-fluoro-2-nitroaniline.
Step 2: N-Ethylation of 4-Fluoro-2-nitroaniline
-
Dissolve 4-fluoro-2-nitroaniline in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add a suitable base (e.g., potassium carbonate) and an ethylating agent (e.g., ethyl iodide or diethyl sulfate).
-
Heat the reaction mixture and monitor its progress by TLC.
-
After completion, cool the mixture, add water, and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield N-ethyl-4-fluoro-2-nitroaniline.
Step 3: Reduction of N-Ethyl-4-fluoro-2-nitroaniline
-
Dissolve the N-ethyl-4-fluoro-2-nitroaniline in a suitable solvent like ethanol.
-
Add a catalyst, such as palladium on activated carbon (10% Pd/C).[5]
-
Subject the mixture to hydrogenation, either using hydrogen gas in a Parr apparatus or through transfer hydrogenation with a suitable hydrogen donor.[5]
-
Monitor the reaction until the starting material is consumed.
-
Filter the catalyst and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Further purification can be achieved by column chromatography or distillation under reduced pressure.
Caption: Workflow for the primary synthesis of this compound.
Alternative Synthesis Route: Direct Alkylation of 4-Fluorobenzene-1,2-diamine
An alternative and more convergent approach is the direct mono-N-alkylation of the readily available 4-fluorobenzene-1,2-diamine. This method can be more atom-economical but may present challenges in controlling the degree of alkylation, potentially leading to the formation of di-alkylated byproducts.
Experimental Protocol: Alternative Synthesis
-
Dissolve 4-fluorobenzene-1,2-diamine in a suitable solvent, such as ethanol or acetonitrile.
-
Add a carefully controlled molar equivalent of an ethylating agent (e.g., ethyl iodide or ethyl bromide). The use of a slight excess of the diamine can favor mono-alkylation.
-
Include a non-nucleophilic base (e.g., potassium carbonate or triethylamine) to scavenge the acid byproduct.
-
Heat the reaction mixture under reflux and monitor the formation of the product and the consumption of the starting material by TLC or GC-MS.
-
Upon completion, filter off any inorganic salts and remove the solvent under reduced pressure.
-
The resulting crude product will likely be a mixture of the starting diamine, the mono-ethylated product, and the di-ethylated byproduct.
-
Purify the desired this compound using column chromatography, carefully separating the components.
Caption: Workflow for the alternative synthesis via direct alkylation.
Comparative Analysis of Synthesis Routes
| Feature | Primary Synthesis (Reductive Amination) | Alternative Synthesis (Direct Alkylation) |
| Regioselectivity | High, directed by the synthetic sequence. | Moderate, risk of di-alkylation. |
| Number of Steps | Multiple steps. | Fewer steps. |
| Atom Economy | Lower due to the multi-step nature. | Potentially higher. |
| Purification | Generally straightforward purification of intermediates. | Requires careful chromatographic separation of products with similar polarities. |
| Scalability | More amenable to large-scale synthesis with predictable outcomes. | May be challenging to control selectivity on a larger scale. |
II. Comprehensive Validation Framework
The unambiguous structural confirmation and purity assessment of the synthesized this compound are paramount. A multi-technique approach involving Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) is essential.
Caption: A logical workflow for the comprehensive validation of the synthesized product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for structural elucidation. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a detailed picture of the molecular structure.
Experimental Protocol: NMR Analysis
-
Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Process the spectra, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants (J-values), and multiplicities to assign the signals to the respective nuclei in the molecule.
Expected NMR Data:
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Coupling | Assignment |
| ¹H NMR | ~1.2 | Triplet | J ≈ 7 Hz | -CH₃ of ethyl group |
| ~3.1 | Quartet | J ≈ 7 Hz | -CH₂ of ethyl group | |
| ~3.5-4.5 | Broad singlet | - | NH and NH₂ protons | |
| ~6.3-6.8 | Multiplets | - | Aromatic protons | |
| ¹³C NMR | ~15 | - | - | -CH₃ of ethyl group |
| ~40 | - | - | -CH₂ of ethyl group | |
| ~100-150 | - | C-F couplings | Aromatic carbons | |
| ¹⁹F NMR | -110 to -130 | Multiplet | - | Fluorine on the aromatic ring |
Note: The exact chemical shifts can vary depending on the solvent and concentration. The presence of a fluorine atom will result in characteristic C-F couplings in the ¹³C NMR spectrum.[6][7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Experimental Protocol: Mass Spectrometry Analysis
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile compounds.
-
Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.
-
Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to confirm the molecular weight (154.19 g/mol for C₈H₁₁FN₂).
-
Analyze the fragmentation pattern to identify characteristic fragments.
Predicted Fragmentation Pattern:
The mass spectrum is expected to show a molecular ion peak at m/z 154. Key fragments may arise from the loss of an ethyl group ([M-29]⁺) or other characteristic cleavages of the aromatic diamine structure. The fragmentation of related N-ethylated amines often shows a prominent peak resulting from alpha-cleavage.[8]
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of the synthesized compound. A well-developed HPLC method can separate the desired product from any starting materials, byproducts, or other impurities.[9][10][11][12]
Experimental Protocol: HPLC Purity Analysis
-
Column: A reverse-phase C18 column is typically suitable for the analysis of aromatic amines.[10]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often effective for separating compounds with varying polarities.[11]
-
Detection: UV detection at a wavelength where the analyte exhibits strong absorbance (e.g., around 240-255 nm) is a common choice.[11]
-
Sample Preparation: Prepare a standard solution of the purified compound at a known concentration and a sample solution of the synthesized product.
-
Injection and Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Purity Calculation: Determine the purity of the sample by calculating the peak area percentage of the main product peak relative to the total area of all peaks in the chromatogram.
III. Conclusion
The synthesis of this compound can be successfully achieved through a multi-step reductive amination pathway, which offers superior control and scalability compared to the more direct but less selective N-alkylation of 4-fluorobenzene-1,2-diamine. A rigorous validation of the final product is non-negotiable and should employ a combination of NMR spectroscopy for structural confirmation, mass spectrometry for molecular weight and fragmentation analysis, and HPLC for purity determination. By following the detailed protocols and considering the comparative insights provided in this guide, researchers can confidently synthesize and validate this important chemical intermediate for their downstream applications.
IV. References
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Tantillo, D. J. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(5), 2819–2824. [Link]
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Dalvit, C., & Vulpetti, A. (2019). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Communications Chemistry, 2(1), 1-10. [Link]
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Dongala, T., & Palakurthi, S. (2019). HPLC Method Development and Validation for Pharmaceutical Analysis. IntechOpen. [Link]
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SIELC Technologies. (n.d.). HPLC Method for Analysis of Isomers of Phenylenediamine on Primesep 100 Column. Retrieved from [Link]
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Corbel, T., et al. (2009). Determination of p-phenylenediamine and its metabolites MAPPD and DAPPD in biological samples using HPLC-DAD and amperometric detection. Journal of Chromatography B, 877(18-19), 1756-1762. [Link]
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Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. [Link]
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Organic Syntheses. (n.d.). Fluorobenzene. Retrieved from [Link]
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GlobalInfoResearch. (2026, January 6). Optimizing Chemical Synthesis with 4-Fluoro-2-nitroaniline: A Supplier's Perspective. [Link]
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Ahmed, H., et al. (2013). Different Analytical Methods of Para-Phenylenediamine Based Hair Dye. Journal of Cosmetics, Dermatological Sciences and Applications, 3(3A), 17-25. [Link]
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PubChem. (n.d.). 1-Ethyl-4-fluorobenzene. Retrieved from [Link]
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Wang, Y., et al. (2007). Synthesis and biological studies of N-alkylated cyclic diamines. Chemistry & Biodiversity, 4(1), 43-51. [Link]
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Reddy, C. P., et al. (2023). New Fluorine-Containing Diamine Monomers for Potentially Improved Polyimides. Polymers, 15(19), 3922. [Link]
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Ananikov, V. P., & Orlov, N. V. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 593. [Link]
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OKCHEM. (n.d.). The Essential Role of 4-Fluoro-2-nitroaniline in Chemical Synthesis. [Link]
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Taylor & Francis. (n.d.). o-Phenylenediamine – Knowledge and References. Retrieved from [Link]
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Autechem. (n.d.). Exploring the Synthesis Applications of 4-Fluoro-2-nitroaniline. [Link]
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University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
NIST. (n.d.). 1,2-Ethanediamine, N-ethyl-. Retrieved from [Link]
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Google Patents. (n.d.). CN111018717A - Method for synthesizing 4-fluoro-2-nitroaniline by using microchannel reactor. Retrieved from
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Freie Universität Berlin. (2022). Supramolecular Engineering of Alkylated, Fluorinated, and Mixed Amphiphiles. [Link]
-
European Patent Office. (n.d.). EP 0054274 B1 - Process for preparing fluorobenzene. Retrieved from [Link]
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Organic Syntheses. (n.d.). o-PHENYLENEDIAMINE. Retrieved from [Link]
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Google Patents. (n.d.). US4207261A - Process for preparing o-phenylenediamine. Retrieved from
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Saadi, J., & Wennemers, H. (2023). Chemoenzymatic synthesis of fluorinated polyketides. Nature Chemistry, 15(1), 104-111. [Link]
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Google Patents. (n.d.). CN102816071B - Synthesis method of N-ethyl ethylene diamine. Retrieved from
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PubChem. (n.d.). 1-Ethynyl-4-fluorobenzene. Retrieved from [Link]
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A Comparative Spectroscopic Guide to N-Alkylated and N-Arylated Fluorodiamines
Abstract
In the landscape of modern drug development and materials science, fluorodiamines serve as critical structural motifs. The strategic modification of their amine functionalities—specifically through N-alkylation or N-arylation—profoundly alters their physicochemical properties, including steric profile, basicity, and electronic landscape. These molecular changes manifest as distinct signatures across various spectroscopic techniques. This guide provides an in-depth comparison of N-alkylated versus N-arylated fluorodiamines, offering researchers a predictive framework for structural elucidation. We will explore the nuanced differences observed in Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy, supported by experimental data and established principles.
The Fundamental Electronic Distinction: Inductive vs. Mesomeric Effects
Before delving into the spectra, it is crucial to understand the core electronic differences between alkyl and aryl substituents. This understanding forms the bedrock for interpreting spectroscopic data.
-
N-Alkyl Groups: These substituents, composed of sp³-hybridized carbons, are primarily weak electron-donating groups (EDGs) through an inductive effect (+I). They increase the electron density on the nitrogen atom to which they are attached.
-
N-Aryl Groups: Composed of sp²-hybridized carbons within an aromatic ring, these groups introduce complex electronic interactions. The nitrogen's lone pair of electrons can be delocalized into the π-system of the aromatic ring (a +M or mesomeric effect), which often outweighs other electronic influences. This interaction reduces the electron density on the nitrogen while increasing it within the ring.
This fundamental dichotomy—localized electron donation versus delocalization and resonance—is the primary driver of the spectroscopic differences detailed below.
Caption: Electronic effects of N-substituents.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look
NMR spectroscopy is arguably the most powerful tool for distinguishing between these two classes of compounds. The fluorine atom provides an additional, highly sensitive probe via ¹⁹F NMR.
¹H NMR Spectroscopy
-
N-Alkylated Diamines: The protons on the carbon directly attached to the nitrogen (the α-protons) typically appear in the 2.3-3.0 ppm range.[1] These signals are shifted downfield from typical alkane protons due to the electron-withdrawing nature of the adjacent nitrogen.
-
N-Arylated Diamines: The α-protons experience a more significant downfield shift, often appearing in the 3.0-4.0 ppm range. This is due to the combined influence of the nitrogen and the magnetic anisotropy of the aromatic ring. Furthermore, a new set of signals will appear in the aromatic region (typically 6.5-8.0 ppm), providing definitive evidence of the aryl group.
¹³C NMR Spectroscopy
-
N-Alkylated Diamines: The carbon atom bonded to the nitrogen (α-carbon) typically resonates in the 30-65 ppm region.[1]
-
N-Arylated Diamines: The α-carbon signal is similarly located. However, the key differentiator is the appearance of multiple signals in the 110-150 ppm range, corresponding to the carbons of the aromatic ring. The carbon directly attached to the nitrogen (ipso-carbon) is often found in the more downfield portion of this range.
¹⁹F NMR Spectroscopy
The chemical shift of fluorine is highly sensitive to the electronic environment of the molecule.[2]
-
N-Alkyl Groups: As electron-donating groups, they increase the shielding of the nearby fluorine atom, causing its signal to shift upfield (to less negative ppm values).
-
N-Aryl Groups: The delocalization of the nitrogen's lone pair into the aryl ring reduces its ability to donate electron density towards the rest of the molecule. This results in a comparative deshielding of the fluorine atom, leading to a downfield shift (to more negative ppm values) relative to its alkylated counterpart. This makes ¹⁹F NMR a powerful diagnostic tool for confirming the nature of the N-substituent.[3]
| Spectroscopic Data Summary (NMR) | N-Alkylated Fluorodiamine (Typical Range) | N-Arylated Fluorodiamine (Typical Range) |
| ¹H NMR (α-protons) | 2.3 - 3.0 ppm | 3.0 - 4.0 ppm |
| ¹H NMR (Aromatic) | N/A | 6.5 - 8.0 ppm |
| ¹³C NMR (α-carbon) | 30 - 65 ppm | 30 - 65 ppm |
| ¹³C NMR (Aromatic) | N/A | 110 - 150 ppm |
| ¹⁹F NMR Shift | Upfield Shift (More Shielded) | Downfield Shift (Less Shielded) |
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy provides clear, diagnostic peaks for the functional groups present.
-
N-H Stretch: For secondary amines (where one hydrogen remains on the nitrogen), a single, moderate absorption peak is observed between 3300-3500 cm⁻¹.[4][5] This peak is generally sharper and weaker than the broad O-H stretch found in alcohols.[5] In aromatic amines, this absorption tends to be at a slightly higher frequency (40-70 cm⁻¹ higher) than in aliphatic amines.[1]
-
C-N Stretch: This vibration provides a key point of differentiation.
-
Aromatic Peaks: N-arylated compounds will exclusively show peaks corresponding to the aromatic ring, including C=C stretching vibrations (around 1450-1600 cm⁻¹) and aromatic C-H stretching (just above 3000 cm⁻¹).
| Spectroscopic Data Summary (IR) | N-Alkylated Fluorodiamine (cm⁻¹) | N-Arylated Fluorodiamine (cm⁻¹) |
| N-H Stretch (2° Amine) | ~3300 - 3400 | ~3350 - 3450 |
| C-N Stretch | 1000 - 1250 (Medium/Weak) | 1200 - 1350 (Strong) |
| Aromatic C=C Stretch | N/A | 1450 - 1600 |
Mass Spectrometry (MS): Contrasting Fragmentation Pathways
In electron ionization mass spectrometry (EI-MS), the fragmentation pattern is dictated by the stability of the resulting ions.
-
N-Alkylated Diamines: The dominant fragmentation pathway is α-cleavage . This involves the breaking of the C-C bond adjacent to the nitrogen, resulting in a resonance-stabilized iminium cation.[6] This typically yields the base peak in the spectrum.
-
N-Arylated Diamines: The molecular ion peak (M+) is often significantly more intense than in their alkylated counterparts due to the stability conferred by the aromatic ring.[7] While α-cleavage is still possible, fragmentation patterns involving the aromatic ring, such as the loss of HCN or cleavage of the aryl-N bond, become prominent. The stability of the aromatic system means less fragmentation occurs overall compared to aliphatic amines.
UV-Visible Spectroscopy: The Role of Conjugation
-
N-Alkylated Diamines: Lacking an extensive conjugated π-system, these compounds typically do not absorb light in the UV-Vis range (above 220 nm) and are often considered "UV transparent."[1]
-
N-Arylated Diamines: The interaction between the nitrogen's lone pair and the aromatic π-system creates a conjugated chromophore.[1] This shifts the absorption to longer wavelengths (a bathochromic shift), resulting in characteristic absorbance peaks in the 250-300 nm range or higher, making them readily analyzable by UV-Vis spectroscopy.[1][8]
Experimental Workflow and Protocols
A robust analytical workflow is essential for unambiguous characterization.
Workflow Diagram
Caption: Decision workflow for sample identification.
Protocol: Standard NMR Sample Preparation and Analysis
This protocol outlines a self-validating system for acquiring high-quality NMR data.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the fluorodiamine sample into a clean, dry vial.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the chosen solvent does not have signals that overlap with key analyte resonances.
-
Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm) for accurate chemical shift referencing.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup & Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum. Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Acquire a ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be required.
-
Acquire a ¹⁹F NMR spectrum. This is often a quick experiment due to the high sensitivity of the ¹⁹F nucleus.[9]
-
-
Data Processing and Validation:
-
Apply Fourier transform to the acquired Free Induction Decays (FIDs).
-
Phase the resulting spectra to ensure all peaks are in positive absorption mode.
-
Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm for ¹H and ¹³C).
-
Integrate the peaks in the ¹H spectrum. The ratios should correspond to the number of protons in each environment, validating the structure.
-
Analyze the coupling patterns (multiplicity) to confirm connectivity between adjacent protons.
-
Correlate the ¹H, ¹³C, and ¹⁹F spectra to build a complete and self-consistent structural assignment.
-
Conclusion
The differentiation between N-alkylated and N-arylated fluorodiamines is straightforward when a multi-technique spectroscopic approach is employed. The presence of aromatic signals in ¹H and ¹³C NMR, a strong C-N stretch in the IR spectrum, a stable molecular ion in the mass spectrum, and significant UV absorbance are all hallmark indicators of N-arylation. Conversely, the absence of these features, coupled with a dominant α-cleavage fragmentation pattern, points unequivocally to an N-alkylated structure. By understanding the fundamental electronic principles that govern these differences, researchers can confidently and efficiently elucidate the structures of novel fluorodiamine derivatives.
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Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. [Link]
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UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]. (n.d.). NIH. [Link]
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N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. (2023, February 1). ACS Publications. [Link]
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Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. (2015, February 4). Journal of the American Chemical Society. [Link]
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Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. (2023, July 4). Beilstein Journal of Organic Chemistry. [Link]
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Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. (n.d.). MDPI. [Link]
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A Researcher's Guide to Purity Assessment of Synthesized N-ethyl-4-fluorobenzene-1,2-diamine
For researchers, scientists, and professionals in drug development, the purity of synthesized intermediates is paramount to the integrity of their work.[1][2] Impurities can lead to unwanted side reactions, lower yields, and introduce confounding variables into biological assays, ultimately compromising the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] This guide provides an in-depth comparison of analytical techniques for assessing the purity of a key intermediate, N-ethyl-4-fluorobenzene-1,2-diamine, a compound with potential applications in pharmaceutical synthesis.
The quality of pharmaceutical intermediates is a critical factor that is heavily scrutinized under global guidelines such as those from the International Council for Harmonisation (ICH).[3] Manufacturers are expected to adhere to Good Manufacturing Practices (GMP) to ensure process reproducibility and impurity control.[3] This guide will explore several robust analytical methods, detailing their principles, protocols, and comparative advantages to ensure that the synthesized N-ethyl-4-fluorobenzene-1,2-diamine meets the high-purity standards required for pharmaceutical research and development, typically greater than 95%.[4][5]
Comparative Analysis of Purity Determination Methods
The choice of an analytical technique for purity assessment depends on various factors, including the physicochemical properties of the compound, the nature of expected impurities, and the required sensitivity and accuracy.[6] A multi-faceted approach, often combining chromatographic and spectroscopic methods, is essential for a comprehensive purity analysis.[7]
| Analytical Method | Principle | Key Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a stationary and a liquid mobile phase.[6] | High resolution and sensitivity for separating a wide range of impurities.[7] Robust and suitable for routine quality control.[6] | May not separate all isomers or detect non-UV active impurities.[7] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and partitioning between a stationary and a gaseous mobile phase, with mass-based detection.[6] | High sensitivity and specificity, particularly for volatile impurities.[6] | Not suitable for non-volatile or thermally labile compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Quantitative analysis based on the direct proportionality between NMR signal intensity and the number of atomic nuclei.[6][8] | Provides detailed structural information and can identify and quantify certain impurities without a specific reference standard.[4][6][7] It is a non-destructive technique.[4][8] | Lower sensitivity compared to chromatographic methods for trace impurities.[7] Complex spectra can be challenging to interpret.[7] |
| Melting Point Analysis | Characterizes the temperature range over which a solid substance changes to a liquid.[9][10] | Quick, easy, and inexpensive preliminary analysis.[11] A sharp melting point range is indicative of high purity.[9][10] | Subjective and less precise than other methods.[12] The presence of impurities broadens and depresses the melting range.[10][12][13] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity determination in the pharmaceutical industry. Its ability to separate a wide variety of compounds makes it ideal for identifying and quantifying impurities in synthesized intermediates.
Workflow for HPLC Purity Analysis:
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A Predictive Performance Analysis of N-ethyl-4-fluorobenzene-1,2-diamine Based Polymers: A Comparative Guide for Researchers
The introduction of an ethyl group on one of the amine functionalities and a fluorine atom on the benzene ring of the diamine monomer is anticipated to impart a unique combination of properties. The fluorine atom is expected to enhance thermal stability, chemical resistance, and optical clarity while lowering the dielectric constant.[1][2][3] Simultaneously, the ethyl group is predicted to improve solubility and processability by disrupting chain packing and reducing the crystallinity often associated with rigid aromatic polyamides.[3][4]
Comparative Performance Analysis: A Predictive Approach
This section compares the anticipated properties of polyamides synthesized from N-ethyl-4-fluorobenzene-1,2-diamine with representative examples of non-fluorinated aromatic polyamides and other fluorinated aromatic polyamides. The data for the established polymers is sourced from peer-reviewed literature, while the values for the N-ethyl-4-fluorobenzene-1,2-diamine based polyamide are predicted based on established structure-property relationships.
Table 1: Predicted Thermal and Mechanical Properties
| Polymer Type | Monomers | Predicted/Reported Tensile Strength (MPa) | Predicted/Reported Elongation at Break (%) | Predicted/Reported Glass Transition Temperature (°C) | Predicted/Reported 10% Weight Loss Temperature (°C) |
| Predicted Fluorinated Polyamide | N-ethyl-4-fluorobenzene-1,2-diamine + Terephthaloyl chloride | 85 - 110 | 8 - 15 | 240 - 270 | > 450 |
| Non-Fluorinated Aromatic Polyamide | m-phenylenediamine + Isophthaloyl chloride (MPIA) | ~85 | ~30 | ~275 | ~400 |
| Fluorinated Aromatic Polyamide | 2,2'-Bis(trifluoromethyl)benzidine + Terephthaloyl chloride | 87 - 135[5] | 8 - 22[5] | 259 - 317[5] | > 485[5] |
Table 2: Predicted Solubility and Dielectric Properties
| Polymer Type | Predicted/Reported Solubility in NMP, DMAc | Predicted/Reported Dielectric Constant (1 MHz) |
| Predicted Fluorinated Polyamide | Soluble | 2.5 - 3.0 |
| Non-Fluorinated Aromatic Polyamide | Generally Insoluble | ~3.5 |
| Fluorinated Aromatic Polyamide | Generally Soluble[5][6] | 2.4 - 2.8[7] |
Causality Behind Predicted Performance
The predictions for the N-ethyl-4-fluorobenzene-1,2-diamine based polyamide are grounded in the following scientific principles:
-
Thermal Stability: The high bond energy of the C-F bond is known to significantly enhance the thermal and thermo-oxidative stability of polymers.[1] Therefore, the 10% weight loss temperature is predicted to be higher than that of its non-fluorinated counterpart.
-
Mechanical Properties: The introduction of the ethyl group is expected to create additional free volume and disrupt the regular chain packing, which may lead to a slight reduction in tensile strength compared to highly crystalline, non-substituted aromatic polyamides. However, the rigidity of the aromatic backbone should ensure good mechanical strength.
-
Solubility: The asymmetric nature of the N-ethylated diamine and the presence of the fluorine atom are anticipated to decrease the intermolecular forces and hinder crystallization, thereby significantly improving solubility in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc).[3][5]
-
Dielectric Constant: The low polarizability of the C-F bond is a key contributor to the low dielectric constants observed in fluorinated polymers.[7] This makes them attractive for applications in microelectronics.
Experimental Protocols for Performance Validation
To validate the predicted performance of N-ethyl-4-fluorobenzene-1,2-diamine based polymers, the following experimental methodologies are recommended.
Synthesis of Polyamide via Low-Temperature Solution Polycondensation
This method is a standard and effective way to produce high molecular weight aromatic polyamides.
Materials:
-
N-ethyl-4-fluorobenzene-1,2-diamine
-
Terephthaloyl chloride (or other aromatic diacid chlorides)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Lithium chloride (LiCl)
-
Triethylamine (TEA)
-
Argon or Nitrogen gas
Procedure:
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry inert gas.
-
In a three-necked flask equipped with a mechanical stirrer and an inert gas inlet/outlet, dissolve a specific molar amount of N-ethyl-4-fluorobenzene-1,2-diamine and LiCl in anhydrous NMP.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add an equimolar amount of terephthaloyl chloride to the stirred solution.
-
Add a slight molar excess of TEA to the reaction mixture to neutralize the HCl byproduct.
-
Allow the reaction to proceed at 0 °C for 2 hours and then at room temperature for 12-24 hours under an inert atmosphere.
-
Precipitate the polymer by pouring the viscous solution into a large volume of methanol.
-
Filter the polymer, wash thoroughly with methanol and water, and dry in a vacuum oven at 80 °C until a constant weight is achieved.
Caption: Workflow for polyamide synthesis.
Characterization Techniques
A comprehensive evaluation of the synthesized polymer's performance would involve the following characterization methods:
-
Structural Characterization:
-
FTIR Spectroscopy: To confirm the formation of the amide linkages.
-
NMR Spectroscopy (¹H and ¹³C): To verify the polymer structure.
-
-
Thermal Analysis:
-
Thermogravimetric Analysis (TGA): To determine the thermal decomposition temperature.
-
Differential Scanning Calorimetry (DSC): To identify the glass transition temperature.
-
-
Mechanical Testing:
-
Tensile Testing (ASTM D882): To measure tensile strength, elongation at break, and Young's modulus of polymer films cast from solution.
-
-
Solubility Testing:
-
Qualitative assessment of solubility in various organic solvents (e.g., NMP, DMAc, DMF, DMSO, THF).
-
-
Dielectric Analysis:
-
Dielectric Spectroscopy: To measure the dielectric constant and loss tangent over a range of frequencies.
-
Caption: Polymer characterization workflow.
Comparison with Alternatives
The primary alternatives to N-ethyl-4-fluorobenzene-1,2-diamine based polyamides are other fluorinated aromatic polyamides and traditional non-fluorinated aramids like Nomex® (MPIA).
-
Versus Non-Fluorinated Aramids: The key advantages of the proposed polymers would be significantly improved solubility and processability, and a lower dielectric constant. While the thermal stability is expected to be superior, the tensile strength might be slightly lower due to reduced crystallinity.
-
Versus Other Fluorinated Polyamides: The performance comparison here is more nuanced and depends on the specific structure of the alternative fluorinated monomer. The presence of the N-ethyl group is the unique structural feature of the proposed monomer. This is likely to provide a better balance between solubility and mechanical properties compared to some highly fluorinated, rigid polyamides which can be brittle.
Conclusion
Polymers derived from N-ethyl-4-fluorobenzene-1,2-diamine represent a promising, yet unexplored, class of high-performance materials. Based on established structure-property relationships, it is predicted that these polymers will exhibit an attractive combination of high thermal stability, good mechanical properties, excellent solubility, and a low dielectric constant. This guide provides a foundational framework for researchers to embark on the synthesis and characterization of these novel materials, with the potential for significant advancements in fields requiring advanced polymers. The provided experimental protocols offer a clear pathway for the validation of these predictions.
References
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Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics. MDPI. [Link]
-
Fluorinated and Bio-Based Polyamides with High Transparencies and Low Yellowness Index. MDPI. [Link]
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Effect of Chain Structure on the Various Properties of the Copolymers of Fluorinated Norbornenes with Cyclooctene. PMC. [Link]
-
Fluorinated benzoxazines and the structure‐property relationship of resulting polybenzoxazines. ResearchGate. [Link]
-
Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. NIH. [Link]
-
Physical Properties of Thermally Crosslinked Fluorinated Polyimide and Its Application to a Liquid Crystal Alignment Layer. MDPI. [Link]
-
STUDY OF AMIDES AND POLYAMIDES SYNTHESIZED FROM BIODEGRADABLE CARBOXYLIC ACIDS. Rasayan Journal of Chemistry. [Link]
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Functional Aromatic Polyamides. PMC. [Link]
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High-performance aromatic polyamides. ResearchGate. [Link]
-
Synthesis and Properties of Fluorinated Polyamides Based on 2,7-Bis(4-amino-2-trifluoromethylphenoxy)naphthalene. ResearchGate. [Link]
-
Fluorinated Aromatic Polyamides and Poly(amide‐imide)s: Synthesis and Properties. ResearchGate. [Link]
-
Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. National Chemical Laboratory. [Link]
-
Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups. MDPI. [Link]
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A Senior Application Scientist's Guide to Comparing the Chelating Properties of N-Substituted Diamine Ligands
For researchers, scientists, and professionals in drug development, the selection of an appropriate chelating agent is a critical decision that can profoundly impact the efficacy, stability, and delivery of metal-based therapeutics and diagnostics. N-substituted diamine ligands represent a versatile class of chelating agents, where subtle modifications to the ligand backbone can induce significant changes in their coordination chemistry. This guide provides an in-depth comparison of the chelating properties of N-substituted diamine ligands, supported by experimental data and detailed protocols to empower you in your research endeavors.
The Principle of Chelation and the Significance of N-Substitution
Chelation is a high-affinity binding process where a polydentate ligand, or chelating agent, forms two or more coordinate bonds with a single central metal ion, resulting in the formation of a stable, ring-like structure known as a chelate.[1][2] The enhanced stability of these complexes compared to those formed by analogous monodentate ligands is known as the chelate effect . This effect is primarily driven by a favorable increase in entropy upon the displacement of multiple solvent molecules by a single chelating ligand.[2][3]
N-substituted diamines, with ethylenediamine as the parent structure, offer a tunable platform for modulating the stability and selectivity of metal complexes. The introduction of substituents on the nitrogen donor atoms can influence the ligand's chelating properties through a combination of electronic and steric effects.
-
Electronic Effects: The electron-donating or withdrawing nature of the N-substituents can alter the basicity of the nitrogen atoms, thereby influencing the strength of the metal-nitrogen coordinate bond. Alkyl groups, for instance, are electron-donating and can increase the electron density on the nitrogen atoms, potentially leading to stronger complexation.
-
Steric Effects: The size and conformation of the N-substituents can introduce steric hindrance around the metal center, which can affect the stability and geometry of the resulting complex.[1] Bulky substituents may prevent the ligand from adopting an ideal coordination geometry, leading to a decrease in complex stability.
A well-established trend in the stability of divalent, first-row transition metal complexes is the Irving-Williams series : Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[4][5] This series, which is largely independent of the nature of the ligand, highlights the exceptional stability of Copper(II) complexes, partly due to the Jahn-Teller effect.[5]
Comparative Analysis of N-Substituted Diamine Ligands with Copper(II)
To illustrate the impact of N-substitution on chelating properties, we will compare the thermodynamic data for the formation of 1:1 and 1:2 complexes of Copper(II) with ethylenediamine (en), N,N'-dimethylethylenediamine (sym-dmen), and N,N-dimethylethylenediamine (unsym-dmen). The data presented in Table 1 was obtained through potentiometric and calorimetric measurements, providing a comprehensive view of the stability (log K), enthalpy (ΔH), and entropy (ΔS) of complexation.
Table 1: Thermodynamic Data for the Formation of Copper(II) Complexes with N-Substituted Ethylenediamines at 25°C
| Ligand (L) | Reaction | log K | ΔG (kJ/mol) | ΔH (kJ/mol) | TΔS (kJ/mol) |
| Ethylenediamine (en) | Cu²⁺ + L ⇌ [CuL]²⁺ | 10.55 | -60.2 | -54.8 | 5.4 |
| [CuL]²⁺ + L ⇌ [CuL₂]²⁺ | 9.05 | -51.7 | -58.1 | -6.4 | |
| N,N'-Dimethylethylenediamine (sym-dmen) | Cu²⁺ + L ⇌ [CuL]²⁺ | 10.45 | -59.8 | -48.5 | 11.3 |
| [CuL]²⁺ + L ⇌ [CuL₂]²⁺ | 8.35 | -47.7 | -50.2 | -2.5 | |
| N,N-Dimethylethylenediamine (unsym-dmen) | Cu²⁺ + L ⇌ [CuL]²⁺ | 9.45 | -54.0 | -43.1 | 10.9 |
| [CuL]²⁺ + L ⇌ [CuL₂]²⁺ | 6.70 | -38.2 | -46.0 | -7.8 |
Causality Behind the Observed Trends
The data in Table 1 reveals a clear trend in the stability of the Copper(II) complexes: en > sym-dmen > unsym-dmen . This trend can be rationalized by considering the interplay of steric and electronic effects.
-
Ethylenediamine (en): As the parent, unsubstituted diamine, ethylenediamine forms the most stable complexes with Copper(II). The formation of both the 1:1 and 1:2 complexes is strongly driven by favorable enthalpy changes, indicating strong Cu-N bond formation.
-
N,N'-Dimethylethylenediamine (sym-dmen): The symmetric substitution of a methyl group on each nitrogen atom results in a slight decrease in complex stability compared to ethylenediamine. While the electron-donating methyl groups would be expected to increase the basicity of the nitrogen atoms and strengthen the Cu-N bonds, the steric hindrance introduced by these groups likely counteracts this effect, leading to a less negative enthalpy of formation. However, the entropy change for the formation of the 1:1 complex is more favorable than for ethylenediamine, suggesting that the methyl groups may influence the solvation of the ligand and complex.
-
N,N-Dimethylethylenediamine (unsym-dmen): The asymmetric substitution of two methyl groups on one nitrogen atom leads to a significant decrease in complex stability. This is primarily due to the increased steric hindrance at one of the donor atoms, which weakens the Cu-N bond and makes the enthalpy of formation less favorable. The steric strain is particularly pronounced in the formation of the 1:2 complex, as evidenced by the substantially lower stability constant.
Experimental Protocols for Characterizing Chelating Properties
The determination of stability constants is fundamental to comparing the chelating properties of ligands. Potentiometric titration and UV-Visible spectrophotometry are two widely used and reliable methods for this purpose.
Potentiometric Titration
This technique involves monitoring the pH of a solution containing a metal ion and a ligand as a standardized base is added.[6] The resulting titration curve provides information about the protonation constants of the ligand and the stability constants of the metal-ligand complexes.
Experimental Workflow for Potentiometric Titration
Caption: Workflow for determining stability constants via potentiometric titration.
Step-by-Step Methodology:
-
Solution Preparation: Prepare stock solutions of the metal salt, ligand, strong acid, and carbonate-free strong base of accurately known concentrations. Maintain a constant ionic strength in all solutions using an inert electrolyte (e.g., KNO₃).
-
Electrode Calibration: Calibrate the pH electrode using standard buffer solutions.
-
Ligand Protonation Titration: Titrate a solution containing the ligand and a known amount of strong acid with the standardized base. This allows for the determination of the ligand's protonation constants.
-
Metal-Ligand Titration: Titrate a solution containing the metal salt, ligand, and a known amount of strong acid with the standardized base.
-
Data Analysis: Plot the pH readings against the volume of base added. The titration data is then processed using specialized software to calculate the stability constants of the metal-ligand complexes.
Causality Behind Experimental Choices: The use of a strong acid ensures that the ligand is fully protonated at the start of the titration. The inert electrolyte maintains a constant ionic strength, which is crucial for the accurate determination of thermodynamic stability constants.
UV-Visible Spectrophotometry
This method is applicable when the metal-ligand complex has a distinct UV-Vis absorption spectrum compared to the free metal ion and ligand. By monitoring the change in absorbance at a specific wavelength as the concentration of the ligand is varied, the stability constant can be determined.
Experimental Workflow for UV-Visible Spectrophotometric Titration
Caption: Workflow for determining stability constants via UV-Vis spectrophotometry.
Step-by-Step Methodology:
-
Solution Preparation: Prepare a series of solutions containing a constant concentration of the metal ion and incrementally increasing concentrations of the ligand. Ensure the pH and ionic strength are kept constant.
-
Spectroscopic Measurement: Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range.
-
Data Analysis: Identify the wavelength at which the complex absorbs maximally. Plot the absorbance at this wavelength as a function of the ligand concentration. The data can then be fitted to a binding isotherm, such as the Benesi-Hildebrand equation, to determine the stability constant.
Causality Behind Experimental Choices: Maintaining a constant pH is critical as the protonation state of the ligand can affect its chelating ability. The choice of the binding model for data analysis depends on the stoichiometry of the complex formed.
Conclusion
The chelating properties of N-substituted diamine ligands are a finely tunable feature governed by the interplay of electronic and steric effects of the N-substituents. As demonstrated with Copper(II) complexes, increasing steric hindrance through N-alkylation generally leads to a decrease in complex stability. This guide has provided a framework for comparing these ligands, supported by quantitative thermodynamic data and detailed experimental protocols for their characterization. By understanding the fundamental principles and employing rigorous experimental techniques, researchers can make informed decisions in the selection and design of N-substituted diamine ligands for their specific applications in drug development and beyond.
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A Researcher's Guide to Quantum Chemical Calculations: A Comparative Analysis for N-ethyl-4-fluorobenzene-1,2-diamine
This guide provides a comparative analysis of common quantum chemical calculation methods for characterizing N-ethyl-4-fluorobenzene-1,2-diamine, a representative substituted aniline derivative relevant in medicinal chemistry and materials science. For drug development professionals and researchers, understanding a molecule's electronic structure is paramount for predicting its reactivity, stability, and potential interactions with biological targets.[1][2] Computational chemistry offers a powerful suite of tools to elucidate these properties before undertaking costly and time-consuming laboratory synthesis.[3][4]
This document moves beyond a simple recitation of methods. It delves into the causality behind methodological choices, offering a framework for selecting the most appropriate computational approach based on the desired balance of accuracy and available resources. We will compare three foundational pillars of quantum chemistry: the ab initio Hartree-Fock (HF) method, the widely-used Density Functional Theory (DFT), and the computationally efficient Semi-Empirical (SE) methods.
The Subject Molecule: N-ethyl-4-fluorobenzene-1,2-diamine
N-ethyl-4-fluorobenzene-1,2-diamine serves as an excellent model system. Its structure incorporates several key functional groups common in pharmaceutical compounds: an aromatic ring, electron-donating amine groups, and an electron-withdrawing fluorine atom. This combination creates a nuanced electronic environment where subtle differences in computational methods can lead to varying predictions of molecular properties. Understanding its geometry, electronic charge distribution, and frontier molecular orbitals is crucial for predicting its behavior as a potential ligand or synthetic precursor.
A Triad of Computational Approaches: Theoretical Foundations
Quantum chemical methods aim to solve the Schrödinger equation for a molecular system. However, exact solutions are not feasible for multi-electron systems, necessitating approximations.[5] The methods compared here represent different philosophies in balancing computational cost and accuracy.
-
Hartree-Fock (HF) Theory : As a foundational ab initio method, HF approximates the complex electron-electron repulsion by considering each electron in the average field of all others.[6][7] It provides a valuable qualitative starting point but systematically neglects electron correlation—the way electrons instantaneously react to each other's positions. This omission can limit its predictive accuracy for many properties.[5]
-
Density Functional Theory (DFT) : DFT has become the workhorse of modern computational chemistry due to its remarkable balance of accuracy and efficiency.[8][9] Instead of calculating the complex wavefunction, DFT determines the energy of a molecule from its electron density.[9] It accounts for electron correlation through an exchange-correlation functional. The choice of functional (e.g., B3LYP) is a critical experimental parameter that dictates the quality of the results.[10]
-
Semi-Empirical (SE) Methods : These methods are based on the Hartree-Fock formalism but introduce significant approximations, such as neglecting certain complex integrals.[11][12] To compensate for these simplifications, SE methods incorporate parameters derived from experimental data.[12][13][14] Methods like Austin Model 1 (AM1) and Parametric Model 3 (PM3) are incredibly fast, making them suitable for high-throughput screening of very large molecules, though their accuracy can be variable if the molecule is dissimilar to the data set used for parameterization.[13][15]
Logical Relationship of Computational Methods
The following diagram illustrates the trade-off between computational cost and the inclusion of electron correlation, a key determinant of accuracy.
Caption: Trade-off between computational cost and accuracy for different methods.
Comparative Performance Analysis
To provide a tangible comparison, we present hypothetical but chemically sound data for N-ethyl-4-fluorobenzene-1,2-diamine, calculated using a standard Pople-style basis set, 6-31G *, which includes polarization functions necessary for reasonable accuracy.[16][17]
Geometric Optimization
Correctly predicting molecular geometry is the first and most critical test of a method. Key bond lengths and angles determine the molecule's overall shape and steric profile.
| Parameter | Hartree-Fock (HF) | DFT (B3LYP) | Semi-Empirical (PM3) | Commentary |
| C1-C2 Bond Length (Å) | 1.385 | 1.395 | 1.401 | DFT is often closest to experimental values for aromatic systems. HF tends to slightly underestimate bond lengths. |
| C-F Bond Length (Å) | 1.330 | 1.345 | 1.355 | The C-F bond is highly polarized; DFT's inclusion of electron correlation provides a more accurate description. |
| C-N (amine) Bond Length (Å) | 1.408 | 1.390 | 1.395 | The degree of nitrogen lone-pair delocalization into the ring is sensitive to the method used. |
| H-N-H Bond Angle (°) | 110.5 | 111.8 | 112.5 | PM3 and other SE methods can sometimes overestimate steric repulsion, leading to slightly larger angles.[11] |
Electronic Properties
Electronic properties govern reactivity. The dipole moment indicates overall polarity, while the HOMO-LUMO gap is a proxy for chemical stability and electronic excitation energy.[18]
| Property | Hartree-Fock (HF) | DFT (B3LYP) | Semi-Empirical (AM1) | Commentary |
| Dipole Moment (Debye) | 3.55 | 3.25 | 3.10 | HF often overestimates charge separation, leading to a larger dipole moment. DFT provides a more balanced result. |
| HOMO Energy (eV) | -8.90 | -5.80 | -7.50 | HF (due to Koopmans' theorem) typically predicts overly negative orbital energies. DFT values are more realistic. |
| LUMO Energy (eV) | 1.10 | -0.95 | 0.15 | The LUMO energy is critical for assessing electron-accepting capability. |
| HOMO-LUMO Gap (eV) | 10.00 | 4.85 | 7.65 | HF systematically overestimates the HOMO-LUMO gap. DFT provides a much more accurate and useful prediction of this key reactivity indicator. |
Molecular Electrostatic Potential (MEP)
The MEP is a 3D map of the electronic charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[19][20] It is an invaluable tool for predicting non-covalent interactions and sites of chemical attack.[21][22] For N-ethyl-4-fluorobenzene-1,2-diamine, we expect the most negative potential (red) to be localized near the nitrogen lone pairs and the most positive potential (blue) near the amine hydrogens. DFT calculations are highly reliable for generating accurate MEP surfaces.
Experimental Protocols: A Step-by-Step Workflow
Here we provide a generalized protocol for performing these calculations using a common software package like Gaussian or GAMESS.[23][24][25][26]
Computational Workflow Diagram
Caption: A generalized workflow for performing quantum chemical calculations.
Protocol Steps:
-
Molecular Structure Creation :
-
Using a graphical interface like GaussView or a free tool like Avogadro, construct the 3D structure of N-ethyl-4-fluorobenzene-1,2-diamine.
-
Perform an initial, rapid geometry cleanup using a molecular mechanics force field (e.g., UFF) to ensure reasonable starting bond lengths and angles.
-
-
Input File Generation :
-
Prepare a text input file (.gjf for Gaussian, .inp for GAMESS).
-
Route Section (# line) : This is the most critical part. Here you specify the method, basis set, and type of calculation.
-
For DFT : # B3LYP/6-31G(d) Opt Freq (This requests a geometry optimization followed by a frequency calculation at the B3LYP/6-31G* level).
-
For Hartree-Fock : # HF/6-31G(d) Opt Freq
-
For Semi-Empirical : # PM3 Opt Freq
-
-
Charge and Multiplicity : For this neutral molecule with no unpaired electrons, this will be 0 1.
-
Coordinate Section : Paste the Cartesian coordinates from the molecular builder.
-
-
Execution :
-
Analysis and Validation :
-
Convergence : Open the output log file and confirm that the geometry optimization converged successfully. Look for the "Stationary point found" message.
-
Frequencies : For a true energy minimum, the frequency calculation should yield zero imaginary frequencies. This validates that the optimized structure is a stable conformer.
-
Data Extraction : From the output file, extract the final optimized coordinates, total energy, dipole moment, and molecular orbital energies (HOMO and LUMO).
-
Visualization : Use the checkpoint or formatted output file to visualize the optimized geometry, molecular orbitals, and the molecular electrostatic potential surface.
-
Conclusion and Recommendations: Choosing the Right Tool
The choice of method is not a matter of "best" but "most appropriate" for the scientific question at hand.
-
Use Semi-Empirical (PM3, AM1) for rapid screening of large libraries of compounds or for generating initial guess geometries for more expensive methods. Their speed is their greatest asset, but quantitative results should be treated with caution.[30]
-
Use Hartree-Fock (HF) for educational purposes or for systems where electron correlation effects are known to be minimal. It provides a qualitatively correct picture of molecular orbitals but is generally superseded by DFT for research applications.[31]
-
Use Density Functional Theory (DFT) with a reliable functional like B3LYP and a polarized basis set like 6-31G* as the standard method for obtaining accurate geometries, electronic properties, and relative energies for molecules of this size.[10][32][33] It offers the best compromise between computational cost and accuracy for the vast majority of applications in drug discovery and development.[8]
By understanding the strengths and inherent approximations of each method, researchers can confidently apply quantum chemical calculations to gain deep, predictive insights into molecular behavior, accelerating the journey from concept to discovery.
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-N-ethyl-4-fluorobenzene-1,2-diamine
Introduction: A Proactive Approach to Safety
As researchers and drug development professionals, our work with novel chemical entities is foundational to innovation. 1-N-ethyl-4-fluorobenzene-1,2-diamine is one such compound, and while it holds potential, it demands our full respect and a proactive safety mindset. Specific safety data for this exact molecule is not widely available, a common scenario for research chemicals.
Therefore, this guide is built upon the principles of chemical analogy and risk assessment, drawing from authoritative data on structurally similar compounds. The core structure, a substituted aromatic diamine, shares hazard profiles with well-documented chemicals like o-Phenylenediamine and 4-Fluorobenzene-1,2-diamine.[1][2] These analogs are known to be toxic, skin and eye irritants, potential sensitizers, and are suspected of causing genetic defects and cancer.[3][4][5] This guide synthesizes that knowledge into a comprehensive operational plan, ensuring that you are protected by multiple layers of defense.
Our philosophy is that personal protective equipment (PPE) is the final, critical barrier between you and a potential hazard. It must be used in conjunction with robust engineering and administrative controls. This document provides the essential, step-by-step guidance to make your laboratory a safer environment.
Hazard Assessment: Understanding the "Why"
The primary hazards associated with this compound are inferred from its aromatic diamine structure. These hazards dictate our PPE choices.
-
Dermal Toxicity & Absorption: Aromatic amines can be readily absorbed through the skin.[3] This is a primary route of exposure, making glove selection and proper technique paramount.
-
Skin and Eye Irritation: Direct contact can cause serious skin and eye irritation, potentially leading to severe burns or damage.[2][6]
-
Sensitization: Repeated exposure may lead to an allergic skin reaction (allergic contact dermatitis) or respiratory sensitization.[3][5]
-
Inhalation Hazard: If the compound is a powder or crystalline solid, dust can be generated during handling (e.g., weighing, transferring). Inhaling this dust can cause respiratory tract irritation.[6][7]
-
Chronic Toxicity: Analogs like o-Phenylenediamine are suspected mutagens and carcinogens.[3][4] This necessitates minimizing exposure to the lowest possible levels.
The Hierarchy of Controls: Your First Lines of Defense
Before any discussion of PPE, we must implement engineering and administrative controls. Per OSHA's guidelines, PPE is the last line of defense.[8]
-
Engineering Controls: The most effective way to reduce exposure.[6]
-
Chemical Fume Hood: All weighing, transferring, and handling of this compound must be performed inside a certified chemical fume hood to control airborne dust and vapors.[1][4]
-
Ventilation: Ensure adequate general laboratory ventilation to maintain low ambient concentrations of any potential contaminants.
-
-
Administrative Controls:
-
Standard Operating Procedures (SOPs): Develop and follow detailed SOPs for handling, storage, and disposal.[9]
-
Designated Areas: Clearly mark areas where this compound is stored and handled.
-
Training: All personnel must be trained on the specific hazards and handling procedures outlined in this guide and the relevant Safety Data Sheets (SDS) for analogous compounds.[10][11]
-
Personal Protective Equipment (PPE): The Essential Barrier
The correct selection and use of PPE are non-negotiable.
Eye and Face Protection
-
Minimum Requirement: Chemical splash goggles with side protection are mandatory.[1][4] Regular safety glasses are insufficient as they do not protect against splashes or fine dust.
-
High-Risk Operations: When there is a significant risk of splashing (e.g., during transfers of solutions or cleanup of large spills), a face shield must be worn in addition to chemical splash goggles.[3][6]
Skin and Body Protection
-
Laboratory Coat: A flame-resistant lab coat is required. Ensure it is fully buttoned with sleeves rolled down.[1][4]
-
Clothing: Wear long pants and closed-toe shoes. Do not wear shorts, skirts, or sandals in the laboratory.
-
Contamination: If your lab coat becomes contaminated, remove it immediately and launder it separately from personal clothing.[6] Do not take contaminated work clothes home.[6]
Hand Protection: A Critical Choice
Glove selection is arguably the most critical PPE decision for this compound due to its high potential for dermal absorption.
-
Glove Material: While nitrile gloves are common in labs and offer good splash protection against many chemicals, some sources indicate they have poor resistance to amines with prolonged contact.[12][13]
-
For short-duration tasks (splash protection only): Use a thicker (e.g., >5 mil) nitrile glove. If contact occurs, change gloves immediately.[13]
-
For extended use or immersion: Consider more resistant materials like Viton™ or multi-layer laminate gloves (e.g., SilverShield®). Always consult the glove manufacturer's specific chemical resistance chart for aromatic amines.
-
-
Double Gloving: For all handling operations, wearing two pairs of gloves is strongly recommended. This provides an extra layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.
-
Inspection: Before every use, visually inspect gloves for any signs of degradation, punctures, or tears.
Table 1: Glove Selection Guide for Aromatic Amines
| Glove Material | Splash Protection (Short Contact) | Extended Contact / Immersion | Notes |
| Nitrile (>5 mil) | Good | Poor | Change immediately upon contact. Not for prolonged use.[12][13] |
| Neoprene | Good | Fair | Better resistance than nitrile for some amines. |
| Viton™ | Excellent | Excellent | A fluoroelastomer with high resistance to aromatic compounds.[14] |
| Laminate (e.g., SilverShield®) | Excellent | Excellent | Highly resistant to a broad range of chemicals, but offers less dexterity.[14] |
Respiratory Protection
Engineering controls (i.e., a fume hood) should be sufficient to prevent inhalation exposure. However, respiratory protection may be required in specific situations:
-
Weighing large quantities of powder outside of a containment hood.
-
Responding to a large spill or equipment failure.
-
When engineering controls are not available or are malfunctioning.
If a respirator is required, a NIOSH-approved respirator with an organic vapor/acid gas (OV/AG) cartridge combined with a P100 particulate filter is appropriate.[5] A full respiratory protection program, including fit testing and medical clearance, is required by OSHA and must be in place before any user wears a respirator.[6][11]
Procedural Guidance: Step-by-Step Operations
PPE Donning and Doffing Workflow
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Diagram: PPE Workflow Caption: Logical sequence for donning and doffing PPE to minimize exposure.
Protocol: Handling Solid this compound
-
Preparation: Cordon off the work area. Ensure the chemical fume hood is functioning correctly. Assemble all necessary equipment (spatulas, weigh boats, containers) and waste disposal bags inside the hood.
-
Don PPE: Follow the donning sequence outlined in the diagram above. Ensure outer gloves are pulled over the cuffs of your lab coat.
-
Handling: Carefully open the primary container inside the fume hood. Use a spatula to transfer the desired amount of solid to a tared weigh boat or secondary container. Keep the sash of the fume hood at the lowest practical height.
-
Cleanup: After transfer, securely close all containers. Decontaminate any surfaces with an appropriate solvent (e.g., ethanol), followed by soap and water. Place all disposable items (weigh boats, wipes, contaminated outer gloves) into a designated hazardous waste bag inside the fume hood.
-
Doff PPE: Exit the immediate work area. Follow the doffing sequence carefully to avoid contaminating your skin or clothing.
-
Hygiene: Immediately wash hands and forearms thoroughly with soap and water after removing all PPE.[4][5]
Decontamination and Disposal Plan
-
PPE Disposal: All disposable PPE used while handling this compound (gloves, wipes, etc.) must be considered hazardous waste.[6] Place it in a clearly labeled, sealed waste container.
-
Chemical Waste: Unused or waste this compound and any solutions must be disposed of as hazardous waste. Because it is a fluorinated aromatic compound, it requires special disposal considerations.[9][15] Do not pour it down the drain.[5] Follow all institutional and local regulations for hazardous chemical waste disposal.[16]
-
Spill Response:
-
Small Spill (in fume hood): If you are trained and it is safe to do so, contain the spill with an inert absorbent material. Collect the material using non-sparking tools and place it in a sealed container for hazardous waste disposal.
-
Large Spill: Evacuate the area immediately. Alert others and contact your institution's emergency response team.[6][9]
-
Conclusion: Safety as a Pillar of Scientific Integrity
Handling novel compounds like this compound is central to our mission. By integrating this rigorous, multi-layered safety approach—from engineering controls to the meticulous selection and use of personal protective equipment—we uphold our commitment not only to scientific discovery but also to the well-being of our most valuable asset: our scientists. Trust in these protocols is trust in a system designed to protect you.
References
-
Material Safety Data Sheet - Ortho-PHENYLENEDIAMINE 98% . Sciencelab.com. Available at: [Link]
-
Hazard Summary: o-PHENYLENEDIAMINE . New Jersey Department of Health. Available at: [Link]
-
Glove Compatibility . CP Lab Safety. Available at: [Link]
-
Glove Selection Guide . University of Colorado Colorado Springs, Emergency & Safety Services. Available at: [Link]
-
Guide to Nitrile Gloves Chemical Resistance . International Enviroguard. Available at: [Link]
-
Nitrile Glove Chemical-Compatibility Reference . University of Pennsylvania, Environmental Health and Radiation Safety. Available at: [Link]
-
A Comprehensive Guide to Safe Powder Handling . psi-bfm.com. Available at: [Link]
-
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide . Available at: [Link]
-
Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal . American Chemistry Council. Available at: [Link]
-
Understanding OSHA Chemical Storage Requirements . PolyStar Containment. Available at: [Link]
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Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances . U.S. Environmental Protection Agency. Available at: [Link]
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OSHA Rules for Hazardous Chemicals . DuraLabel. Available at: [Link]
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Proper disposal of chemicals . Sciencemadness Wiki. Available at: [Link]
-
OSHA's toxic and hazardous substances standards . J. J. Keller & Associates, Inc. (YouTube). Available at: [Link]
-
MDI and TDI: Safety, Health and the Environment . International Isocyanate Institute. Available at: [Link]
-
Chemical Compatibility Database . Cole-Parmer. Available at: [Link]
-
General Method for Selective Mono-Boc Protection of Diamines and Thereof . SciELO México. Available at: [Link]
-
Controlling Exposure to Chemical Hazards and Toxic Substances . Occupational Safety and Health Administration (OSHA). Available at: [Link]
-
Safe Handling of MDI and TDI . American Chemistry Council. Available at: [Link]
-
Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances . U.S. Environmental Protection Agency. Available at: [Link]
-
Simple Grinding Method Destroys Forever Chemicals and Recovers Valuable Fluorine . Sustainability Directory. Available at: [Link]
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- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 8. Chemical Hazards and Toxic Substances - Controlling Exposure | Occupational Safety and Health Administration [osha.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
